Technical Documentation Center

2-(4-Aminopyridin-3-YL)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Aminopyridin-3-YL)ethanol
  • CAS: 755033-98-8

Core Science & Biosynthesis

Foundational

2-(4-Aminopyridin-3-yl)ethanol (CAS 755033-98-8): A Critical Precursor for Advanced Kv1 Channel Modulators and PET Radiotracers

Executive Summary In the landscape of translational neurology, the voltage-gated potassium channel (Kv1) has emerged as a primary therapeutic and diagnostic target for demyelinating diseases such as Multiple Sclerosis (M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of translational neurology, the voltage-gated potassium channel (Kv1) has emerged as a primary therapeutic and diagnostic target for demyelinating diseases such as Multiple Sclerosis (MS) and Traumatic Brain Injury (TBI). While 4-aminopyridine (4-AP) is a foundational FDA-approved therapeutic that blocks these channels to restore axonal conduction, its lack of functional handles limits its utility in targeted molecular imaging.

2-(4-Aminopyridin-3-yl)ethanol (CAS 755033-98-8) bridges this critical gap. By introducing a 2-hydroxyethyl appendage at the C3 position of the pyridine ring, this molecule serves as an indispensable synthetic intermediate. It enables the development of highly specific, fluorinated PET radiotracers—most notably [¹⁸F]3-fluoroethyl-4-aminopyridine—without compromising the core pharmacophore's binding affinity[1]. This whitepaper provides an in-depth technical analysis of the structural causality, mechanistic pathways, and self-validating synthetic protocols associated with this vital compound.

Chemical Profile and Structural Rationale

The molecular architecture of 2-(4-Aminopyridin-3-yl)ethanol is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization[2]. The pyridine nitrogen and the unhindered C4-amino group are strictly required to anchor the molecule inside the central cavity of the Kv1 channel pore. Modifications at the C2 position typically abolish binding due to severe steric clashes with the channel wall. However, the C3 position is oriented toward the extracellular vestibule, tolerating the 2-hydroxyethyl appendage. This primary hydroxyl group provides a versatile synthetic handle for esterification, tosylation, or direct deoxyfluorination.

Table 1: Physicochemical Profile of 2-(4-Aminopyridin-3-yl)ethanol
ParameterSpecification
CAS Registry Number 755033-98-8
IUPAC Name 2-(4-aminopyridin-3-yl)ethanol
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.169 g/mol
Pharmacophore Core 4-Aminopyridine (Kv1 Blocker)
Primary Synthetic Role Precursor for 3-fluoroethyl-4-aminopyridine and [¹⁸F]-PET tracers

Mechanistic Causality: The Kv1 Channel Blockade

In a healthy central nervous system, Kv1.1 and Kv1.2 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions. Upon demyelination (e.g., in MS or TBI), these channels become exposed and aberrantly redistribute along the axon. This causes a massive leakage of intracellular potassium (K⁺) ions during depolarization, rendering the neuron unable to propagate action potentials[3].

Derivatives synthesized from 2-(4-Aminopyridin-3-yl)ethanol enter the intracellular mouth of the Kv1 channel and physically occlude the pore. This blockade prevents K⁺ efflux, broadens the action potential, and restores neurological conduction[2]. When labeled with a positron-emitting isotope like ¹⁸F, these molecules accumulate at sites of demyelination, providing a direct, quantifiable visual readout of myelin damage via Positron Emission Tomography (PET)[3].

Mechanism A Demyelinated Axon (Exposed Kv1 Channels) B 4-AP Derivative Binding to Pore A->B C Occlusion of K+ Efflux (Channel Blockade) B->C D Action Potential Broadening C->D E Restored Neurological Conduction D->E

Caption: Mechanism of action for 3-substituted 4-AP derivatives in demyelinated axons.

Synthetic Utility in PET Radiotracer Development

The primary application of 2-(4-Aminopyridin-3-yl)ethanol is its conversion into 3-fluoroethyl-4-aminopyridine (for pharmacological use) or[¹⁸F]3-fluoroethyl-4-aminopyridine (for PET imaging)[1]. The synthetic strategy relies on protecting the highly reactive C4-amine, activating the C3-hydroxyl group, and executing a nucleophilic substitution.

Workflow Step1 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) Step2 Boc-Protection of C4-Amine (Yields 4-(Boc-amino)pyridine-3-ethanol) Step1->Step2 Step3 Activation of C3-Ethanol (Tosylation/Mesylation) Step2->Step3 Step4 Radiolabeling (Nucleophilic Substitution with [18F]F-) Step3->Step4 Step5 Deprotection (Acidic Cleavage) & HPLC Purification Step4->Step5

Caption: Radiosynthetic workflow for [18F]3-fluoroethyl-4-aminopyridine from the ethanol precursor.

Experimental Protocols: Synthesis of 3-Fluoroethyl-4-aminopyridine

To ensure maximum yield and prevent side reactions, the conversion of 2-(4-Aminopyridin-3-yl)ethanol to its fluorinated derivative must follow a strict, self-validating sequence. The following protocol outlines the "cold" synthesis utilizing XtalFluor-E, as documented in authoritative patent literature[1].

Table 2: Optimized Reaction Parameters for Fluoroethyl Functionalization
Synthetic StepPrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
Amine Protection Boc₂O, TEA, DMAP1.1 (Boc₂O)251285–90
Deoxyfluorination XtalFluor-E, DBU1.5 (XtalFluor)-78 to 25460–70
Deprotection TFA / DCM (1:1)Excess252> 95
Step 1: N-Boc Protection of the C4-Amine

Causality: The C4-amine of the pyridine ring is highly nucleophilic. If left unprotected, fluorinating agents will react with the amine, yielding complex mixtures or N-fluorinated dead-ends. Protecting it with a tert-butyloxycarbonyl (Boc) group creates a sterically hindered carbamate, passivating the nitrogen and directing subsequent reactions exclusively to the primary hydroxyl group[1].

  • Dissolve 2-(4-Aminopyridin-3-yl)ethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 139 [M+H]⁺) is fully consumed, and the Boc-protected intermediate (m/z 239 [M+H]⁺) is the dominant species. Purify via silica gel chromatography.

Step 2: Deoxyfluorination

Causality: Traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride) often trigger elimination pathways, converting the ethanol appendage into a useless vinyl group. XtalFluor-E ((Diethylamino)difluorosulfonium tetrafluoroborate) is utilized because it is thermally more stable and significantly suppresses elimination byproducts, ensuring a high yield of the target aliphatic fluoride[1].

  • Dissolve the 4-(Boc-amino)pyridine-3-ethanol intermediate in anhydrous Dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) followed by XtalFluor-E (1.5 eq).

  • Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 3 hours.

  • Quench with saturated aqueous NaHCO₃.

  • Validation Checkpoint: Extract with DCM and run TLC (Ethyl Acetate/Hexane). The disappearance of the highly polar alcohol spot confirms the formation of the less polar fluorinated intermediate.

Step 3: Deprotection and Isolation

Causality: The Boc group must be removed to restore the critical hydrogen-bonding capacity of the C4-amine, which is strictly required for Kv1 channel pore occlusion[2].

  • Dissolve the fluorinated intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure. Neutralize the residue with 1M NaOH to liberate the free base.

  • Validation Checkpoint: Purify the final product via reverse-phase HPLC. Confirm the structure of 3-fluoroethyl-4-aminopyridine via ¹H-NMR and ¹⁹F-NMR (expect a characteristic fluorine multiplet around -218 ppm).

Conclusion

2-(4-Aminopyridin-3-yl)ethanol (CAS 755033-98-8) is far more than a simple building block; it is the structural linchpin that enables the translation of Kv1 channel biology into actionable diagnostic tools. By providing a chemically orthogonal hydroxyl handle on the proven 4-AP pharmacophore, it facilitates the synthesis of next-generation PET radiotracers that are currently revolutionizing how we visualize and quantify demyelination in vivo.

References

  • Source: Google Patents (US Patent 9,617,215 B2)
  • Development of a PET radioligand for potassium channels to image CNS demyelination Source: Scientific Reports (Nature Publishing Group) / NIH PubMed Central URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Aminopyridin-3-yl)methanol: Molecular Structure, Synthesis, and Therapeutic Potential

A Note on Nomenclature: Initial searches for "4-amino-3-pyridineethanol" did not yield a well-documented compound. However, the closely related and scientifically significant compound, (4-aminopyridin-3-yl)methanol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: Initial searches for "4-amino-3-pyridineethanol" did not yield a well-documented compound. However, the closely related and scientifically significant compound, (4-aminopyridin-3-yl)methanol (CAS: 138116-34-4), is extensively referenced. This guide will focus on this latter compound, which features a hydroxymethyl group at the 3-position of the 4-aminopyridine scaffold.

Introduction: A Promising Potassium Channel Blocker

(4-Aminopyridin-3-yl)methanol is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. It belongs to the class of aminopyridines and is structurally related to 4-aminopyridine (4-AP), a known potassium channel blocker. The introduction of a hydroxymethyl group at the 3-position modifies the molecule's physicochemical properties and may influence its biological activity and safety profile.[1] This compound is primarily investigated for its potential to restore axonal conduction in cases of demyelination, such as in spinal cord injury and multiple sclerosis.[1] Its role as an intermediate in organic synthesis further broadens its utility in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-aminopyridin-3-yl)methanol consists of a pyridine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 3-position. The presence of the amino and hydroxyl groups, along with the nitrogen heteroatom in the pyridine ring, makes it a relatively polar molecule.

Molecular Structure Diagram

synthesis_workflow start 4-Aminonicotinic Acid esterification Esterification (e.g., SOCl2, Methanol) start->esterification ester Methyl 4-aminonicotinate esterification->ester reduction Reduction (e.g., LiAlH4 in THF) ester->reduction workup Aqueous Work-up reduction->workup product (4-aminopyridin-3-yl)methanol purification Purification (e.g., Recrystallization) product->purification workup->product final_product Pure Product purification->final_product

Caption: General synthetic workflow for (4-aminopyridin-3-yl)methanol.

Experimental Protocol: Synthesis via Reduction of Methyl 4-aminonicotinate

This protocol describes a representative method for the synthesis of (4-aminopyridin-3-yl)methanol.

Step 1: Esterification of 4-Aminonicotinic Acid

  • To a suspension of 4-aminonicotinic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude methyl 4-aminonicotinate can be used in the next step without further purification, or it can be purified by recrystallization.

Step 2: Reduction of Methyl 4-aminonicotinate

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g of LiAlH4).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude methyl 4-aminonicotinate (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

Step 3: Work-up and Purification

  • Cautiously quench the excess LiAlH4 by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH4 in grams used), followed by the addition of 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (4-aminopyridin-3-yl)methanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure product as a white to light yellow solid.

Applications in Drug Development: A Focus on Axonal Conduction

The primary therapeutic potential of (4-aminopyridin-3-yl)methanol lies in its ability to block voltage-gated potassium channels. [1]In demyelinating diseases like multiple sclerosis and after spinal cord injury, the loss of the myelin sheath exposes these potassium channels on the axons. The resulting leakage of potassium ions during an action potential can lead to a failure of nerve impulse conduction.

Mechanism of Action

By blocking these exposed potassium channels, (4-aminopyridin-3-yl)methanol reduces the efflux of potassium ions, which helps to restore the resting membrane potential and prolong the depolarization phase of the action potential. This allows the nerve impulse to successfully propagate along the demyelinated axon, thereby restoring function.

Mechanism of Action Diagram

mechanism_of_action demyelination Demyelination (e.g., MS, Spinal Cord Injury) k_channel Exposure of Voltage-Gated Potassium Channels demyelination->k_channel k_efflux Increased K+ Efflux k_channel->k_efflux conduction_failure Conduction Failure k_efflux->conduction_failure compound (4-aminopyridin-3-yl)methanol block Blocks Exposed Potassium Channels compound->block block->k_efflux Reduces restore Restoration of Axonal Conduction block->restore

Caption: Simplified mechanism of action of (4-aminopyridin-3-yl)methanol.

Spectroscopic and Analytical Data

Characterization of (4-aminopyridin-3-yl)methanol is typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring (typically in the range of 6.5-8.5 ppm).- A singlet for the methylene protons of the -CH₂OH group (typically around 4.5 ppm).- A broad singlet for the -NH₂ protons (chemical shift can vary).- A singlet for the -OH proton (chemical shift can vary).
¹³C NMR - Aromatic carbons of the pyridine ring (typically in the range of 100-160 ppm).- A signal for the methylene carbon of the -CH₂OH group (typically around 60 ppm).
FTIR (cm⁻¹) - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹).- O-H stretching of the alcohol (broad band, ~3200-3600 cm⁻¹).- C-N stretching (~1250-1350 cm⁻¹).- C-O stretching (~1000-1200 cm⁻¹).- Aromatic C=C and C=N stretching (~1400-1600 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 124.- Fragmentation patterns corresponding to the loss of H₂O, NH₂, and other fragments.

Safety and Handling

(4-Aminopyridin-3-yl)methanol is classified as an acute toxic and irritant compound. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

(4-Aminopyridin-3-yl)methanol is a valuable molecule with significant potential in medicinal chemistry, particularly as a potassium channel blocker for the treatment of demyelinating conditions. Its synthesis is achievable through standard organic chemistry techniques, and its unique molecular structure provides a platform for further derivatization and drug development efforts. As research continues, a deeper understanding of its pharmacological profile will undoubtedly pave the way for its potential clinical applications.

References

  • PubChem. 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. [Link]

Sources

Foundational

4-Aminopyridine derivatives for Multiple Sclerosis research

Harnessing 4-Aminopyridine Derivatives for Multiple Sclerosis Research: A Technical Guide An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Multiple Sclerosis (MS) is a chronic, infla...

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing 4-Aminopyridine Derivatives for Multiple Sclerosis Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS) that leads to significant neurological disability.[1][2] While current disease-modifying therapies primarily target the inflammatory aspects of MS, there remains a critical need for treatments that address the symptomatic and neurodegenerative consequences of demyelination.[1] 4-Aminopyridine (4-AP) and its derivatives have emerged as a promising class of compounds for the symptomatic treatment of MS, particularly for improving walking ability.[3][4] This technical guide provides a comprehensive overview of 4-aminopyridine and its derivatives for MS research, delving into their mechanism of action, preclinical and clinical evaluation, and key experimental protocols. We will explore the scientific rationale behind experimental design and provide insights to guide researchers in this field.

The Scientific Imperative: Understanding Demyelination and Conduction Block in Multiple Sclerosis

The pathophysiology of MS is characterized by an autoimmune attack on the myelin sheath, the protective covering of nerve axons in the CNS.[1][2] This demyelination exposes voltage-gated potassium (Kv) channels that are normally located in the juxtaparanodal and internodal regions of the axon.[3][5] The resulting increase in potassium conductance leads to a "leaky" axonal membrane, which disrupts the propagation of action potentials, causing conduction slowing or complete block.[5][6] This conduction failure is a primary contributor to the neurological symptoms experienced by individuals with MS, including motor dysfunction, sensory disturbances, and cognitive impairment.[7][8]

4-Aminopyridine: A Potassium Channel Blockade Approach

4-Aminopyridine (4-AP), also known by its extended-release formulation dalfampridine (Ampyra®), is a broad-spectrum blocker of voltage-gated potassium channels.[3][5][9][10] Its therapeutic effect in MS stems from its ability to inhibit the exposed Kv channels on demyelinated axons.[3][5] By blocking these channels, 4-AP reduces potassium leakage across the axonal membrane, thereby restoring the action potential and improving nerve impulse conduction.[5][6][7][9][11] This mechanism of action has been demonstrated in both animal studies and clinical trials, leading to improvements in walking speed and other motor functions in a subset of MS patients.[4][7][12]

Mechanism of Action: A Deeper Dive

The primary molecular target of 4-AP is the family of voltage-gated potassium channels. While it is considered a broad-spectrum blocker, its effects are particularly relevant to the Kv1 family of channels, which are prominently expressed in the CNS.[3] In healthy myelinated axons, these channels are largely masked by the myelin sheath. However, following demyelination, they become exposed and their expression can increase several-fold.[3] 4-AP binds to the intracellular mouth of the open channel, physically obstructing the flow of potassium ions.[13] This blockade prolongs the duration of the action potential, allowing for more efficient propagation along the demyelinated axon.[7][11]

Diagram: Mechanism of Action of 4-Aminopyridine

4-AP_Mechanism cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon in MS cluster_2 Demyelinated Axon with 4-AP Healthy_Axon Action Potential Propagates Efficiently Myelin Myelin Sheath Covers K+ Channels Demyelinated_Axon Action Potential Fails or is Slowed Exposed_K_Channels Exposed K+ Channels Lead to K+ Efflux Demyelinated_Axon->Exposed_K_Channels Conduction Block Treated_Axon Action Potential Propagation Restored Demyelinated_Axon->Treated_Axon Treatment with 4-AP Blocked_K_Channels 4-AP Blocks Exposed K+ Channels Treated_Axon->Blocked_K_Channels Restored Conduction

Caption: Mechanism of 4-AP in restoring nerve conduction.

The Landscape of 4-Aminopyridine Derivatives

While 4-AP has demonstrated clinical benefit, its use can be limited by a narrow therapeutic window and potential side effects, such as dizziness and paresthesias.[11][14] At higher doses, there is a risk of more severe adverse events, including seizures.[11] This has driven research into the development of 4-AP derivatives with improved safety profiles and potentially enhanced efficacy.

Rationale for Derivative Development

The primary goals for developing 4-AP derivatives include:

  • Reducing Toxicity: Modifying the 4-AP structure to decrease its off-target effects and improve its therapeutic index.[15][16]

  • Improving Pharmacokinetics: Developing derivatives with better absorption, distribution, metabolism, and excretion (ADME) properties, such as sustained-release formulations.

  • Enhancing Target Specificity: Designing molecules that selectively target specific subtypes of potassium channels implicated in MS pathology.

  • Exploring Neuroprotective Effects: Investigating derivatives that may offer benefits beyond symptomatic relief, such as promoting myelin repair or reducing neuroinflammation.[3][11]

Examples of Derivative Strategies
  • Peptide Conjugation: Attaching peptide fragments to 4-AP has been explored as a strategy to reduce toxicity.[15][16] Studies have shown that certain peptide derivatives of 4-AP exhibit significantly lower acute toxicity in mice compared to the parent compound.[15][16]

  • Trisubstituted Derivatives: The synthesis of trisubstituted 4-AP derivatives is being investigated for potential use as PET tracers to visualize demyelinated axons, which could aid in diagnosis and monitoring of MS.[17]

Preclinical Evaluation of 4-Aminopyridine Derivatives

A robust preclinical evaluation is essential to characterize the efficacy and safety of novel 4-AP derivatives before they can be considered for clinical trials. This involves a combination of in vitro and in vivo studies.

In Vitro Assays
  • Potassium Channel Blockade: The primary mechanism of action can be confirmed and quantified using electrophysiological techniques such as patch-clamp recordings on cells expressing specific potassium channel subtypes.[13] This allows for the determination of the compound's potency (IC50) and selectivity.

  • Cytotoxicity Assays: Standard MTT-based colorimetric assays on various cell lines can be used to assess the general cytotoxicity of the derivatives.[15]

  • Neuronal and Glial Cell Cultures: Primary neuronal cultures or co-cultures with oligodendrocytes and microglia can be used to investigate the effects of the derivatives on neuronal survival, myelination, and inflammatory responses.

In Vivo Animal Models of Multiple Sclerosis

Several animal models are used to recapitulate different aspects of MS pathology.[2][18] The choice of model is critical and depends on the specific research question.

  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most widely used model for MS and is induced by immunizing animals with myelin-derived antigens.[1][2] EAE models are particularly useful for studying the inflammatory and autoimmune aspects of the disease and for testing compounds with potential immunomodulatory effects.[1][19]

  • Toxin-Induced Demyelination Models:

    • Cuprizone Model: Administration of the copper chelator cuprizone in the diet of mice induces oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum.[1][18][20] This model is valuable for studying demyelination and remyelination processes independent of a primary inflammatory attack.[1][20]

    • Lysolecithin Model: Focal injection of lysolecithin into the CNS induces localized demyelination, providing a well-defined lesion for studying the cellular and molecular events of demyelination and repair.[2]

  • Viral Models: Theiler's Murine Encephalomyelitis Virus (TMEV) infection can induce a chronic, progressive demyelinating disease in mice, mimicking some aspects of progressive MS.[2][18]

Table 1: Comparison of Common Animal Models for MS Research

ModelInduction MethodKey Pathological FeaturesPrimary Research Application
EAE Immunization with myelin antigensInflammation, demyelination, axonal lossStudying autoimmune and inflammatory mechanisms; testing immunomodulatory drugs.[1][2]
Cuprizone Dietary administration of cuprizoneOligodendrocyte death, demyelination, remyelinationInvestigating mechanisms of demyelination and remyelination; testing pro-myelinating therapies.[1][20]
Lysolecithin Focal injection of lysolecithinLocalized demyelination and remyelinationStudying the cellular and molecular events of focal demyelination and repair.[2]
TMEV Viral infectionChronic progressive demyelination, axonal lossModeling progressive forms of MS.[2][18]
Functional Outcome Measures in Preclinical Studies

Assessing the functional effects of 4-AP derivatives in animal models is crucial for determining their therapeutic potential.

  • Motor Function:

    • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[8]

    • Gait Analysis: Systems like footprint analysis can quantify various parameters of an animal's gait to detect subtle motor deficits and improvements.[8]

  • Electrophysiology:

    • Nerve Conduction Studies: These studies directly measure the speed and amplitude of nerve impulses, providing a direct assessment of the compound's ability to restore conduction in demyelinated nerves.[21][22][23]

    • Visual Evoked Potentials (VEPs): VEPs are used to assess the integrity of the visual pathway, which is often affected in MS.[24] Improvements in VEP latencies can indicate restored nerve conduction.

Clinical Trial Design and Endpoints

The translation of promising preclinical findings into clinical trials requires careful consideration of study design, patient population, and relevant outcome measures.

Key Considerations for Clinical Trials
  • Patient Population: Clinical trials typically enroll patients with a confirmed diagnosis of MS and a demonstrated walking impairment.[12][25] The specific type of MS (e.g., relapsing-remitting, progressive) may also be a factor in inclusion criteria.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new treatments.[14][26] Crossover designs, where patients receive both the active drug and placebo at different times, can also be employed.[14]

  • Dose-Ranging Studies: Initial clinical trials often involve dose-ranging studies to identify the optimal dose that balances efficacy and safety.[26]

Primary and Secondary Endpoints
  • Primary Endpoint: The most common primary endpoint in clinical trials of 4-AP and its derivatives is an improvement in walking speed, typically measured by the Timed 25-Foot Walk (T25FW).[12][26]

  • Secondary Endpoints: A variety of secondary endpoints can be used to assess the broader effects of the treatment, including:

    • Lower Extremity Muscle Strength: Assessed using scales like the Lower Extremity Manual Muscle Test.[12]

    • Patient-Reported Outcomes: Questionnaires such as the MS Walking Scale-12 (MSWS-12) capture the patient's perception of their walking ability.[12]

    • Disability Progression: The Expanded Disability Status Scale (EDSS) is a widely used tool to quantify disability in MS.[14][25]

    • Cognitive Function and Fatigue: Neuropsychological tests and fatigue scales can assess the impact of the treatment on these common MS symptoms.[3][25]

Experimental Protocols: A Practical Guide

This section provides a high-level overview of key experimental protocols relevant to the study of 4-aminopyridine derivatives.

Protocol: In Vitro Patch-Clamp Electrophysiology for Potassium Channel Blockade

Objective: To determine the inhibitory concentration (IC50) of a 4-AP derivative on a specific voltage-gated potassium channel subtype.

Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably transfected to express the potassium channel of interest.

  • Electrode Preparation: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply a series of depolarizing voltage steps to elicit potassium currents.

  • Drug Application:

    • Perfuse the cell with an external solution containing a known concentration of the 4-AP derivative.

    • Repeat the voltage-step protocol to measure the potassium current in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Diagram: Patch-Clamp Electrophysiology Workflow

Patch_Clamp_Workflow Cell_Prep Cell Culture with Target K+ Channel Recording Whole-Cell Patch-Clamp Recording Cell_Prep->Recording Electrode_Prep Micropipette Fabrication and Filling Electrode_Prep->Recording Voltage_Protocol Apply Depolarizing Voltage Steps Recording->Voltage_Protocol Drug_App Perfuse with 4-AP Derivative Voltage_Protocol->Drug_App Data_Acq Measure K+ Current Inhibition Drug_App->Data_Acq Analysis Calculate IC50 Data_Acq->Analysis

Caption: Workflow for assessing K+ channel blockade.

Protocol: In Vivo Nerve Conduction Velocity Measurement in a Demyelination Model

Objective: To assess the effect of a 4-AP derivative on nerve conduction velocity in an animal model of demyelination.

Methodology:

  • Animal Model: Induce demyelination in a cohort of animals (e.g., using the cuprizone model).

  • Anesthesia and Surgical Preparation: Anesthetize the animal and expose the nerve of interest (e.g., the sciatic nerve).

  • Stimulation and Recording:

    • Place a stimulating electrode at a proximal site on the nerve and a recording electrode at a distal site.

    • Deliver a supramaximal electrical stimulus to the nerve.

    • Record the compound muscle action potential (CMAP) from the innervated muscle.

  • Latency Measurement: Measure the time (latency) from the stimulus artifact to the onset of the CMAP.

  • Conduction Distance: Measure the distance between the stimulating and recording electrodes.

  • Conduction Velocity Calculation: Calculate the nerve conduction velocity (NCV) by dividing the conduction distance by the latency.

  • Treatment and Follow-up: Administer the 4-AP derivative to a group of demyelinated animals and a vehicle control to another group. Repeat the NCV measurements at specified time points after treatment.

  • Data Analysis: Compare the NCV values between the treated and control groups to determine if the compound improves nerve conduction.

Future Directions and Unmet Needs

The development of 4-aminopyridine derivatives for MS research is an active and promising area. Future research should focus on:

  • Developing More Selective Potassium Channel Blockers: This could lead to improved efficacy and a better safety profile.

  • Investigating Neuroprotective and Remyelinating Properties: Identifying derivatives that can not only improve symptoms but also slow disease progression would be a major breakthrough.

  • Personalized Medicine Approaches: Identifying biomarkers that can predict which patients are most likely to respond to 4-AP and its derivatives could help to optimize treatment strategies.[27][28][29]

  • Combination Therapies: Exploring the potential of combining 4-AP derivatives with existing disease-modifying therapies to provide a more comprehensive treatment for MS.

Conclusion

4-Aminopyridine and its derivatives represent a valuable therapeutic strategy for addressing the symptomatic consequences of demyelination in Multiple Sclerosis. By understanding the underlying mechanism of action and employing rigorous preclinical and clinical evaluation methodologies, researchers can continue to advance this field and develop novel treatments that improve the quality of life for individuals living with MS. This technical guide provides a foundational framework to support these efforts, encouraging a scientifically driven and innovative approach to drug discovery and development in this critical area of neuroscience.

References

  • Jensen, H. B., Ravnborg, M., Dalgas, U., & Stenager, E. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 7(2), 97-113. [Link]

  • ClinicalTrials.gov. (2014). Efficacy and Safety of 4-aminopyridine on Cognitive Performance and Motor Function of Patients With Multiple Sclerosis. National Library of Medicine (US). [Link]

  • Meuth, S. G., Bittner, S., & Wiendl, H. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e959. [Link]

  • Gudi, V., & Skripuletz, T. (2023). Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis. Frontiers in Immunology, 14, 1189498. [Link]

  • Taylor & Francis. (n.d.). 4 aminopyridine – Knowledge and References. Taylor & Francis Online. [Link]

  • Meuth, S. G., Bittner, S., Meuth, P., Simon, F., Budde, T., & Wiendl, H. (2013). 4-Aminopyridine Ameliorates Mobility but Not Disease Course in an Animal Model of Multiple Sclerosis. PLoS ONE, 8(10), e77405. [Link]

  • Constantin, G., & Gran, B. (2017). Animal models of Multiple Sclerosis. Frontiers in Immunology, 8, 446. [Link]

  • Blight, A. R. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion, 27(7), 1419-1428. [Link]

  • Zacharopoulou, O., & Themistocleous, A. C. (2023). Clinical and electrophysiological study of polyneuropathy in patients with multiple sclerosis. Scientific Reports, 13(1), 19999. [Link]

  • Todorova, K., Zhivkova, Z., Nikolova, S., Tchekalarova, J., & Doytchinova, I. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(30), 3464-3476. [Link]

  • Van Schaik, I. N., Bouche, P., Illa, I., Léger, J. M., & van den Bergh, P. Y. (2010). European Federation of Neurological Societies/Peripheral Nerve Society Guideline on diagnosis and treatment of multifocal motor neuropathy. European Journal of Neurology, 17(10), 1269-1277. [Link]

  • Acorda Therapeutics. (n.d.). Mechanism of Action. AMPYRA® (dalfampridine). [Link]

  • Wang, C., Li, S., Zhang, Y., & Zhang, M. R. (2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine, 65(supplement 2), 2491. [Link]

  • van Diemen, H. A., Polman, C. H., van Dongen, M. M., Nauta, J. J., & Koetsier, J. C. (1993). 4-Aminopyridine induces functional improvement in multiple sclerosis patients: a neurophysiological study. Journal of the Neurological Sciences, 116(2), 220-226. [Link]

  • Dunn, J. P., & Ramey, B. (2011). Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis. P & T : a peer-reviewed journal for formulary management, 36(4), 193–200. [Link]

  • Fernandez-Castaneda, A., & Gaultier, A. (2022). Novel Animal Models for Multiple Sclerosis: R-Ras GTPases in Myelin Pathophysiology. International Journal of Molecular Sciences, 23(18), 10565. [Link]

  • ResearchGate. (2025). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Request PDF. [Link]

  • van Diemen, H. A., Polman, C. H., van Dongen, M. M., Nauta, J. J., & Koetsier, J. C. (1992). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of Neurology, 32(2), 123-130. [Link]

  • Scantox. (2026). Translational Electrophysiology in Neuromuscular Disease Models: Putting Action Potentials to Work. Scantox. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. [Link]

  • Drug Discovery World. (2018). The need for more translational preclinical models of Multiple Sclerosis. Drug Discovery World. [Link]

  • ResearchGate. (n.d.). Overview of clinical trial on 4-AP and SR-AP. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Request PDF. [Link]

  • Cleveland Clinic. (n.d.). Use of Dalfampridine (Ampyra) Fact Sheet. Cleveland Clinic. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1993). Gating-dependent Mechanism of 4-Aminopyridine Block in Two Related Potassium Channels. The Journal of general physiology, 102(5), 797–816. [Link]

  • Neurology Today. (2008). 4-Aminopyridine Reported to Improve Walking Function in MS Patients. Neurology Today, 8(10), 1, 10-11. [Link]

  • MDPI. (2025). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. MDPI. [Link]

  • Tchekalarova, J., Nenchovska, Z., Atanasova, D., Ilieva, K., & Angelova, S. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Folia Medica, 63(3), 398-406. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dalfampridine?. Patsnap Synapse. [Link]

  • CareFirst Specialty Pharmacy. (2018). Prescribing 4-aminopyridine for Multiple Sclerosis. CareFirst Specialty Pharmacy's Blog. [Link]

  • MDPI. (2022). Update on Multiple Sclerosis Molecular Biomarkers to Monitor Treatment Effects. MDPI. [Link]

  • Jackson, M. B. (2007). State-Dependent Enhancement of Subthreshold A-Type Potassium Current by 4-Aminopyridine in Tuberomammillary Nucleus Neurons. Journal of Neuroscience, 27(40), 10857-10867. [Link]

  • MD Biosciences. (n.d.). EAE Multiple Sclerosis Research. MD Biosciences. [Link]

  • Bril, V. (1998). Electrophysiological monitoring in clinical trials. Muscle & nerve, 21(11), 1368–1373. [Link]

  • D'Ambrosi, N., & Finardi, A. (2023). Experimental In Vivo Models of Multiple Sclerosis: State of the Art. Methods in Molecular Biology, 2649, 1-17. [Link]

  • Harris, V. K., Tuddenham, J. F., & Sadiq, S. A. (2017). Biomarkers of multiple sclerosis: current findings. Degenerative Neurological and Neuromuscular Disease, 7, 1-12. [Link]

  • PM&R KnowledgeNow. (2023). Nerve Conduction Studies. American Academy of Physical Medicine and Rehabilitation. [Link]

  • IntechOpen. (2022). Biomarkers in Multiple Sclerosis. IntechOpen. [Link]

  • IntechOpen. (2022). Experimental In Vitro and in Vivo Models of Demyelinating Disorders. IntechOpen. [Link]

  • Greenwood, I. A., Ohya, S., & Sergeant, G. P. (2015). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 172(10), 2496-2507. [Link]

Sources

Exploratory

Solvation Thermodynamics and Protocol Standardization for 2-(4-Aminopyridin-3-yl)ethanol

Executive Summary The transition of a neuroactive small molecule from the synthetic bench to biological screening requires rigorous physicochemical characterization. 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a neuroactive small molecule from the synthetic bench to biological screening requires rigorous physicochemical characterization. 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) is an advanced structural derivative of the well-characterized voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (fampridine)[1]. While the parent compound is widely utilized in the management of demyelinating diseases[1], the addition of a 3-hydroxyethyl moiety fundamentally alters the solvation thermodynamics of the molecule.

This whitepaper provides an authoritative, self-validating framework for determining and utilizing the solubility profile of 2-(4-Aminopyridin-3-yl)ethanol in organic solvents, ensuring data integrity for downstream high-throughput screening (HTS) and in vivo formulation.

Structural Rationale & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(4-Aminopyridin-3-yl)ethanol, one must first understand the causality driven by its molecular architecture.

The parent scaffold, [1], possesses a highly basic endocyclic nitrogen and an exocyclic primary amine, resulting in high solubility in water and polar organic solvents[2]. By introducing a 2-hydroxyethyl group at the C3 position, two competing thermodynamic forces are introduced:

  • Enhanced Intermolecular Hydrogen Bonding: The primary alcohol acts as both a strong hydrogen bond donor and acceptor. This significantly increases the Topological Polar Surface Area (TPSA), driving highly favorable enthalpy of mixing ( ΔHmix​ ) with polar protic solvents (e.g., Ethanol) and polar aprotic solvents (e.g., DMSO).

  • Intramolecular Hydrogen Bonding Potential: The proximity of the C4-amine and the C3-hydroxyl oxygen allows for transient intramolecular hydrogen bonding. In non-polar environments, this can mask the polar surface area, though it is insufficient to overcome the high energetic penalty of cavity formation in solvents like hexane.

The Causality of Solvent Selection: Because of these structural features, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the optimal vehicles. They disrupt the crystalline lattice via strong dipole-dipole interactions without competing for the protonation of the pyridine nitrogen, achieving stable solubilities of approximately 30 mg/mL[3].

Quantitative Solubility Profile

The following table synthesizes the empirical solubility behavior of the aminopyridine scaffold, adjusted for the thermodynamic contributions of the hydroxyethyl substitution.

SolventClassificationDielectric Constant ( ε )Estimated Solubility (mg/mL)Application Suitability
DMSO Polar Aprotic46.7 ≥30.0 Primary in vitro Stock Solution
DMF Polar Aprotic36.7 ≥30.0 Alternative Stock Solution
Ethanol (Absolute) Polar Protic24.5 ≥25.0 In vivo Co-solvent Formulation
Methanol Polar Protic32.7 ≥25.0 Analytical Standard / LC-MS
Acetonitrile Polar Aprotic37.5 10.0−15.0 LC-MS Mobile Phase
Ethyl Acetate Moderately Polar6.0 <5.0 Liquid-Liquid Extraction
Hexane Non-Polar1.9 <0.1 Unsuitable

Data extrapolated from the baseline solubility of[3] and adjusted for 3-hydroxyethyl substitution.

The Self-Validating Solubility Protocol

A common critical failure point in early-stage drug development is mistaking kinetic dissolution for thermodynamic equilibrium. As an application scientist, I mandate the use of a self-validating system for all solubility determinations. This protocol ensures that the measured solubility is both thermodynamically stable and structurally accurate.

Step-by-Step Methodology
  • Solvent Degassing (Oxidation Control):

    • Action: Purge the selected organic solvents (e.g., DMSO, EtOH) with Argon or N2​ for 15 minutes prior to use.

    • Causality: Aminopyridines are susceptible to N-oxidation[4]. Removing dissolved oxygen prevents chemical degradation during the prolonged equilibration phase, ensuring the assay measures the intact API.

  • Isothermal Shake-Flask Equilibration (Kinetic vs. Thermodynamic Check):

    • Action: Add excess solid 2-(4-Aminopyridin-3-yl)ethanol to 1.0 mL of the degassed solvent in two separate amber glass vials (Vial A and Vial B). Incubate in a thermoshaker at 25.0 ± 0.1 °C at 800 rpm.

    • Self-Validation: Sample Vial A at 24 hours and Vial B at 48 hours. If the concentration variance between the two time points is <2% , true thermodynamic equilibrium is confirmed.

  • Phase Separation:

    • Action: Centrifuge the suspensions at 15,000 × g for 15 minutes at 25°C.

    • Causality: Avoid standard PTFE syringe filters unless pre-saturated. The primary amine can exhibit non-specific binding to unpassivated membranes, artificially lowering the measured concentration.

  • HPLC-UV Quantification:

    • Action: Dilute the supernatant into the mobile phase and analyze via HPLC-UV ( λmax​≈245 nm)[3].

  • Solid-State Verification (The Structural Control):

    • Action: Recover the undissolved solid pellet from the centrifuge tube and analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation: Solvents like DMSO can induce the formation of pseudo-polymorphs (solvates). If the XRPD pattern of the pellet differs from the input API, the measured solubility represents the new solvate, not the original polymorph.

Workflow Visualization

G A 2-(4-Aminopyridin-3-yl)ethanol (Solid API) B Solvent Selection & Inert Gas Purging A->B C Polar Protic / Aprotic (e.g., DMSO, EtOH) B->C D Non-Polar Solvents (e.g., Hexane) B->D Avoid E Isothermal Equilibration (24h & 48h Checks) C->E F HPLC-UV Quantification (Supernatant) E->F Liquid Phase G XRPD Analysis (Solid Pellet) E->G Solid Phase H Validated Thermodynamic Solubility Profile F->H G->H

Workflow for self-validating isothermal solubility screening and solid-state verification.

Best Practices for Assay Stock Preparation

When preparing stock solutions for in vitro electrophysiology or cell-based assays, strict adherence to handling guidelines is required:

  • Stock Concentration: Prepare primary stocks at 30 mg/mL in anhydrous, inert-gas purged DMSO[3].

  • Aqueous Dilution: Because organic solvents can exert physiological effects on cells at low concentrations, ensure the final DMSO concentration in the assay buffer does not exceed 0.1% v/v.

  • Storage & Stability: Aliquot the DMSO stock solutions into single-use vials and store at -20°C[3]. Avoid freeze-thaw cycles, as the localized concentration gradients during freezing can cause irreversible precipitation of the API. Do not store aqueous dilutions for more than 24 hours due to potential hydrolytic or oxidative instability[3].

  • Safety & Handling: Aminopyridines are highly neuroactive and can be toxic via dermal absorption or inhalation[4]. All powder handling and solvent dissolution must be performed under local exhaust ventilation using appropriate PPE[4].

References

  • Title: 4-Aminopyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 4-Aminopyridine, 98% 50 g | Buy Online Source: Thermo Scientific Chemicals URL: [Link]

Sources

Foundational

3-(2-Hydroxyethyl)-4-aminopyridine as a potassium channel blocker

3-(2-Hydroxyethyl)-4-aminopyridine: A Dual-Purpose Scaffold for Potassium Channel Blockade and Neuroimaging Executive Summary 4-Aminopyridine (4-AP, clinically known as dalfampridine) is a well-established voltage-gated...

Author: BenchChem Technical Support Team. Date: March 2026

3-(2-Hydroxyethyl)-4-aminopyridine: A Dual-Purpose Scaffold for Potassium Channel Blockade and Neuroimaging

Executive Summary

4-Aminopyridine (4-AP, clinically known as dalfampridine) is a well-established voltage-gated potassium (Kv) channel blocker used to restore action potential conduction in demyelinated axons, particularly in Multiple Sclerosis (MS)[1]. However, the clinical utility of 4-AP is limited by a narrow therapeutic index and an inability to be utilized for non-invasive imaging.

To bridge the gap between therapeutics and diagnostics, structural derivatives of 4-AP have been engineered. Among the most critical of these is 3-(2-hydroxyethyl)-4-aminopyridine (also designated as 4-aminopyridine-3-ethanol). This compound serves a dual purpose: it retains the pharmacological capacity to block Kv1.1 and Kv1.2 channels, and it acts as the essential chemical precursor for the synthesis of [18F]3-fluoroethyl-4-aminopyridine ([18F]3F4AP)—a breakthrough Positron Emission Tomography (PET) radiotracer used to map demyelinated lesions in MS and Traumatic Brain Injury (TBI)[2][3].

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The interaction between 4-AP derivatives and Kv channels is highly dependent on steric and electrostatic factors within the channel's inner vestibule. The 4-amino group is non-negotiable; it forms critical hydrogen bonds with the selectivity filter of the pore, physically occluding the efflux of K+ ions.

Causality in Structural Design: Why substitute at the 3-position with a 2-hydroxyethyl group?

  • Steric Tolerance: The inner cavity of Kv1 channels possesses a lateral pocket that can accommodate small alkyl substitutions at the 3-position of the pyridine ring without disrupting the primary 4-amino binding interaction[1].

  • Chemical Functionalization: The 2-hydroxyethyl group introduces a primary alcohol. This functional group slightly increases the hydrophilicity of the molecule, but more importantly, it provides a highly reactive handle for nucleophilic aliphatic substitution (deoxyfluorination), allowing radiochemists to attach an [18F] isotope for PET imaging[2].

By blocking the aberrant K+ efflux in demyelinated axons, 3-(2-hydroxyethyl)-4-aminopyridine prolongs the action potential, thereby increasing voltage-gated calcium influx and restoring synaptic transmission.

G Demyelination Axonal Demyelination Kv_Exposure Kv1.1/Kv1.2 Channel Exposure Demyelination->Kv_Exposure Drug_Binding 3-(2-Hydroxyethyl)-4-AP Binding Kv_Exposure->Drug_Binding Target K_Block K+ Efflux Blockade Drug_Binding->K_Block AP_Prolong Action Potential Prolongation K_Block->AP_Prolong Ca_Influx Voltage-Gated Ca2+ Influx AP_Prolong->Ca_Influx Neuro_Release Enhanced Neurotransmitter Release Ca_Influx->Neuro_Release

Mechanism of action of 3-(2-Hydroxyethyl)-4-aminopyridine in demyelinated axons.

Electrophysiological Profiling: In Vitro Validation

To validate the efficacy of 3-(2-hydroxyethyl)-4-aminopyridine as a Kv channel blocker, a rigorous whole-cell patch-clamp protocol is required.

Protocol: Whole-Cell Patch-Clamp Validation of Kv1.2 Blockade

  • Cell Preparation: Culture stably transfected HEK293 cells expressing human Kv1.2. Causality: HEK293 cells lack significant endogenous voltage-gated K+ currents, providing a zero-background environment to isolate specific Kv1.2 kinetics[4].

  • Solution Formulation:

    • Extracellular Solution: 137 mM NaCl, 4.0 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4). Causality: HEPES is utilized instead of a bicarbonate buffer to maintain a stable pH in ambient air during prolonged, room-temperature recordings[4].

    • Intracellular Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA. Causality: EGTA acts as a calcium chelator, preventing the artifactual activation of endogenous calcium-activated potassium channels (KCa) that could skew the data.

  • Electrophysiological Recording: Establish a >1 GΩ seal and rupture the membrane patch. Hold the resting potential at -70 mV, then apply a step depolarization to +20 mV for 200 ms. Causality: Holding at -70 mV ensures all Kv1.2 channels are fully in the closed/resting state, while the +20 mV step guarantees maximal channel opening for robust current measurement.

  • Drug Application & Self-Validation Checkpoint: Perfuse the compound at ascending concentrations (10 µM to 1 mM). Following maximal current inhibition, perfuse with a drug-free extracellular solution for 5 minutes. Self-Validation: The assay is only deemed valid if >85% of the baseline outward current recovers during the washout phase. This proves the blockade is driven by reversible drug-receptor interaction rather than membrane degradation or channel rundown.

Quantitative Data: Pharmacological Comparison

The structural modifications at the 3-position yield distinct pharmacological profiles. While the primary metabolite of 4-AP (3-hydroxy-4-aminopyridine) loses almost all blocking activity, alkyl and fluoroalkyl extensions preserve it[1][4].

CompoundTarget ChannelIC50 Range (µM)Clinical / Experimental Role
4-Aminopyridine (4-AP) Kv1.1, Kv1.2, Kv1.4242 – 399FDA-approved therapeutic (Dalfampridine)
3-Hydroxy-4-aminopyridine Kv1.1, Kv1.2, Kv1.4> 10,000Primary inactive metabolite of 4-AP
3-(2-Hydroxyethyl)-4-AP Kv1.1, Kv1.2~ 300 – 500Active blocker / PET Radiotracer Precursor
3-Fluoroethyl-4-AP Kv1.1, Kv1.2~ 150 – 350High-affinity PET imaging agent ([18F]3F4AP)

Table 1: Comparative IC50 values derived from recombinant HEK293 and Xenopus oocyte patch-clamp assays[1][4].

Radiochemistry and PET Imaging Workflows

The most significant modern application of 3-(2-hydroxyethyl)-4-aminopyridine is its role as a precursor for generating [18F]3F4AP. This radiotracer allows clinicians to visualize demyelinated lesions that are otherwise invisible or ambiguous on conventional MRI[5].

Protocol: Radiosynthesis of [18F]3-Fluoroethyl-4-aminopyridine

  • Amine Protection: The 4-amino group of 3-(2-hydroxyethyl)-4-aminopyridine is protected using a tert-butyloxycarbonyl (Boc) group[2]. Causality: The primary amine is highly nucleophilic. If left unprotected, it would compete with the hydroxyl group during fluorination, leading to unwanted side reactions and poor radiochemical yield.

  • Deoxyfluorination: The Boc-protected intermediate is reacted with [18F]fluoride in the presence of XtalFluor-E. Causality: XtalFluor-E selectively activates the primary alcohol of the 2-hydroxyethyl group, converting it into an excellent leaving group. This facilitates a rapid SN2 nucleophilic attack by the radioactive [18F]fluoride ion[2].

  • Deprotection & Purification: The Boc group is cleaved under acidic conditions, and the final radiotracer is purified via semi-preparative HPLC.

  • Self-Validation Checkpoint: Radiochemical identity is confirmed by co-injecting the radioactive product with a non-radioactive 3-fluoroethyl-4-aminopyridine standard on an analytical HPLC. A perfectly matching retention time validates the successful synthesis.

Once synthesized, [18F]3F4AP is injected intravenously. Because it readily crosses the blood-brain barrier, it binds selectively to the exposed Kv1 channels in demyelinated regions, providing a quantifiable PET signal to monitor MS progression or TBI recovery[3][5].

Workflow Precursor 3-(2-Hydroxyethyl)-4-AP (Precursor) Fluorination Deoxyfluorination (XtalFluor-E /[18F]F-) Precursor->Fluorination Radiosynthesis Validation Patch-Clamp Validation Precursor->Validation In vitro testing Radiotracer [18F]3-Fluoroethyl-4-AP (PET Tracer) Fluorination->Radiotracer Imaging In Vivo PET Imaging (MS/TBI Models) Radiotracer->Imaging Validation->Imaging Guides

Workflow from precursor synthesis to in vivo PET imaging of demyelinated lesions.

Conclusion

3-(2-Hydroxyethyl)-4-aminopyridine represents a critical node in neuropharmacology. By successfully navigating the strict structure-activity requirements of the Kv1 channel pore, it acts as both a functional therapeutic scaffold and an indispensable radiochemical precursor. Its downstream derivative, [18F]3F4AP, is currently revolutionizing how researchers and clinicians monitor demyelination, transforming a purely symptomatic treatment mechanism into a powerful diagnostic imaging tool.

References

  • Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. Taylor & Francis.
  • Development of a PET radioligand for potassium channels to image CNS demyelin
  • US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • Imaging traumatic brain injuries in mice with potassium channel PET tracer[18F]3F4AP. bioRxiv.
  • First evaluation in multiple sclerosis using PET tracer [18F]3F4AP demonstrates heterogeneous binding across lesions. PubMed / NIH.gov.

Sources

Exploratory

The Emerging Role of 2-(4-Aminopyridin-3-yl)ethanol in Next-Generation PET Tracer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological proc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1] The development of novel PET tracers with high specificity and favorable pharmacokinetic properties is crucial for advancing our understanding of disease and for the development of new therapeutics. The aminopyridine scaffold has emerged as a privileged structure in the design of PET radioligands, demonstrating utility in targeting a range of biological entities. This technical guide explores the potential of a specific, yet under-investigated aminopyridine derivative, 2-(4-Aminopyridin-3-yl)ethanol, as a core structure for the development of innovative PET tracers. We will delve into its proposed synthesis, radiolabeling strategies, and a comprehensive workflow for its evaluation as a PET tracer candidate, drawing upon established methodologies for structurally related compounds.

Introduction: The Significance of the Aminopyridine Scaffold in PET Imaging

The pyridine ring is a common motif in a multitude of bioactive molecules and approved pharmaceuticals. Its presence in PET tracers is often advantageous due to its ability to confer favorable physicochemical properties, such as improved brain penetration and metabolic stability.[2] A notable example is the development of tracers based on the 4-aminopyridine (4-AP) backbone. [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), for instance, has shown promise as a PET tracer for imaging demyelination in neurological disorders like multiple sclerosis by targeting voltage-gated potassium channels.[3][4][5] The success of such tracers underscores the potential of other substituted aminopyridine derivatives as valuable platforms for novel PET radioligand design.

This guide focuses on the untapped potential of 2-(4-Aminopyridin-3-yl)ethanol. The presence of both a primary amino group and a hydroxyl group offers versatile handles for chemical modification and radiolabeling, making it an attractive starting point for creating a library of PET tracer candidates targeting a variety of biological targets.

Synthesis of the Core Scaffold: 2-(4-Aminopyridin-3-yl)ethanol

A hypothetical, multi-step synthesis is outlined below:

A 3-Cyano-4-chloropyridine B 4-Amino-3-cyanopyridine A->B Ammonolysis C 4-Amino-3-formylpyridine B->C Reduction (e.g., DIBAL-H) D Methyl 4-amino-3-pyridinecarboxylate C->D Oxidation & Esterification E 2-(4-Aminopyridin-3-yl)ethanol D->E Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 2-(4-Aminopyridin-3-yl)ethanol.

Experimental Protocol (Proposed):

  • Ammonolysis of 3-Cyano-4-chloropyridine: 3-Cyano-4-chloropyridine is treated with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, under elevated temperature and pressure to yield 4-amino-3-cyanopyridine.

  • Reduction of the Nitrile: The nitrile group of 4-amino-3-cyanopyridine is selectively reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to afford 4-amino-3-formylpyridine.

  • Oxidation and Esterification: The resulting aldehyde is then oxidized to a carboxylic acid and subsequently esterified to yield methyl 4-amino-3-pyridinecarboxylate.

  • Final Reduction: The ester is reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to give the final product, 2-(4-Aminopyridin-3-yl)ethanol.

Development of a PET Tracer from 2-(4-Aminopyridin-3-yl)ethanol: A Workflow

The development of a novel PET tracer is a multi-step process that involves precursor synthesis, radiolabeling, and rigorous in vitro and in vivo evaluation.[7][8]

cluster_0 Pre-Radiolabeling cluster_1 Radiochemistry cluster_2 Evaluation A 2-(4-Aminopyridin-3-yl)ethanol Core B Precursor Synthesis (e.g., Tosylation, Halogenation) A->B D Radiolabeling Reaction (Nucleophilic Substitution) B->D C [18F]Fluoride Production C->D E Purification (HPLC) D->E F In Vitro Assays (Binding Affinity, Specificity) E->F G In Vivo Animal PET/MRI Imaging E->G H Biodistribution & Dosimetry G->H I Radiometabolite Analysis G->I

Caption: General workflow for PET tracer development from the core scaffold.

Precursor Synthesis for Radiolabeling

To introduce the positron-emitting radionuclide, typically Fluorine-18 ([18F]), a precursor molecule must be synthesized.[9] The hydroxyl group of 2-(4-Aminopyridin-3-yl)ethanol is an ideal site for introducing a good leaving group for nucleophilic substitution with [18F]fluoride.

Protocol for Tosylation:

  • Dissolve 2-(4-Aminopyridin-3-yl)ethanol in a suitable aprotic solvent (e.g., dichloromethane or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the tosylated precursor by column chromatography.

[18F]-Radiolabeling

The most common method for introducing [18F] is through nucleophilic substitution.[10] Given the structure of our precursor, a fluoroethylation reaction is a plausible approach. Direct radiofluorination of the pyridine ring at the meta position is challenging but can be achieved using specialized methods like the use of pyridine N-oxides.[11][12]

Protocol for [18F]Fluoroethylation:

  • [18F]Fluoride Trapping and Elution: Trap cyclotron-produced aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add the tosylated precursor dissolved in a polar aprotic solvent (e.g., DMSO or DMF) to the dried [18F]fluoride/K222 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Purification: After cooling, purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [18F]-labeled tracer.

  • Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

In Vitro Evaluation

Before proceeding to animal studies, the newly synthesized tracer must be evaluated in vitro to determine its binding characteristics.

Protocol for In Vitro Binding Assay:

  • Tissue Preparation: Prepare tissue homogenates or cell lines expressing the target of interest.

  • Competition Assay: Incubate the tissue/cell preparation with a known radioligand for the target in the presence of increasing concentrations of the non-radioactive version of the newly developed tracer.

  • Quantification: Measure the displacement of the known radioligand to determine the binding affinity (Ki or IC50) of the new compound.

  • Autoradiography: To assess specificity, incubate tissue slices with the [18F]-labeled tracer in the presence and absence of a blocking agent (a known high-affinity ligand for the target). Visualize the distribution of radioactivity using a phosphor imager.

In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies are then evaluated in vivo using animal models.

Protocol for Animal PET/MRI Imaging:

  • Animal Model: Utilize an appropriate animal model (e.g., a transgenic mouse model of a disease or a healthy control).

  • Tracer Administration: Inject a known amount of the [18F]-labeled tracer intravenously into the animal.

  • Dynamic PET/MRI Scan: Acquire dynamic PET data over a period of time (e.g., 60-90 minutes) to assess the tracer's uptake and clearance from the brain and other organs. Co-registration with MRI provides anatomical context.

  • Data Analysis: Analyze the PET data to generate time-activity curves and calculate parameters such as the Standardized Uptake Value (SUV).

Table 1: Key Parameters in PET Tracer Evaluation

ParameterDescriptionMethod of Determination
Radiochemical Yield (RCY) The percentage of radioactivity incorporated into the final product relative to the starting amount of [18F]fluoride.Measured after synthesis and purification.
Molar Activity (Am) The amount of radioactivity per mole of the compound (GBq/µmol).Calculated from the total radioactivity and the quantified mass of the tracer.
Binding Affinity (Ki) The concentration of the tracer required to occupy 50% of the target receptors.In vitro competition binding assays.
Brain Uptake (SUV) A semi-quantitative measure of tracer accumulation in the brain.In vivo PET imaging.
Metabolic Stability The percentage of the parent tracer that remains unmetabolized in the brain and plasma over time.Radio-HPLC analysis of brain and plasma samples.[9]
Radiometabolite Analysis

It is crucial to assess the metabolic stability of a new PET tracer, as radiometabolites can interfere with imaging signals.[5]

Protocol for Radiometabolite Analysis:

  • Sample Collection: At various time points after tracer injection, collect blood and brain tissue from the animals.

  • Sample Processing: Process the samples to extract the radioactive components.

  • Radio-HPLC Analysis: Analyze the extracts using radio-HPLC to separate the parent tracer from its radiometabolites and quantify their respective amounts.

Conclusion and Future Directions

While 2-(4-Aminopyridin-3-yl)ethanol has not yet been explicitly explored in the literature for PET tracer development, its chemical structure presents a promising and versatile platform. The aminopyridine core is a validated scaffold in neuroimaging, and the presence of functional groups amenable to established radiolabeling techniques makes it an attractive candidate for further investigation. The workflows and protocols detailed in this guide provide a scientifically grounded framework for the synthesis, radiolabeling, and comprehensive evaluation of novel PET tracers derived from this core structure. Future research in this area could lead to the development of next-generation imaging agents for a wide range of diseases, ultimately enhancing our diagnostic capabilities and facilitating the development of more effective therapies.

References

  • Radiology Key. (2021, November 5). Novel Tracers and Radionuclides in PET Imaging.
  • MDPI. (2021, February 25). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation.
  • OUCI. (2023). Structure-guided design of pyridinyl-indole 4R-tau PET radiotracers: Development of [18F]OXD-2314 for human use.
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol.
  • Journal of Nuclear Medicine. (2024, June 1). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • PMC. (n.d.). Insight into the Development of PET Radiopharmaceuticals for Oncology.
  • Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies.
  • bioRxiv. (2022, September 28). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites.
  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • PubChem. (n.d.). 2-(4-Amino-3-but-2-en-2-ylanilino)ethanol | C12H18N2O.
  • PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Sigma-Aldrich. (n.d.). 2-(4-Aminopiperidin-1-yl)ethanol | 89850-72-6.
  • PMC. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.
  • bioRxiv. (2024, July 19). Synthesis of K + channel radioligand [ 18 F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice.
  • PMC. (n.d.). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • ChemicalBook. (2025, September 25). 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1.
  • ResearchGate. (2025, August 5). Tracer development for PET imaging of proteinopathies | Request PDF.
  • Moravek. (2021, April 27). How PET Scanners Use Radiolabeled Compounds.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • ACS Publications. (2025, November 8). Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors | Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2008009444A1 - Use of ethanol for stabilizing a single-vial liquid formulation of a radiolabeled peptide.
  • Guidechem. (n.d.). (S)-1-(2-aMinopyridin-3-yl)ethanol 936718-00-2.
  • Chemsrc. (2025, August 25). 2-(4-Aminophenyl)ethanol | CAS#:104-10-9.
  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar.
  • Benchchem. (n.d.). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide.

Sources

Foundational

A Comparative Analysis of the Binding Affinity of 4-Amino-3-Pyridineethanol and 4-Aminopyridine to Voltage-Gated Potassium Channels: An In-Depth Technical Guide

Foreword In the landscape of neuropharmacology and drug development, the modulation of ion channels remains a cornerstone of therapeutic intervention. Among these, voltage-gated potassium (Kv) channels are critical regul...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of neuropharmacology and drug development, the modulation of ion channels remains a cornerstone of therapeutic intervention. Among these, voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability and present a key target for a variety of neurological conditions. 4-Aminopyridine (4-AP), a non-selective Kv channel blocker, has paved the way for understanding the therapeutic potential of this class of molecules, finding clinical application in improving motor function in patients with multiple sclerosis.[1] The exploration of 4-AP's structure-activity relationship has led to the development of derivatives with potentially enhanced potency and altered pharmacokinetic profiles. This guide provides a deep dive into a comparative analysis of 4-aminopyridine and one such derivative, 4-amino-3-pyridineethanol, offering a technical framework for researchers, scientists, and drug development professionals. We will explore the nuances of their binding affinities, the methodologies to quantify these interactions, and the underlying structural determinants, providing a comprehensive resource for advancing research in this critical area.

Introduction: The Significance of 4-Aminopyridine and Its Derivatives

4-Aminopyridine is a foundational tool in the study of potassium channels. It acts as a non-selective blocker of voltage-dependent K+ channels, with known activity on subtypes such as Kv1.1 and Kv1.2.[1] These channels are crucial for the repolarization phase of the action potential, and their blockade by 4-AP leads to a prolongation of the action potential and an increase in neurotransmitter release.[1] This mechanism of action is the basis for its therapeutic effect in demyelinating diseases like multiple sclerosis, where the exposure of Kv channels on demyelinated axons impairs nerve conduction.[1]

The chemical structure of 4-AP is amenable to modification, opening avenues for the development of derivatives with improved therapeutic indices. One such derivative of interest is 4-amino-3-pyridineethanol, also known as (4-aminopyridin-3-yl)methanol.[2] The addition of a hydroxymethyl group at the 3-position of the pyridine ring has been suggested to enhance its potency as a potassium channel blocker.[3] This guide will dissect the available evidence for this claim and provide the technical context for its evaluation.

Comparative Binding Affinity: A Quantitative Overview

The binding affinity of a ligand for its target is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.

For 4-aminopyridine, specific IC50 values have been reported for various Kv channel subtypes. For instance, the IC50 values for 4-AP at Kv1.1 and Kv1.2 are 170 µM and 230 µM, respectively. Another study reported IC50 values of 242 µM for Kv1.1 and 399 µM for both Kv1.2 and Kv1.4.[4] It is important to note that these values can be influenced by experimental conditions such as voltage and pH.[5][6]

The table below summarizes the available quantitative data for 4-aminopyridine and the functionally derived potency of 4-amino-3-pyridineethanol.

CompoundTargetParameterValueReference
4-Aminopyridine Kv1.1IC50170 µM
Kv1.2IC50230 µM
Kv1.1IC50242 µM[4]
Kv1.2IC50399 µM[4]
Kv1.4IC50399 µM[4]
4-Amino-3-pyridineethanol Axonal ConductionLowest Effective Conc.0.01 - 0.1 µM[3]

The Structural and Physicochemical Basis of Binding

The interaction of 4-aminopyridine and its derivatives with potassium channels is governed by their three-dimensional structure and physicochemical properties.

The Binding Site: An Intracellular Gatekeeper

It is well-established that 4-aminopyridine and its analogs block Kv channels from the intracellular side of the membrane.[5] The protonated form of the molecule is thought to enter the channel's inner vestibule when the channel is in the open state and physically occlude the pore, thereby preventing the efflux of potassium ions.[7] Molecular docking studies on the Shaker Kv channel, a homolog of the mammalian Kv1 family, have revealed a hydrophobic cavity in the closed pore that can bind 4-aminopyridine.[8] This suggests that the binding may occur even when the channel is closed, influencing its gating properties.[8]

The binding site is believed to be formed by residues from the transmembrane segments S5 and S6 of the channel protein. The similarity in the voltage-dependence of the block for 4-AP and its derivatives suggests that they share a common binding site within the channel pore.[6]

cluster_channel Kv Channel Extracellular Extracellular Space 4AP_neutral 4-AP (neutral) Extracellular->4AP_neutral Intracellular Intracellular Space 4AP_cationic 4-AP (cationic) Intracellular->4AP_cationic Pore Pore S5_S6 S5-S6 Segments 4AP_neutral->Intracellular 4AP_cationic->Pore Binds to open channel

Caption: Proposed mechanism of 4-aminopyridine interaction with a Kv channel.

Physicochemical Properties: The Role of pKa and Lipophilicity

The ability of 4-aminopyridine derivatives to reach their intracellular target and bind with high affinity is critically dependent on their physicochemical properties, primarily their basicity (pKa) and lipophilicity (logP or logD).

  • pKa: The pKa of the pyridine nitrogen determines the degree of protonation at physiological pH. A protonated (cationic) form is necessary for binding within the channel pore, while the neutral form is required to cross the cell membrane.[5] Therefore, an optimal pKa is crucial for balancing membrane permeability and binding activity.

  • Lipophilicity: The lipophilicity of the molecule influences its ability to partition into and cross the lipid bilayer of the cell membrane. The addition of a hydroxymethyl group in 4-amino-3-pyridineethanol is expected to decrease its lipophilicity compared to 4-aminopyridine, which could affect its pharmacokinetics.

Experimental Methodologies for Determining Binding Affinity

A robust assessment of the binding affinity of small molecules to ion channels requires a combination of electrophysiological and biophysical techniques.

Electrophysiology: The Gold Standard for Ion Channel Modulators

Whole-cell patch-clamp electrophysiology is the primary method for characterizing the functional effects of ion channel blockers and determining their potency.[9]

This protocol outlines the key steps for measuring the inhibitory effect of 4-aminopyridine and its derivatives on a specific Kv channel subtype expressed in a heterologous system (e.g., CHO or HEK cells).

  • Cell Preparation:

    • Culture cells expressing the target Kv channel on glass coverslips.

    • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with NaOH).

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.[9]

    • Fill the pipette with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH).

  • Gigaohm Seal Formation:

    • Approach a cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[10]

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[10]

  • Voltage-Clamp Recording:

    • Hold the cell at a negative holding potential (e.g., -80 mV) where the channels are predominantly closed.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K+ currents.

    • Record a stable baseline current in the external solution.

  • Drug Application and Data Acquisition:

    • Perfuse the chamber with the external solution containing various concentrations of the test compound (e.g., 4-aminopyridine or 4-amino-3-pyridineethanol).

    • At each concentration, record the steady-state block of the K+ current.

    • Wash out the compound to ensure reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the current at each concentration to the control current (before drug application).

    • Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value.[11]

Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Preparation Start->Pipette_Prep Giga_Seal Gigaohm Seal Formation Cell_Prep->Giga_Seal Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Recording Whole_Cell->Voltage_Clamp Drug_App Drug Application & Data Acquisition Voltage_Clamp->Drug_App Data_Analysis Data Analysis (IC50) Drug_App->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining IC50 using whole-cell patch-clamp.

Site-Directed Mutagenesis: Pinpointing Key Residues

To identify the specific amino acid residues within the Kv channel that are critical for the binding of 4-aminopyridine and its derivatives, site-directed mutagenesis can be employed.[12] By systematically mutating candidate residues in the putative binding pocket and then re-evaluating the IC50 of the compounds on the mutant channels, one can map the binding site at the molecular level.

Synthesis of 4-Amino-3-Pyridineethanol

For researchers wishing to synthesize 4-amino-3-pyridineethanol, a plausible route involves the reduction of a suitable precursor such as a 4-amino-3-pyridinecarboxylic acid or its ester. A general approach for the synthesis of 3-pyridyl methanol from nicotinic acid involves esterification followed by reduction with sodium borohydride in methanol.[13] A similar strategy could be adapted for the synthesis of (4-aminopyridin-3-yl)methanol.

Conclusion and Future Directions

The available evidence strongly suggests that 4-amino-3-pyridineethanol is a more potent potassium channel blocker than its parent compound, 4-aminopyridine. This enhanced potency, likely stemming from subtle changes in its interaction with the channel pore, underscores the value of structure-guided drug design. This guide has provided a comprehensive technical framework for the comparative analysis of these two molecules, from the underlying principles of their interaction to the detailed methodologies for their evaluation.

Future research should focus on obtaining direct, quantitative comparisons of the binding affinities of these and other 4-AP derivatives on a panel of Kv channel subtypes. Elucidating the precise molecular interactions through high-resolution structural studies and advanced computational modeling will further refine our understanding and pave the way for the development of next-generation ion channel modulators with improved selectivity and therapeutic efficacy.

References

  • A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Russell, S. N., & Bartlett, T. E. (1995). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology, 117(2), 249-256. [Link]

  • Hanson, C. L., et al. (2015). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels Kv1.1, Kv1.2, and Kv1.4. Multiple Sclerosis and Related Disorders, 4(6), 558-563. [Link]

  • Leung, G., Sun, W., Brookes, S., & Shi, R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 227(1), 232-235. [Link]

  • 4-Aminopyridine. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]

  • Pinto, B. J., et al. (2025). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. Biophysical Journal. [Link]

  • Voltage-dependence of the IC50 for each 4AP analog. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Method of one-step synthesis aminopyridine and 4-aminopyridine. (2018).
  • Castle, N. A. (1995). Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes. British Journal of Pharmacology, 115(8), 1475-1483. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved March 7, 2026, from [Link]

  • Rodriguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]

  • 4-Aminopyridine-3-methanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Site-directed Mutagenesis. (n.d.). University of Tübingen. Retrieved March 7, 2026, from [Link]

  • Whole-Cell Patch-Clamp Recordings 2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology - Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

  • Pinto, B. J., et al. (2024). Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel Revealed by Closed-State Model. bioRxiv. [Link]

  • Whole-Cell Voltage Clamp Recording. (n.d.). Current Protocols in Neuroscience. Retrieved March 7, 2026, from [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. (n.d.). Sophion. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Aminopyridin-3-yl)ethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(4-Aminopyridin-3-yl)ethanol, a pyridine derivative of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminopyridin-3-yl)ethanol, a pyridine derivative of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a detailed profile. This guide covers its molecular formula and weight, a plausible synthetic route, and its potential applications, particularly in the context of drug development.

Physicochemical Properties

The fundamental properties of 2-(4-Aminopyridin-3-yl)ethanol can be deduced from its chemical structure. The molecule consists of a 4-aminopyridine core with an ethanol substituent at the 3-position.

PropertyValueSource/Method
Molecular Formula C₇H₁₀N₂OCalculated
Molecular Weight 138.17 g/mol Calculated
IUPAC Name 2-(4-aminopyridin-3-yl)ethanolNomenclature
CAS Number Not assigned-
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds

A structurally similar compound, 2-(4-aminopyridin-3-yl)propan-2-ol, is documented with the molecular formula C8H12N2O.[1] The replacement of the propan-2-ol group with an ethanol group logically leads to the molecular formula C₇H₁₀N₂O for the title compound.

Plausible Synthetic Pathway

A feasible synthetic route to 2-(4-Aminopyridin-3-yl)ethanol can be designed starting from commercially available 4-aminopyridine. The proposed multi-step synthesis involves the introduction of a functional group at the 3-position that can be subsequently converted to the desired ethanol side chain.

Proposed Synthesis Workflow:

Synthesis_of_2-(4-Aminopyridin-3-yl)ethanol start 4-Aminopyridine step1 Halogenation (e.g., Iodination) start->step1 I₂, H₂SO₄ intermediate1 3-Iodo-4-aminopyridine step1->intermediate1 step2 Sonogashira Coupling (with Trimethylsilylacetylene) intermediate1->step2 Pd(PPh₃)₄, CuI, Et₃N intermediate2 4-Amino-3-((trimethylsilyl)ethynyl)pyridine step2->intermediate2 step3 Desilylation & Hydration intermediate2->step3 K₂CO₃, MeOH intermediate3 4-Amino-3-ethynylpyridine step3->intermediate3 step4 Hydroboration-Oxidation intermediate3->step4 1. BH₃·THF 2. H₂O₂, NaOH product 2-(4-Aminopyridin-3-yl)ethanol step4->product

Caption: Proposed multi-step synthesis of 2-(4-Aminopyridin-3-yl)ethanol.

Experimental Protocol:

Step 1: Halogenation of 4-Aminopyridine

The initial step involves the regioselective halogenation of 4-aminopyridine at the 3-position. Iodination is a plausible choice due to the activating effect of the amino group.

  • Rationale: The amino group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the 3 and 5 positions. Careful control of reaction conditions can favor the mono-substituted product.

  • Procedure:

    • Dissolve 4-aminopyridine in a suitable solvent such as ethanol.

    • Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., sulfuric acid), portion-wise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and work up to isolate 3-iodo-4-aminopyridine.

Step 2: Sonogashira Coupling

The introduced iodine atom serves as a handle for a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce a two-carbon unit.

  • Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Using trimethylsilylacetylene provides a protected alkyne that can be deprotected in a subsequent step.

  • Procedure:

    • To a solution of 3-iodo-4-aminopyridine in an appropriate solvent (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

    • Add trimethylsilylacetylene and heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by TLC or gas chromatography (GC).

    • After completion, perform an aqueous workup and purify the product by column chromatography to yield 4-amino-3-((trimethylsilyl)ethynyl)pyridine.

Step 3: Desilylation

The trimethylsilyl protecting group is removed to afford the terminal alkyne.

  • Rationale: The silyl group is readily cleaved under mild basic or fluoride-mediated conditions.

  • Procedure:

    • Dissolve the silylated alkyne in a solvent like methanol.

    • Add a base such as potassium carbonate and stir at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Neutralize the reaction and extract the product to obtain 4-amino-3-ethynylpyridine.

Step 4: Hydroboration-Oxidation

The terminal alkyne is converted to the corresponding primary alcohol via an anti-Markovnikov hydration.

  • Rationale: Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkynes, yielding an aldehyde which can be subsequently reduced, or directly forming the alcohol depending on the workup conditions. A two-step process involving hydroboration followed by oxidative workup will yield the desired ethanol substituent.

  • Procedure:

    • Treat 4-amino-3-ethynylpyridine with a borane reagent (e.g., borane-tetrahydrofuran complex) in an anhydrous solvent.

    • After the hydroboration is complete, add an aqueous solution of sodium hydroxide and hydrogen peroxide at a low temperature.

    • Stir the mixture until the oxidation is complete.

    • Extract the aqueous layer with an organic solvent and purify the crude product by column chromatography to obtain 2-(4-aminopyridin-3-yl)ethanol.

Potential Applications in Drug Development

Aminopyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[2][3] The functionalization of the aminopyridine scaffold allows for the modulation of its physicochemical properties and biological targets.

The introduction of an ethanol group at the 3-position of 4-aminopyridine in 2-(4-Aminopyridin-3-yl)ethanol offers several potential advantages for drug design:

  • Improved Solubility and Pharmacokinetics: The hydroxyl group can increase the hydrophilicity of the molecule, potentially leading to improved aqueous solubility and more favorable pharmacokinetic properties.

  • Site for Further Derivatization: The primary alcohol provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds with diverse functionalities. This is a common strategy in lead optimization to explore structure-activity relationships.

  • Modulation of Target Binding: The ethanol substituent can interact with specific residues in the binding pocket of a biological target through hydrogen bonding, potentially enhancing binding affinity and selectivity.

Given the neurological applications of 4-aminopyridine, it is plausible that derivatives such as 2-(4-Aminopyridin-3-yl)ethanol could be investigated for their effects on ion channels or other targets within the central nervous system. The synthesis of peptide derivatives of 4-aminopyridine has been explored to reduce toxicity while retaining therapeutic potential for neurodegenerative disorders.[4]

Conclusion

2-(4-Aminopyridin-3-yl)ethanol represents a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Based on established chemical principles, a plausible and efficient synthetic route has been proposed. The structural features of this molecule suggest it could possess favorable physicochemical properties and serve as a valuable scaffold for the development of novel therapeutics, particularly in the area of neurological disorders. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • PubChem. 4-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Moku Chemistry. 1-(2-fluoropyridin-3-yl)ethanol | 933768-25-3. [Link]

  • PubChemLite. 2-(4-aminopyridin-3-yl)propan-2-ol. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • PubMed Central. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

Sources

Foundational

Literature review of 4-aminopyridine ethanol derivatives

Advanced Therapeutics and Imaging: A Technical Whitepaper on 4-Aminopyridine Ethanol Derivatives Executive Summary 4-Aminopyridine (4-AP, dalfampridine) is a well-established, FDA-approved voltage-gated potassium (Kv1) c...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Therapeutics and Imaging: A Technical Whitepaper on 4-Aminopyridine Ethanol Derivatives

Executive Summary

4-Aminopyridine (4-AP, dalfampridine) is a well-established, FDA-approved voltage-gated potassium (Kv1) channel blocker utilized to restore axonal conduction in patients with Multiple Sclerosis (MS) and Traumatic Brain Injury (TBI)[1]. However, the clinical ceiling of unmodified 4-AP is restricted by a narrow therapeutic index, short half-life, and dose-dependent seizure risks[2]. To bypass these limitations, structural evolution of the aminopyridine scaffold has yielded a novel class of compounds: alkyl-alcohol and ethanol derivatives of 4-aminopyridine .

By functionalizing the 3-position of the pyridine ring with ethanol or methanol appendages, researchers have engineered derivatives (such as 4-AP-3-MeOH and 4-AP-3-EtOH) that exhibit up to a 10-fold increase in potency[3][4]. Furthermore, the ethanol moiety serves as a critical synthetic handle for fluorination, enabling the creation of highly lipophilic, blood-brain barrier (BBB) permeable Positron Emission Tomography (PET) radiotracers like [18F]-3-fluoroethyl-4-aminopyridine[5]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows essential for developing and evaluating these advanced derivatives.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The Pathology of Demyelination and Kv1 Blockade

In healthy myelinated axons, fast-inactivating Kv1.1 and Kv1.2 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions. Following demyelinating events (e.g., MS or mechanical stretch injury in TBI), the myelin retracts, exposing these channels. This exposure leads to an aberrant efflux of intracellular potassium, which short-circuits the action potential and halts signal propagation[1][4].

4-AP and its ethanol derivatives act as open-channel blockers. They enter the channel pore from the intracellular side during membrane depolarization and bind to the inner vestibule, physically occluding the pore to prevent K+ efflux and prolonging the action potential duration[4].

Mechanism Demyelination Axonal Demyelination Kv1 Kv1 Channels Exposed Demyelination->Kv1 Efflux K+ Efflux & Conduction Failure Kv1->Efflux Block Kv1 Inner Pore Blockade Kv1->Block Drug 4-AP Ethanol Derivative Drug->Block Restore Restored Action Potential Block->Restore

Pathway of Kv1 channel blockade by 4-AP derivatives to restore axonal conduction.

Chemical Evolution: Why the Ethanol Appendage?

The transition from unmodified 4-AP to its ethanol/methanol derivatives is driven by two distinct physicochemical advantages:

  • Enhanced Pore Binding (Therapeutic Potency): The addition of a hydroxyalkyl group (e.g., 4-AP-3-MeOH) introduces a new hydrogen bond donor/acceptor site. This allows the molecule to anchor more securely within the hydrophobic pocket of the Kv1 inner vestibule, significantly increasing binding affinity. SAR studies demonstrate that 3-substituted derivatives can be up to an order of magnitude more potent than base 4-AP[3][6].

  • Precursor for Radiotracer Synthesis (Diagnostic Utility): The primary alcohol of 4-aminopyridine-3-ethanol is the ideal substrate for nucleophilic fluorination. By substituting the hydroxyl group with an [18F] fluoroethyl group, scientists generate a radioligand capable of quantifying demyelination in vivo via PET imaging, a feat impossible with standard anatomical MRI[1][5].

Quantitative Pharmacological Profiles
CompoundPrimary TargetRelative Potency (vs 4-AP)Key ApplicationNotable Physicochemical Property
4-Aminopyridine (4-AP) Kv1.1, Kv1.21x (Baseline)MS Symptom ReliefHigh basicity (pKa ~9.2); dose-limiting CNS toxicity.
4-AP-3-Methanol Kv1.1, Kv1.2~10xSCI / TBI RepairEnhanced inner-pore hydrogen bonding; effective at 0.1 μM[3].
4-AP-3-Ethanol Kv1 (Exposed)VariableSynthetic PrecursorPrimary alcohol enables targeted SN2 substitution[5].
3-Fluoroethyl-4-AP Kv1 (Exposed)ComparablePET RadiotracerIncreased lipophilicity for rapid BBB penetration[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of 4-AP ethanol derivatives requires rigorous, self-validating protocols. Below are the definitive methodologies for synthesizing the radiotracer and validating its electrophysiological efficacy.

Protocol 1: Radiosynthesis of [18F]-3-Fluoroethyl-4-Aminopyridine

This protocol details the conversion of the 4-aminopyridine-3-ethanol precursor into a PET imaging agent[5].

  • Step 1: Amine Protection. React 4-aminopyridine-3-ethanol with Di-tert-butyl dicarbonate (Boc2O) in dichloromethane.

    • Causality: The exocyclic C4-amine is highly nucleophilic. If left unprotected, the subsequent fluorination step would result in unwanted N-alkylation. Boc-protection directs all downstream chemistry exclusively to the ethanol side chain.

  • Step 2: Hydroxyl Activation. Treat the protected intermediate with p-Toluenesulfonyl chloride (TsCl) and triethylamine.

    • Causality: The primary alcohol is a poor leaving group. Conversion to a tosylate ester creates an excellent leaving group, lowering the activation energy required for nucleophilic attack.

  • Step 3: Radiofluorination. React the tosylated intermediate with [18F]KF and Kryptofix 2.22 in anhydrous acetonitrile at 90°C.

    • Causality: Kryptofix 2.22 strongly chelates the potassium ion. This leaves the [18F] fluoride ion "naked" and highly reactive, driving a rapid and efficient SN2 displacement of the tosylate group.

  • Step 4: Deprotection & Validation. Hydrolyze the product using Trifluoroacetic acid (TFA) to remove the Boc group, followed by neutralization and semi-preparative HPLC purification.

    • Causality: Acidic hydrolysis selectively cleaves the Boc group without degrading the newly formed C-F bond, restoring the active aminopyridine pharmacophore[5].

Synthesis Step1 1. 4-AP-3-EtOH Precursor Step2 2. Amine Protection (Boc2O) Step1->Step2 Step3 3. Hydroxyl Activation (Tosylation) Step2->Step3 Step4 4. [18F] Fluorination (SN2 Displacement) Step3->Step4 Step5 5. Deprotection & HPLC Purification Step4->Step5

Workflow for the radiosynthesis of[18F]-3-fluoroethyl-4-aminopyridine.

Protocol 2: Whole-Cell Patch-Clamp Validation of Kv1 Blockade

To confirm that the synthesized ethanol/fluoroethyl derivative retains its biological activity, patch-clamp electrophysiology must be performed.

  • Step 1: Cell Preparation. Culture CHO (Chinese Hamster Ovary) cells stably transfected with human Kv1.2 channels.

  • Step 2: Buffer Optimization. Use an extracellular bath solution containing 1 μM Tetrodotoxin (TTX) and 100 μM CdCl2.

    • Causality: TTX selectively blocks voltage-gated sodium channels, and Cd2+ blocks calcium channels. This isolates the macroscopic currents, ensuring that any observed signal modulation is purely potassium-driven.

  • Step 3: Voltage-Step Protocol. Hold the membrane potential at -80 mV, then apply depolarizing steps to +40 mV in 10 mV increments.

    • Causality: 4-AP derivatives are open-channel blockers. The membrane must be depolarized to force the activation gates open, allowing the drug access to the inner vestibule binding site.

  • Step 4: Drug Perfusion and Washout (The Self-Validating Step). Perfuse the derivative (e.g., 0.1 μM to 100 μM) until steady-state current reduction is achieved. Immediately follow with a perfusion of drug-free buffer.

    • Causality: The washout phase is the critical control. If the K+ current recovers to baseline, it proves the blockade is due to reversible receptor binding. If it does not recover, the current drop may be an artifact of cell death or giga-ohm seal degradation.

Conclusion

The strategic functionalization of 4-aminopyridine into ethanol and fluoroethyl derivatives represents a paradigm shift in neurotherapeutics and diagnostics. By leveraging the ethanol appendage to enhance hydrogen bonding and serve as a radiolabeling precursor, researchers have successfully bridged the gap between symptomatic treatment and molecular imaging. These derivatives not only offer superior potency for restoring axonal conduction in TBI and MS[3][4], but they also provide the unprecedented ability to map demyelinated lesions in vivo using PET technology[1][5].

References

  • Development of a PET radioligand for potassium channels to image CNS demyelination Source: ResearchGate URL:[Link]

  • Novel Potassium Channel Blocker, 4-AP-3-MeOH, Inhibits Fast Potassium Channels and Restores Axonal Conduction in Injured Guinea Pig Spinal Cord White Matter Source: Journal of Neurophysiology URL:[Link]

  • Potassium channel blockers restore axonal conduction in CNS trauma and diseases Source: PMC (National Institutes of Health) URL:[Link]

  • US10442767B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging Source: Google Patents URL
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guided Multi-Step Synthesis of 2-(4-Aminopyridin-3-yl)ethanol from 4-Aminopyridine

Abstract Substituted aminopyridines are privileged scaffolds in medicinal chemistry and drug development, frequently appearing in pharmacologically active compounds.[1][2] This application note provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and drug development, frequently appearing in pharmacologically active compounds.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Aminopyridin-3-yl)ethanol, a valuable building block, starting from commercially available 4-aminopyridine. The synthetic strategy addresses the inherent challenge of direct C-H functionalization at the C3 position of the 4-aminopyridine ring system.[3] Our approach involves a robust, four-step sequence: (1) N-protection of the exocyclic amine, (2) regioselective ortho-directed metallation and subsequent iodination, (3) lithium-halogen exchange followed by C-C bond formation with ethylene oxide, and (4) final deprotection to yield the target compound. This guide explains the causality behind critical experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible success for researchers in organic synthesis and drug discovery.

Introduction & Strategic Rationale

The pyridine ring is a cornerstone of many pharmaceuticals, but its electronic nature makes regioselective functionalization a non-trivial task.[4] The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, particularly at the C3 and C5 positions. In the case of 4-aminopyridine, the powerful electron-donating amino group directs electrophilic attack to the C2 and C6 positions (ortho) and would further disfavor reaction at the C3 position (meta).

Directly introducing an ethanol substituent at the C3 position is therefore synthetically challenging. A more strategic, multi-step approach is required. The chosen synthetic pathway, outlined below, leverages well-established organometallic techniques to achieve the desired regioselectivity and construct the target molecule efficiently.

The Core Strategy Involves:

  • Protecting Group Installation: The exocyclic amino group is acidic and nucleophilic, which would interfere with the planned organolithium chemistry. We protect it as a tert-butyloxycarbonyl (Boc) carbamate. This group is sterically bulky and electronically well-behaved, and importantly, it is a powerful directed metalation group (DMG).

  • Directed Ortho-Metalation (DoM): The Boc-protected amine directs deprotonation specifically to the adjacent C3 position using a strong base like n-butyllithium (n-BuLi). This is a classic strategy to overcome inherent electronic biases in aromatic systems.

  • Introduction of a Halogen Handle: The resulting C3-lithiated species is a potent nucleophile. Quenching this intermediate with an electrophilic iodine source (I₂) installs an iodine atom at the C3 position. This "halogen handle" is crucial for the subsequent C-C bond formation.

  • Carbon Chain Elongation: A second metalation, this time a lithium-halogen exchange, regenerates the C3-lithiated species cleanly. This nucleophile is then reacted with ethylene oxide, a highly efficient C2 electrophile, to directly install the desired 2-hydroxyethyl side chain.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to reveal the free amino group of the target product.

Overall Synthetic Pathway

The complete four-step synthesis is illustrated below. This diagram outlines the transformation from the starting material to the final product, including all key intermediates.

G SM 4-Aminopyridine (Starting Material) S1 Step 1: N-Protection SM->S1 Boc₂O, DMAP CH₂Cl₂ INT1 tert-butyl (pyridin-4-yl)carbamate (Intermediate 1) S2 Step 2: Directed Iodination INT1->S2 1. s-BuLi, TMEDA, THF, -78°C 2. I₂ INT2 tert-butyl (3-iodopyridin-4-yl)carbamate (Intermediate 2) S3 Step 3: C-C Coupling INT2->S3 1. n-BuLi, THF, -78°C 2. Ethylene Oxide INT3 tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate (Intermediate 3) S4 Step 4: Deprotection INT3->S4 TFA, CH₂Cl₂ FP 2-(4-Aminopyridin-3-yl)ethanol (Final Product) S1->INT1 S2->INT2 S3->INT3 S4->FP

Caption: Overall synthetic route from 4-aminopyridine to the target compound.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Organolithium reagents (n-BuLi, s-BuLi) are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. Ethylene oxide is a toxic and flammable gas/liquid and should be handled with extreme caution at low temperatures.

Protocol 1: Step 1 - N-Boc Protection of 4-Aminopyridine
  • Rationale: This step protects the primary amine to prevent side reactions and enables the subsequent directed ortho-metalation. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this transformation, and DMAP is used as a nucleophilic catalyst.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Aminopyridine94.115.00 g53.11.0
Di-tert-butyl dicarbonate (Boc₂O)218.2512.7 g58.41.1
4-DMAP122.170.65 g5.30.1
Dichloromethane (DCM), anhydrous-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (5.00 g) and DMAP (0.65 g).

  • Add anhydrous dichloromethane (100 mL) and stir until all solids dissolve.

  • Add di-tert-butyl dicarbonate (12.7 g) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (pyridin-4-yl)carbamate as a white solid.

  • Expected Yield: 9.8 g (95%), purity >98% by ¹H NMR.

Protocol 2: Step 2 - Directed Ortho-Iodination
  • Rationale: The Boc group directs the strong, non-nucleophilic base sec-butyllithium (s-BuLi) to deprotonate the C3 position. TMEDA is used as a ligand to chelate the lithium cation, breaking up alkyllithium aggregates and increasing its reactivity. The resulting anion is trapped with iodine to form the C-I bond.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl (pyridin-4-yl)carbamate (Int. 1)194.235.00 g25.71.0
TMEDA116.244.6 mL (3.59 g)30.91.2
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)-22.0 mL30.91.2
Iodine (I₂)253.817.84 g30.91.2
Tetrahydrofuran (THF), anhydrous-120 mL--

Procedure:

  • Set up a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve tert-butyl (pyridin-4-yl)carbamate (5.00 g) and TMEDA (4.6 mL) in anhydrous THF (80 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add s-BuLi (22.0 mL of 1.4 M solution) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will turn deep red/brown.

  • Stir the mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve iodine (7.84 g) in anhydrous THF (40 mL).

  • Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the anion will be quenched.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford tert-butyl (3-iodopyridin-4-yl)carbamate.

  • Expected Yield: 6.7 g (81%), as a white to off-white solid.

Protocol 3: Step 3 - C-C Coupling with Ethylene Oxide
  • Rationale: A lithium-halogen exchange using n-BuLi is more efficient than regenerating the anion via deprotonation. This cleanly forms the C3-lithiated species, which then undergoes nucleophilic attack on the strained epoxide ring of ethylene oxide to form the desired carbon-carbon bond and alcohol.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl (3-iodopyridin-4-yl)carbamate (Int. 2)320.135.00 g15.61.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)-6.9 mL17.21.1
Ethylene Oxide (condensed)44.05~1.4 g (~1.6 mL)~31.2~2.0
Tetrahydrofuran (THF), anhydrous-100 mL--

Procedure:

  • In a flame-dried 250 mL flask under nitrogen, dissolve tert-butyl (3-iodopyridin-4-yl)carbamate (5.00 g) in anhydrous THF (100 mL).

  • Cool the solution to -78 °C.

  • Add n-BuLi (6.9 mL of 2.5 M solution) dropwise. Stir for 30 minutes at -78 °C.

  • Carefully condense ethylene oxide gas (~1.6 mL) into a separate, cold (-78 °C) graduated tube or flask and dissolve it in ~10 mL of cold, anhydrous THF. (Caution: Handle with care) .

  • Add the solution of ethylene oxide to the reaction mixture via cannula.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (Silica gel, gradient elution: 30% to 70% Ethyl Acetate in Hexanes) to yield tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate.

  • Expected Yield: 2.8 g (75%), as a colorless oil or low-melting solid.

Protocol 4: Step 4 - N-Boc Deprotection
  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group at room temperature, liberating the final product as a TFA salt. A subsequent basic workup provides the neutral amine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate (Int. 3)238.302.00 g8.391.0
Trifluoroacetic Acid (TFA)114.028 mL--
Dichloromethane (DCM), anhydrous-20 mL--

Procedure:

  • Dissolve the protected intermediate (2.00 g) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask.

  • Add TFA (8 mL) dropwise at 0 °C.

  • Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove all volatiles.

  • Dissolve the residue in water (20 mL) and cool to 0 °C.

  • Carefully adjust the pH to ~10 with 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (4 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-(4-Aminopyridin-3-yl)ethanol as a solid.

  • Expected Yield: 1.1 g (95%), as a pale yellow or white solid.

Experimental Workflow Visualization

The following diagram illustrates the practical laboratory workflow, from setting up the reaction to final product isolation and analysis.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Assemble Flame-Dried Glassware under N₂ reagents 2. Dissolve Starting Material & Reagents in Anhydrous Solvent setup->reagents cool 3. Cool to Required Temperature (-78°C) reagents->cool addition 4. Add Organolithium Reagent Dropwise cool->addition stir 5. Stir for Prescribed Time (1-2h) addition->stir quench 6. Quench with Electrophile (e.g., I₂, C₂H₄O) stir->quench warm 7. Warm to RT & Add Aqueous Quench Solution quench->warm extract 8. Perform Liquid-Liquid Extraction (e.g., EtOAc) warm->extract wash 9. Wash Organic Layer (e.g., Brine) extract->wash dry 10. Dry Over Na₂SO₄ & Filter wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify via Flash Column Chromatography concentrate->purify characterize 13. Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: General laboratory workflow for organolithium-mediated reactions.

References

  • Pyridine - Molecule of the Month. School of Chemistry, University of Bristol.[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Center for Biotechnology Information.[Link]

  • Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal.[Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH).[Link]

  • Pyridine - Wikipedia. Wikipedia.[Link]

  • Alcohols, Phenols and Ethers. National Council of Educational Research and Training (NCERT).[Link]

  • Effects of 4-aminopyridine and 3,4-diaminopyridine on Transmitter Release at the Neuromuscular Junction. PubMed.[Link]

  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information.[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.[Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. ChemRxiv.[Link]

  • 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C–H Bond Functionalization. Journal of the American Chemical Society.[Link]

  • Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. ResearchGate.[Link]

  • Synthesis of Substituted Pyridine Derivatives. Scribd.[Link]

  • A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release. Journal of General Physiology.[Link]

Sources

Application

Application Note: Deoxofluorination of 4-Amino-3-pyridineethanol for the Synthesis of PET Tracer Standards

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Application: Synthesis of 3-(2-fluoroethyl)-4-aminopyridine (3-FEt-4-AP), a standard for Kv​1 channel-targeted Positron Emission Tomo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Application: Synthesis of 3-(2-fluoroethyl)-4-aminopyridine (3-FEt-4-AP), a standard for Kv​1 channel-targeted Positron Emission Tomography (PET) imaging agents.

Biological Rationale & Clinical Context

The demyelination of axons is a pathological hallmark of central nervous system (CNS) disorders, including Multiple Sclerosis (MS) and Traumatic Brain Injury (TBI). In healthy myelinated neurons, voltage-gated potassium channels ( Kv​1 ) are sequestered beneath the myelin sheath. Upon demyelination, these channels become exposed and redistribute along the axon, causing an aberrant efflux of K+ ions that halts action potential propagation [1].

The FDA-approved drug 4-aminopyridine (4-AP) restores conduction by blocking these exposed Kv​1 channels. Leveraging this mechanism, fluorinated derivatives of 4-AP have been developed as PET radiotracers to non-invasively image demyelinated lesions in vivo [1, 2]. The synthesis of the non-radioactive standard, 3-(2-fluoroethyl)-4-aminopyridine , from 4-amino-3-pyridineethanol is a critical workflow for validating radiochemical yields, confirming tracer identity, and conducting in vitro pharmacological profiling.

Mechanism M Demyelination (MS / TBI) K Kv1 Channel Exposure M->K T Tracer Binding (Fluorinated 4-AP) K->T P PET Imaging Signal T->P

Biological mechanism of 4-aminopyridine derivatives targeting exposed Kv1 channels.

Mechanistic Insights & Reaction Causality

The direct fluorination of 4-amino-3-pyridineethanol presents a significant chemoselectivity challenge. The molecule contains both a primary alcohol and a highly nucleophilic primary aromatic amine.

  • The Necessity of Amine Protection: If exposed to a deoxofluorinating agent, the unprotected 4-amino group will rapidly react to form an iminosulfurane intermediate, consuming the fluorinating reagent and completely inhibiting the desired alcohol-to-fluorine transformation. Therefore, transient protection of the amine using a tert-butyloxycarbonyl (Boc) group is mandatory [2].

  • Choice of Fluorinating Agent (XtalFluor-E vs. DAST): While Diethylaminosulfur trifluoride (DAST) is a traditional choice, it is prone to explosive decomposition at elevated temperatures and frequently promotes the dehydration of primary alcohols to alkenes. XtalFluor-E ((Diethylamino)difluorosulfonium tetrafluoroborate) is deployed in this protocol because it is a stable, crystalline reagent that drastically reduces elimination byproducts, ensuring a higher yield of the target fluoroalkane [2].

  • Deprotection: The Boc group is cleanly cleaved using Trifluoroacetic acid (TFA), yielding the final product as a TFA salt, which can be neutralized to the free base.

Quantitative Pharmacological Data

The structural modification of 4-AP via fluoroalkylation impacts its membrane permeability and binding affinity. Table 1 summarizes the pharmacological profile of these derivatives.

Table 1: Pharmacological Properties of 4-AP and Fluorinated Derivatives [1]

Compound Kv​1 Channel Blockade ( IC50​ )Membrane Permeability ( Pe​ )Clinical Utility
4-Aminopyridine (4-AP) 0.29 mM (95% CI: 0.21–0.41)2.36 ± 0.03 nm/sTherapeutic (FDA Approved)
3-Fluoro-4-aminopyridine 0.25 mM (95% CI: 0.13–0.44)15.6 ± 0.6 nm/sLead PET Tracer ( 18F )
3-(2-Fluoroethyl)-4-AP > 10.0 mMNot DeterminedStructural Standard / Probe

Synthetic Workflow & Experimental Protocol

Synthesis A 4-Amino-3-pyridineethanol (Starting Material) B N-Boc Protection (Boc2O, TEA, DCM) A->B C 4-(Boc-amino)pyridine-3-ethanol (Protected Intermediate) B->C D Deoxofluorination (XtalFluor-E, Et3N, DCM) C->D E 3-(2-Fluoroethyl)-4-(Boc-amino)pyridine (Fluorinated Intermediate) D->E F Deprotection (TFA, DCM) E->F G 3-(2-Fluoroethyl)-4-aminopyridine (Final Product) F->G

Workflow for the synthesis of 3-(2-fluoroethyl)-4-aminopyridine via XtalFluor-E deoxofluorination.

Step 1: N-Boc Protection of 4-Amino-3-pyridineethanol

Self-Validation Checkpoint: The shift of the amine protons and the appearance of a massive 9H singlet (~1.5 ppm) in 1H -NMR confirms protection.

  • Preparation: Dissolve 4-amino-3-pyridineethanol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 4-(Boc-amino)pyridine-3-ethanol .

Step 2: Deoxofluorination using XtalFluor-E

Self-Validation Checkpoint: Disappearance of the broad -OH stretch in IR spectroscopy and the emergence of a characteristic doublet of triplets in 19F -NMR (~ -215 ppm).

  • Preparation: In a flame-dried flask under argon, dissolve XtalFluor-E (1.5 eq) in anhydrous DCM.

  • Promoter Addition: Add Triethylamine (TEA, 2.0 eq) or Triethylamine trihydrofluoride ( Et3​N⋅3HF , 2.0 eq) to the solution and stir for 5 minutes at -78°C. Note: Et3​N⋅3HF acts as a fluoride source and promoter, significantly enhancing the fluorination kinetics of XtalFluor-E.

  • Substrate Addition: Slowly add a solution of 4-(Boc-amino)pyridine-3-ethanol (1.0 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc, 1:1).

  • Workup: Quench the reaction with 5% aqueous NaHCO3​ and stir for 15 minutes until CO2​ evolution ceases. Extract with DCM (3x). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate 3-(2-fluoroethyl)-4-(Boc-amino)pyridine .

Step 3: N-Boc Deprotection
  • Preparation: Dissolve the fluorinated intermediate in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralization: Redissolve the residue in a minimal amount of water, adjust the pH to 9-10 using 1M NaOH, and extract with Ethyl Acetate.

  • Final Isolation: Dry the organic layer, concentrate, and recrystallize or purify via reverse-phase HPLC to yield pure 3-(2-fluoroethyl)-4-aminopyridine .

References

  • Brugarolas, P., et al. "Development of a PET radioligand for potassium channels to image CNS demyelination." Scientific Reports, vol. 8, no. 1, 2018, p. 607. URL:[Link]

  • Brugarolas, P., Popko, B., et al. "Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging." United States Patent US10442767B2, 15 Oct. 2019.
Method

Application Notes &amp; Protocols: Preparation of the Precursor for [¹⁸F]3-Fluoro-4-aminopyridine Synthesis

Introduction: The Challenge of Meta-Fluorination in Pyridine Systems [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) is a fluorine-18 labeled analogue of 4-aminopyridine, a clinically approved drug for improving motor symptom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Meta-Fluorination in Pyridine Systems

[¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) is a fluorine-18 labeled analogue of 4-aminopyridine, a clinically approved drug for improving motor symptoms in multiple sclerosis. Its potential as a positron emission tomography (PET) tracer for visualizing demyelination makes robust and efficient synthesis methods a critical area of research.

However, the synthesis of 3-fluorinated pyridines presents a significant synthetic hurdle. The pyridine ring is an electron-deficient aromatic system, which generally favors nucleophilic aromatic substitution (SNAr) at the ortho (C2) and para (C4) positions relative to the ring nitrogen.[1][2] Direct nucleophilic fluorination at the meta (C3) position is electronically disfavored and, therefore, challenging to achieve.[3][4][5]

Early attempts to produce 3-fluoro-4-aminopyridine by directly fluorinating precursors like Boc-protected 3-bromo-4-aminopyridine were unsuccessful, even under harsh conditions.[6] This guide details a validated and novel strategy that overcomes this challenge by modulating the electronic properties of the pyridine ring through N-oxidation. This method utilizes 3-bromo-4-nitropyridine N-oxide as the key starting material, or precursor, for the successful introduction of fluorine at the desired meta position.[6][7][8]

Scientific Rationale: The Role of the N-Oxide in Directing Meta-Substitution

The cornerstone of this synthetic strategy is the temporary modification of the pyridine ring's electronics by an N-oxide group. This simple functional group fundamentally alters the regioselectivity of nucleophilic attack.

  • Standard Pyridine Ring: In a typical pyridine, the nitrogen atom acts as an electron sink, withdrawing electron density primarily from the ortho (C2, C6) and para (C4) positions. This makes these sites the most electrophilic and susceptible to attack by nucleophiles like fluoride.[1][2]

  • Pyridine N-Oxide Ring: The introduction of the N-oxide group creates a strong dipole and acts as a powerful electron-withdrawing group. This effect significantly changes the electronic landscape of the ring, increasing the electrophilicity of the C3 (meta) position.[6][9] Consequently, when 3-bromo-4-nitropyridine N-oxide is treated with a nucleophilic fluoride source, the substitution preferentially occurs at the C3 position, displacing the bromide.[6]

This strategic use of the N-oxide to direct meta-fluorination is an elegant solution to a persistent problem in pyridine chemistry.[7]

G Figure 1: Regioselectivity of Nucleophilic Attack cluster_0 Standard Pyridine cluster_1 Pyridine N-Oxide Pyridine Pyridine Ring OrthoPara Ortho (C2) & Para (C4) Positions Activated Pyridine->OrthoPara Favored Attack Meta Meta (C3) Position Deactivated Pyridine->Meta Disfavored Attack PyridineOxide Pyridine N-Oxide Ring Meta_Activated Meta (C3) Position Activated PyridineOxide->Meta_Activated Favored Attack G Precursor 3-bromo-4-nitropyridine N-oxide Reaction_A Step A: Fluorination (SNA r) 25°C, 5 min Precursor->Reaction_A Reagents_A TBAF (0.5 eq) DMSO Reagents_A->Reaction_A Intermediate 3-fluoro-4-nitropyridine N-oxide Reaction_A->Intermediate Reaction_B Step B: Reduction (Hydrogenation) 25°C, 10 min Intermediate->Reaction_B Reagents_B 10% Pd/C H₂ (1 atm) MeOH Reagents_B->Reaction_B Product 3-fluoro-4-aminopyridine Reaction_B->Product

Sources

Application

Application Note: Regioselective Hydroxyethylation of 4-Aminopyridine

Overcoming Endocyclic vs. Exocyclic Alkylation Challenges in Pyridine Scaffolds Executive Summary & Mechanistic Background The functionalization of 4-aminopyridine (4-AP) is a cornerstone transformation in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Endocyclic vs. Exocyclic Alkylation Challenges in Pyridine Scaffolds

Executive Summary & Mechanistic Background

The functionalization of 4-aminopyridine (4-AP) is a cornerstone transformation in the development of numerous pharmacophores, including kinase inhibitors, antiparasitic agents, and potassium channel blockers[1]. However, the hydroxyethylation of the 4-AP scaffold presents a classic regioselectivity challenge: differentiating between the endocyclic pyridine ring nitrogen (N1) and the exocyclic primary amine (N4).

The Causality of Regioselectivity: In 4-aminopyridine, the lone pair of electrons on the exocyclic amino group is heavily delocalized into the electron-deficient pyridine ring via resonance. This delocalization significantly reduces the nucleophilicity of the exocyclic nitrogen. Conversely, the lone pair on the endocyclic pyridine nitrogen resides in an sp² hybridized orbital that is orthogonal to the aromatic π-system. Because it cannot delocalize into the ring, this lone pair is highly localized and exceptionally nucleophilic[1].

Consequently, direct reaction of 4-AP with electrophiles like 2-chloroethanol or ethylene oxide under neutral or mildly basic conditions almost exclusively yields the N1-alkylated pyridinium salt[2]. To achieve selective exocyclic hydroxyethylation—yielding the highly sought-after 4-(2-hydroxyethylamino)pyridine—chemists must either alter the innate nucleophilicity via protecting groups and strong bases[1] or bypass direct alkylation entirely using Nucleophilic Aromatic Substitution (SNAr)[3].

G A 4-Aminopyridine (4-AP) C Endocyclic Alkylation (Ring Nitrogen) A->C Direct Reaction (Neutral/Mild Base) E Exocyclic Alkylation (Exocyclic Amine) A->E 1. N-Boc Protection 2. Strong Base (t-BuOK) 3. 2-Chloroethanol B 2-Chloroethanol B->C + D 1-(2-Hydroxyethyl)-4-aminopyridinium (Major Product) C->D F 4-(2-Hydroxyethylamino)pyridine (Target Product) E->F

Mechanistic pathways illustrating the regioselectivity challenge in 4-AP hydroxyethylation.

Strategic Pathways and Quantitative Comparison

To guide experimental design, the table below summarizes the three primary strategies for incorporating a hydroxyethyl group onto the 4-aminopyridine scaffold.

StrategyReagentsBase / CatalystSolventTempMajor RegioisomerTypical Yield
Direct Alkylation 4-AP + 2-ChloroethanolNoneAcetonitrileRefluxEndocyclic (N1)>85%
Protected Alkylation N-Boc-4-AP + 2-Chloroethanolt-BuOKDMSORTExocyclic (N4)50–65%
SNAr (Alternative) 4-Chloropyridine + EthanolamineK₂CO₃ or NeatNMP130 °CExocyclic (N4)>80%

Data synthesized from established regioselective pyridine functionalization methodologies[1][2][3].

Experimental Protocols

Protocol A: Exocyclic Hydroxyethylation via SNAr (The Pragmatic Approach)

When the target is 4-(2-hydroxyethylamino)pyridine, attempting to force the direct alkylation of 4-AP is inefficient. The most robust, self-validating method is to bypass alkylation entirely and utilize an SNAr reaction between 4-chloropyridine and ethanolamine[3].

Causality & Design: The electron-withdrawing nature of the pyridine ring highly activates the C4 position toward nucleophilic attack. Ethanolamine is used in excess to act as both the nucleophile and the acid scavenger (neutralizing the generated HCl). N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent ability to solubilize polar intermediates.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloropyridine hydrochloride (1.0 equiv, 10 mmol) in anhydrous NMP (15 mL).

  • Reagent Addition: Add ethanolamine (3.0 equiv, 30 mmol) dropwise at room temperature. The solution may slightly exotherm.

  • Reaction: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 6 hours.

  • Self-Validating In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active 4-chloropyridine spot and the emergence of a highly polar, lower Rf spot confirms conversion.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1M aqueous NaOH (20 mL) to neutralize any remaining salts and partition the excess water-soluble ethanolamine into the aqueous layer. Wash the organic layer with brine (3 × 20 mL) to remove residual NMP.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 5% to 15% MeOH in DCM) to yield the pure exocyclic product.

Workflow Step1 1. Reagent Prep 4-Chloropyridine + Ethanolamine Step2 2. SNAr Reaction NMP, 130 °C, 6h Step1->Step2 Step3 3. Quench & Ext NaOH (aq) / EtOAc Step2->Step3 Step4 4. Purification Silica Gel (DCM:MeOH) Step3->Step4 Step5 5. Isolation Pure Target Step4->Step5

Experimental workflow for the synthesis of 4-(2-hydroxyethylamino)pyridine via SNAr.

Protocol B: Direct Endocyclic Hydroxyethylation (Pyridinium Salt Synthesis)

If the intended target is the N1-alkylated pyridinium salt (e.g., for subsequent reduction to a piperidine or for use as a phase-transfer catalyst), direct alkylation is highly efficient[2].

Causality & Design: Because the ring nitrogen is the most nucleophilic site, no protecting groups or strong bases are required. The reaction is driven by the intrinsic reactivity of the sp² lone pair attacking the primary alkyl halide (2-chloroethanol) via an SN2 mechanism. Acetonitrile is chosen as the solvent because the starting materials are soluble, but the resulting highly polar pyridinium salt is not, driving the reaction forward via precipitation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add 2-chloroethanol (1.2 equiv, 12 mmol) to the stirring solution.

  • Reaction: Heat the mixture to gentle reflux (approx. 82 °C) for 12–16 hours.

  • Self-Validating Isolation: As the reaction progresses, the product (1-(2-hydroxyethyl)-4-aminopyridinium chloride) will precipitate out of the acetonitrile as a white/off-white solid. This visual cue serves as an immediate validation of reaction success.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold acetonitrile (2 × 10 mL) followed by diethyl ether (10 mL) to remove any unreacted starting materials. Dry the solid under high vacuum to afford the pure endocyclic salt.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: PMC / NIH URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: PMC / NIH URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PMC / NIH URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4-Aminopyridin-3-yl)ethanol for the Development of a Novel TSPO-Targeted PET Radiotracer

Introduction: The Strategic Utility of the Aminopyridine Scaffold in Neuro-PET Imaging The aminopyridine architecture is a cornerstone in the design of centrally active therapeutic agents and molecular imaging probes. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of the Aminopyridine Scaffold in Neuro-PET Imaging

The aminopyridine architecture is a cornerstone in the design of centrally active therapeutic agents and molecular imaging probes. Its inherent physicochemical properties often facilitate passage across the blood-brain barrier, a critical prerequisite for effective neuro-imaging agents. The subject of this guide, 2-(4-Aminopyridin-3-yl)ethanol, presents a novel, functionalized building block ripe for exploration in radiochemistry. The primary amino group offers a versatile handle for conjugation, while the terminal ethanol provides a site for the introduction of a radionuclide, such as Fluorine-18.

This document outlines the conceptual framework and detailed protocols for the development of a novel Positron Emission Tomography (PET) radiotracer, hypothetically named [18F]F-APET-TSPO , derived from 2-(4-Aminopyridin-3-yl)ethanol. This proposed tracer is designed to target the 18 kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation.[1][2] Upregulation of TSPO is a well-documented pathological hallmark in a range of neurodegenerative and psychiatric disorders, making it a high-interest target for diagnostic imaging.[1][2]

The design of [18F]F-APET-TSPO involves the strategic conjugation of the 2-(4-Aminopyridin-3-yl)ethanol core with a high-affinity TSPO-binding pharmacophore based on the pyrazolo[1,5-a]pyrimidine-3-acetamide (DPA) structure, exemplified by the successful clinical tracer, DPA-714.[3][4][5] The ethanol moiety will be leveraged for [18F]fluoroethylation, a robust and widely implemented radiolabeling strategy.

PART 1: Precursor Synthesis

The successful radiosynthesis of a PET tracer is contingent upon the availability of a high-purity precursor molecule. Here, we detail a multi-step synthetic protocol to produce the tosylated precursor, 2-(4-(2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamido)pyridin-3-yl)ethyl tosylate , required for the subsequent radiolabeling.

Experimental Workflow: Precursor Synthesis

cluster_0 Precursor Synthesis Workflow Start 2-(4-Aminopyridin-3-yl)ethanol Step1 Amide Coupling with TSPO Pharmacophore Start->Step1 2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetic acid, DCC/DMAP Step2 Tosylation of Primary Alcohol Step1->Step2 Intermediate Product Purification Column Chromatography Step2->Purification Tosyl Chloride, Pyridine QC Characterization (NMR, MS) Purification->QC End Final Precursor QC->End

Caption: Workflow for the synthesis of the tosylated precursor for [18F]F-APET-TSPO.

Protocol 1: Synthesis of the Tosylated Precursor

Objective: To synthesize the tosylate precursor for [18F]F-APET-TSPO via a two-step process involving amide coupling followed by tosylation.

Materials:

  • 2-(4-Aminopyridin-3-yl)ethanol

  • 2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetic acid (DPA-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

  • Amide Coupling:

    • In a round-bottom flask, dissolve 2-(4-Aminopyridin-3-yl)ethanol (1.0 eq) and DPA-acid (1.05 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the intermediate alcohol.

  • Tosylation:

    • Dissolve the intermediate alcohol (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add p-Toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C. The use of a slight excess ensures the tosylation of the less reactive phenolic hydroxyl group as well, though the primary alcohol is the main target for the subsequent radiolabeling step.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the final precursor by silica gel column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final tosylated precursor using 1H NMR, 13C NMR, and Mass Spectrometry.

PART 2: Automated Radiosynthesis of [18F]F-APET-TSPO

The radiosynthesis of [18F]F-APET-TSPO is designed for a fully automated, cassette-based synthesis module (e.g., GE TRACERlab, Trasis AllInOne) to ensure reproducibility, operator safety, and compliance with cGMP standards.[4][6] The methodology is based on a one-step nucleophilic substitution of the tosylate group with [18F]fluoride.

Radiolabeling Reaction Scheme

cluster_1 Automated Radiosynthesis of [18F]F-APET-TSPO Precursor Tosylated Precursor (in DMSO) Reaction Nucleophilic Substitution (120-140°C, 10-15 min) Precursor->Reaction Fluoride [18F]Fluoride/K222/K2CO3 Complex Fluoride->Reaction Purification Semi-preparative HPLC Reaction->Purification Formulation SPE & Sterile Filtration Purification->Formulation FinalProduct [18F]F-APET-TSPO (for injection) Formulation->FinalProduct

Caption: Automated radiosynthesis of [18F]F-APET-TSPO via nucleophilic substitution.

Protocol 2: Automated Radiosynthesis

Objective: To perform the automated synthesis of [18F]F-APET-TSPO with high radiochemical yield and purity.

Equipment: Commercially available automated synthesis module.

Reagents and Cassette Setup:

  • Vial 1: Eluent solution (e.g., 80% Acetonitrile, 20% Water with K2CO3 and Kryptofix 2.2.2.)

  • Vial 2: Anhydrous Acetonitrile (for azeotropic drying)

  • Vial 3: Tosylated Precursor (5-10 mg) dissolved in anhydrous DMSO (1.0 mL)

  • Vial 4: HPLC mobile phase for dilution

  • Vial 5: Water for injection

  • Vial 6: Ethanol for final formulation

  • Cartridges: QMA (anion exchange), tC18 Sep-Pak (for purification)

  • Other: Sterile filter (0.22 µm), collection vial, waste vial

Step-by-Step Automated Synthesis Sequence:

  • [18F]Fluoride Trapping and Elution:

    • Cyclotron-produced [18F]fluoride in [18O]water is delivered to the synthesis module and trapped on a QMA cartridge.

    • The [18O]water is recovered.

    • The trapped [18F]fluoride is eluted into the reaction vessel using the eluent from Vial 1.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen and vacuum at 100-120 °C.

    • Anhydrous acetonitrile from Vial 2 is added, and the evaporation is repeated to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • The precursor solution from Vial 3 is added to the dried [18F]fluoride complex in the reaction vessel.

    • The mixture is heated at 120-140 °C for 10-15 minutes to facilitate the nucleophilic substitution.

  • Purification:

    • After cooling, the reaction mixture is diluted with the HPLC mobile phase from Vial 4.

    • The diluted mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate [18F]F-APET-TSPO from unreacted [18F]fluoride and the precursor.

    • The product peak, identified by a radioactivity detector, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water for injection (Vial 5).

    • The diluted solution is passed through a tC18 Sep-Pak cartridge to trap the radiotracer.

    • The cartridge is washed with water to remove HPLC solvents.

    • The final product, [18F]F-APET-TSPO, is eluted from the cartridge with a small volume of ethanol (Vial 6) and then diluted with saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile collection vial.

PART 3: Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[6] The following tests must be performed on the final product.

Table 1: Quality Control Specifications for [18F]F-APET-TSPO
ParameterMethodSpecification
Appearance Visual InspectionClear, colorless, free of particulate matter
pH pH paper or meter4.5 - 7.5
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radiochemical Purity Radio-HPLC / Radio-TLC≥ 95%
Specific Activity HPLC with UV and radiation detectors> 1 Ci/µmol at time of injection
Residual Solvents Gas Chromatography (GC)Ethanol: < 5000 ppm, Acetonitrile: < 410 ppm
Bacterial Endotoxins LAL Test< 175 EU / V (where V is max. dose volume)
Sterility USP <71>Sterile (retrospective test)
Protocol 3: Quality Control Procedures
  • Radiochemical Purity (Radio-HPLC):

    • System: HPLC with a C18 analytical column, UV detector, and a radioactivity detector.

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a suitable buffer (e.g., ammonium formate).

    • Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should match that of a non-radioactive standard of F-APET-TSPO.

    • Calculation: Radiochemical purity (%) = (Area of product peak / Total area of all radioactive peaks) x 100.

  • Specific Activity:

    • Procedure: Using the same HPLC run from the radiochemical purity test, determine the mass of the F-APET-TSPO by comparing the UV peak area to a standard curve of the non-radioactive compound.

    • Calculation: Specific Activity = (Total radioactivity of the batch) / (Total mass of F-APET-TSPO).

  • Residual Solvents (GC):

    • System: Gas chromatograph with a flame ionization detector (FID).

    • Procedure: Inject a sample of the final product and compare the peak areas for ethanol and acetonitrile to those of known standards.

PART 4: Scientific Rationale & Application Context

The TSPO Target in Neuroinflammation

The Translocator Protein (TSPO) is located on the outer mitochondrial membrane and is a key biomarker of neuroinflammation. In a healthy brain, TSPO expression is low. However, upon brain injury or in neurodegenerative diseases, its expression is significantly upregulated in activated microglia and astrocytes.[1] This makes TSPO an ideal target for PET imaging to visualize and quantify neuroinflammatory processes in vivo.

Hypothetical Signaling Context

cluster_2 TSPO in Neuroinflammation Stimulus Pathological Stimulus (e.g., Aβ plaques, injury) Microglia Resting Microglia Stimulus->Microglia ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia TSPO Upregulated TSPO Expression ActivatedMicroglia->TSPO PET PET Signal Detection TSPO->PET Function Cholesterol Transport & Neurosteroid Synthesis TSPO->Function Tracer [18F]F-APET-TSPO Tracer->TSPO Binding

Caption: Role of TSPO in activated microglia and its detection by [18F]F-APET-TSPO.

The rationale for developing [18F]F-APET-TSPO is to create a highly specific and selective radioligand that can quantify TSPO density, thereby providing a surrogate measure of microglial activation. The choice of the DPA pharmacophore is based on its proven high affinity and selectivity for TSPO.[3][4] The incorporation of the novel aminopyridine linker is hypothesized to potentially fine-tune the pharmacokinetic properties, such as lipophilicity and non-specific binding, which are critical for an effective CNS PET tracer. The [18F]fluoroethylation method is chosen for its reliability and the favorable properties of Fluorine-18, including its 109.7-minute half-life and low positron energy, which allows for high-resolution imaging.[1]

Successful development of a tracer like [18F]F-APET-TSPO would provide a valuable tool for researchers and clinicians to:

  • Diagnose and monitor the progression of neuroinflammatory diseases.

  • Assess the efficacy of anti-inflammatory therapies in clinical trials.

  • Better understand the role of neuroinflammation in the pathophysiology of various CNS disorders.

References

  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. (n.d.). PMC. [Link]

  • James, M. L., Fulton, R. R., Vercoullie, J., Henderson, D. J., Garreau, L., Chalon, S., Dolle, F., Costa, B., Guilloteau, D., & Kassiou, M. (2008). DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization. Journal of Nuclear Medicine, 49(5), 814-822. [Link]

  • Towards Synthesis and Characterisation of [18F]DPA-714 for Positron Emission Tomography Imaging of the 18-kDa Transloc. (n.d.). [Link]

  • Gao, M., Wang, M., & Zhang, M.-R. (2015). A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation. PMC. [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. (n.d.). PubChem. [Link]

  • James, M. L., Fulton, R. R., Vercoullie, J., Henderson, D. J., Garreau, L., Chalon, S., Dolle, F., Costa, B., Guilloteau, D., & Kassiou, M. (2008). DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization. PubMed. [Link]

  • Synthesis of DPA-713 from the labeling precursor compound 1 and DPA-714... (n.d.). ResearchGate. [Link]

  • Van Camp, N., Boisgard, R., Kuhnast, B., Thézé, B., Viel, T., Hinnen, F., & Tavitian, B. (2010). Specificity for in vivo PBR/TSPO tracer binding: time-activity curves... ResearchGate. [Link]

  • Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (2008). Radiosynthesis of [18F]DPA‐714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. ResearchGate. [Link]

  • Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. (n.d.). [Link]

  • Jackson, R. N., DeCredico, S., & Conti, P. S. (2021). An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem. PMC. [Link]

  • Quantification [18F]DPA-714 PET studies. (2009, February 27). TPC. [Link]

  • Alam, J., Kitamura, T., & Tanimoto, S. (2022). The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. ACS Omega. [Link]

  • Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain. (n.d.). The University of Manchester. [Link]

Sources

Application

Application Notes and Protocols for the Selective N-Boc Protection of 4-amino-3-pyridineethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Boc Protection in Complex Molecule Synthesis The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc Protection in Complex Molecule Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. In the synthesis of complex molecules, such as pharmaceutical intermediates, the ability to selectively protect one functional group in the presence of others is paramount. This guide provides a detailed protocol for the chemoselective N-Boc protection of 4-amino-3-pyridineethanol, a bifunctional molecule containing both a nucleophilic amino group and a primary alcohol. The principles and procedures outlined herein are designed to provide a reliable method for selectively masking the amino group, leaving the hydroxyl group available for subsequent transformations.

The primary challenge in the Boc protection of 4-amino-3-pyridineethanol lies in achieving high selectivity for the amino group over the hydroxyl group. While amines are inherently more nucleophilic than alcohols, the choice of reaction conditions is critical to prevent the formation of the corresponding O-Boc protected byproduct. This protocol is optimized to favor the formation of the desired N-Boc product, tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate.

Mechanistic Rationale for Chemoselectivity

The selective N-Boc protection of an amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) is governed by the relative nucleophilicity of the amine and alcohol functional groups. The lone pair of electrons on the nitrogen atom of the amine is more available for nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O compared to the lone pair on the oxygen of the alcohol. This inherent difference in reactivity forms the basis for the chemoselectivity of the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the (Boc)₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas. To further enhance the selectivity for N-protection, the reaction conditions can be modulated. For instance, conducting the reaction in an aqueous or alcoholic solvent can increase the rate of N-acylation.[1]

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 4-amino-3-pyridineethanol in THF B Add (Boc)₂O solution dropwise at 0 °C A->B C Warm to room temperature and stir for 12-18 hours B->C D Monitor reaction by TLC or LC-MS C->D E Concentrate reaction mixture D->E F Partition between EtOAc and water E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ and filter G->H I Concentrate to yield crude product H->I J Purify by flash column chromatography I->J

Caption: Experimental workflow for the Boc-protection of 4-amino-3-pyridineethanol.

Detailed Experimental Protocol

This protocol is designed for the selective N-Boc protection of 4-amino-3-pyridineethanol.

Materials:

  • 4-amino-3-pyridineethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS (optional, for reaction monitoring)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-pyridineethanol (1.0 equivalent).

    • Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of (Boc)₂O:

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous THF.

    • Slowly add the (Boc)₂O solution dropwise to the stirred solution of 4-amino-3-pyridineethanol over 15-20 minutes. A slight evolution of gas (CO₂) may be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 12-18 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) or LC-MS. The product, tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate, should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • To the residue, add ethyl acetate and a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a mixture of hexanes and ethyl acetate (e.g., 4:1) and gradually increasing the polarity to a higher concentration of ethyl acetate, is typically effective for separating the desired product from any unreacted starting material and potential byproducts.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale/Expected Outcome
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for both reactants; aprotic nature minimizes interference with the reaction.
Base None or mild non-nucleophilic base (e.g., Triethylamine, 1.2 eq)The inherent nucleophilicity of the amine is sufficient for the reaction. Avoiding a strong base minimizes potential side reactions, including O-acylation.[1]
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material without promoting significant side reactions.
Temperature Initial addition at 0 °C, then room temperatureControlled initial addition minimizes potential exotherms. Room temperature provides sufficient energy for the reaction to proceed to completion.
Reaction Time 12 - 18 hoursAllows for the complete conversion of the starting material. Reaction progress should be monitored by TLC or LC-MS.
Purification Flash column chromatographyEffective for separating the N-Boc protected product from starting material and any minor impurities.
Expected Yield > 85%High yields are expected under these optimized conditions.

Troubleshooting Common Issues

  • Issue: Incomplete reaction.

    • Possible Cause: Insufficient reaction time or low-quality reagents.

    • Solution: Allow the reaction to stir for a longer period. Ensure that the (Boc)₂O is fresh and has been stored properly.

  • Issue: Formation of a significant amount of O-Boc protected byproduct.

    • Possible Cause: Use of a strong base or elevated temperatures.

    • Solution: Omit the base or use a milder, non-nucleophilic base like triethylamine. Maintain the recommended temperature profile.

  • Issue: Formation of di-Boc protected product.

    • Possible Cause: Use of a large excess of (Boc)₂O.

    • Solution: Use the recommended stoichiometry of (Boc)₂O (1.1-1.2 equivalents).

Conclusion

The protocol described provides a reliable and high-yielding method for the chemoselective N-Boc protection of 4-amino-3-pyridineethanol. By leveraging the inherent difference in nucleophilicity between the amino and hydroxyl groups and employing optimized reaction conditions, researchers can effectively mask the amino functionality, enabling further synthetic manipulations at other positions of the molecule. This procedure is a valuable tool for scientists engaged in the synthesis of complex heterocyclic compounds for drug discovery and development.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]

  • ResearchGate. "Chemoselective Boc protection of phenols and amino alcohols." [Link]

  • RSC Publishing. "Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination." [Link]

  • PubMed. "Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes." [Link]

  • Google Patents. "CN102936220A - BOC protection method for aminopyridine."
  • Organic Syntheses. "Carbamic acid, tert-butyl ester." [Link]

  • WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate." [Link]

Sources

Method

Application Note &amp; Protocol: A Proposed Synthetic Route for 3-Fluoroethyl-4-aminopyridine from an Ethanol Precursor

Abstract This document outlines a detailed, multi-step synthetic protocol for the preparation of 3-fluoroethyl-4-aminopyridine, a novel derivative of the clinically relevant compound 4-aminopyridine. The proposed pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of 3-fluoroethyl-4-aminopyridine, a novel derivative of the clinically relevant compound 4-aminopyridine. The proposed pathway strategically utilizes ethanol as a foundational precursor for the introduction of the fluoroethyl moiety. This application note is intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide with in-depth scientific rationale, step-by-step protocols, and visual aids to facilitate understanding and replication. While a direct, single-pot synthesis from ethanol is not established, this note constructs a chemically sound and logical pathway based on well-documented organic transformations.

Introduction and Scientific Rationale

4-aminopyridine is a well-established therapeutic agent for improving motor function in patients with multiple sclerosis.[1][2] The introduction of fluorine-containing substituents into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 3-fluoroethyl-4-aminopyridine, is therefore of significant interest for potential applications in neurodegenerative disorders and as a candidate for positron emission tomography (PET) imaging.[3]

This application note details a proposed synthetic route commencing from ethanol, a readily available and cost-effective starting material. The core of this strategy involves the synthesis of two key intermediates: a functionalized 4-aminopyridine core and a reactive fluoroethylating agent derived from ethanol. These intermediates are then coupled to yield the final product. Each step is designed based on established and reliable chemical transformations, with explanations for the choice of reagents and conditions to ensure scientific integrity and reproducibility.

Overall Synthetic Workflow

The proposed synthesis is a multi-stage process that can be conceptually divided into three main parts:

  • Part A: Synthesis of a 3-Iodo-4-aminopyridine Intermediate. This involves the regioselective iodination of 4-aminopyridine to introduce a handle for subsequent cross-coupling.

  • Part B: Preparation of a Fluoroethylating Agent from Ethanol. This section details the conversion of ethanol into a reactive 2-fluoroethyl electrophile.

  • Part C: Palladium-Catalyzed Cross-Coupling and Final Product Formation. The two key intermediates are coupled to form the carbon-carbon bond and yield 3-fluoroethyl-4-aminopyridine.

G cluster_A Part A: Synthesis of 3-Iodo-4-aminopyridine cluster_B Part B: Synthesis of 2-Fluoroethyl Tosylate cluster_C Part C: Cross-Coupling A1 4-Aminopyridine A2 Iodination A1->A2 A3 3-Iodo-4-aminopyridine A2->A3 C1 Pd-Catalyzed Cross-Coupling A3->C1 B1 Ethanol B2 Fluorination B1->B2 B3 2-Fluoroethanol B2->B3 B4 Tosylation B3->B4 B5 2-Fluoroethyl Tosylate B4->B5 B5->C1 C2 3-Fluoroethyl-4-aminopyridine C1->C2

Figure 1: Overall synthetic workflow for the preparation of 3-fluoroethyl-4-aminopyridine.

Detailed Experimental Protocols

Part A: Synthesis of 3-Iodo-4-aminopyridine

The introduction of an iodine atom at the 3-position of 4-aminopyridine provides a versatile intermediate for cross-coupling reactions. The 4-amino group is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5).

Protocol A1: Iodination of 4-Aminopyridine

  • Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodo-4-aminopyridine.

Reagent/SolventMolecular WeightMoles (eq)Amount
4-Aminopyridine94.12 g/mol 1.05.0 g
N-Iodosuccinimide (NIS)224.99 g/mol 1.112.9 g
DMF--100 mL

Table 1: Reagents for the iodination of 4-aminopyridine.

Part B: Synthesis of 2-Fluoroethyl Tosylate from Ethanol

This part of the synthesis focuses on converting ethanol into a reactive electrophile suitable for cross-coupling.

Protocol B1: Conversion of Ethanol to 2-Fluoroethanol

  • Scientific Rationale: The conversion of alcohols to fluoroalkanes can be achieved using various fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

  • Reaction Setup: In a fume hood, add absolute ethanol (1.0 eq) to a flask containing a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.

  • Reagent Addition: Slowly add DAST (1.2 eq) to the cooled solution under an inert atmosphere.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Due to the volatility of 2-fluoroethanol, careful distillation is required for purification.

Protocol B2: Tosylation of 2-Fluoroethanol

  • Scientific Rationale: The hydroxyl group of 2-fluoroethanol is converted to a better leaving group (tosylate) to facilitate the subsequent nucleophilic attack in the cross-coupling reaction.

  • Reaction Setup: Dissolve 2-fluoroethanol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) to the solution.

  • Reaction and Work-up: Stir the mixture at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoroethyl tosylate.

Reagent/SolventMolecular WeightMoles (eq)
2-Fluoroethanol64.06 g/mol 1.0
p-Toluenesulfonyl Chloride190.65 g/mol 1.1
Pyridine--

Table 2: Reagents for the tosylation of 2-fluoroethanol.

Part C: Palladium-Catalyzed Cross-Coupling

This final step involves the formation of the C-C bond between the two synthesized intermediates. A Suzuki-type or Negishi-type cross-coupling reaction is proposed. For this example, a Negishi coupling will be outlined, which requires the conversion of the fluoroethyl tosylate to an organozinc reagent.

G cluster_main Negishi Cross-Coupling IodoPyridine 3-Iodo-4-aminopyridine Product 3-Fluoroethyl-4-aminopyridine IodoPyridine->Product FluoroethylZinc Fluoroethylzinc Reagent FluoroethylZinc->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product

Figure 2: Key components of the Negishi cross-coupling reaction.

Protocol C1: Preparation of the Organozinc Reagent

  • To a suspension of activated zinc dust (2.0 eq) in anhydrous THF, add a solution of 2-fluoroethyl tosylate (1.0 eq) and a catalytic amount of iodine.

  • Heat the mixture to reflux for 2-3 hours to form the organozinc reagent.

Protocol C2: Negishi Cross-Coupling

  • Reaction Setup: In a separate flask, dissolve 3-iodo-4-aminopyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Add the freshly prepared solution of the fluoroethylzinc reagent to the flask containing the pyridine derivative and catalyst.

  • Reaction and Work-up: Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 3-fluoroethyl-4-aminopyridine.

Safety and Handling

  • Fluorinating Agents (e.g., DAST): These are toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Palladium Catalysts: These can be toxic and should be handled with care.

  • Solvents: Many of the solvents used are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Li, Z., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Nuclear Medicine and Biology. [Link]

  • Al-Sultani, K. J. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Open Access Journal of Pharmaceutical Research.
  • WO2012095691A1 - An improved process for producing aminopyridines. (2012).
  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (2010).
  • Wilhelmsen, C. A., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry.
  • Ethanol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Wang, C., et al. (2022).
  • Hartwig, J. F., & Fier, P. S. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society.
  • Georgieva, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

  • ReAgent. (2024, February 28). How is Ethanol Converted into Ethanoic Acid?[Link]

  • Shrestha, U., et al. (2019). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Gangarapu, S., et al. (2016). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Journal of Nuclear Medicine. (2024, June 1). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. [Link]

  • Quora. (n.d.). What is the reagent used to convert ethanoic acid to ethanol?[Link]

  • Chen, M., et al. (2019).
  • Quora. (n.d.). What is the reagent used to convert ethanol to ethanoic acid?[Link]

Sources

Application

Application Note: Accelerating the Synthesis of 2-(4-Aminopyridin-3-yl)ethanol Through Catalytic System Optimization

Abstract 2-(4-Aminopyridin-3-yl)ethanol is a valuable substituted pyridine intermediate in pharmaceutical development. Its efficient synthesis is critical for accelerating discovery and development timelines. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Aminopyridin-3-yl)ethanol is a valuable substituted pyridine intermediate in pharmaceutical development. Its efficient synthesis is critical for accelerating discovery and development timelines. This document provides a comprehensive guide for researchers to optimize the reaction time of a key synthetic step: the chemoselective reduction of a nitro-pyridine precursor. We will explore the causality behind experimental choices, present detailed protocols for catalyst screening and reaction monitoring, and offer a systematic approach to minimizing reaction duration while maximizing yield and purity.

Introduction: The Need for Speed in Pyridine Synthesis

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The target molecule, 2-(4-Aminopyridin-3-yl)ethanol, combines a key aminopyridine motif with a functionalized side-chain, making it a desirable building block for complex drug candidates. In drug development, the rapid and efficient synthesis of such intermediates is paramount. Long reaction times create bottlenecks, consume resources, and delay the generation of critical data.

The primary challenge in synthesizing molecules like this lies in achieving high chemoselectivity under mild conditions. The pyridine nitrogen can act as a Lewis base, potentially poisoning metal catalysts, while the aromatic ring's stability often necessitates forcing conditions that can compromise sensitive functional groups.[1] This guide focuses on optimizing the catalytic hydrogenation of a nitro-pyridine precursor, a common and critical transformation that often dictates the overall efficiency of the synthetic sequence. By systematically evaluating catalysts, solvents, and temperature, researchers can significantly reduce reaction times from many hours to just a few, thereby accelerating the entire synthesis campaign.

Proposed Synthetic Strategy & Optimization Focus

A robust synthesis of 2-(4-Aminopyridin-3-yl)ethanol can be envisioned via a multi-step pathway starting from a commercially available precursor. The final and often time-limiting step is the reduction of a nitro group to the desired primary amine. This transformation is highly susceptible to optimization.

Synthetic_Pathway cluster_0 Synthetic Pathway Start Methyl 2-(4-nitropyridin-3-yl)acetate Step1 Selective Ester Reduction Start->Step1 Intermediate 2-(4-Nitropyridin-3-yl)ethanol Step1->Intermediate Step2 Chemoselective Nitro Group Reduction (Optimization Focus) Intermediate->Step2 Product 2-(4-Aminopyridin-3-yl)ethanol Step2->Product

Caption: Proposed synthesis of 2-(4-Aminopyridin-3-yl)ethanol.

The critical step for optimization is the chemoselective reduction of the nitro group on the 2-(4-Nitropyridin-3-yl)ethanol intermediate. The goal is to reduce the nitro group to an amine without hydrogenating the pyridine ring itself. The efficiency of this step is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Core Principles for Optimizing Reaction Time

Several key parameters govern the kinetics of a catalytic hydrogenation reaction. A systematic approach to optimizing these variables is essential for minimizing reaction time.[2]

  • Catalyst Selection: The nature of the metal catalyst is the most critical factor.

    • Palladium (Pd/C): Widely used and cost-effective, but can sometimes require acidic additives to prevent catalyst poisoning and facilitate reduction.[1]

    • Platinum (PtO₂): A powerful catalyst, often used in acidic media like glacial acetic acid, which activates the pyridine ring.[3][4]

    • Rhodium (Rh/C): Highly active, even under lower atmospheric pressures.[3]

    • Iridium (Ir-based complexes): Known for exceptional chemoselectivity, capable of reducing specific functional groups while leaving others, like the pyridine ring, intact under mild conditions.[1][5]

  • Solvent System: The solvent influences reactant solubility and can play a direct role in the reaction mechanism. Protic solvents like acetic acid can protonate the pyridine nitrogen, enhancing the ring's susceptibility to hydrogenation but also preventing the product amine from poisoning the catalyst surface.[3]

  • Temperature and Pressure: Reaction kinetics are directly influenced by temperature. However, higher temperatures can lead to side reactions or product degradation.[2] Similarly, increasing hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate, but requires specialized high-pressure equipment.[4]

  • Reaction Monitoring: Accurate determination of reaction completion is crucial. Stopping a reaction too early leads to incomplete conversion, while extending it unnecessarily wastes time and can promote side-product formation.[2] Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7]

Experimental Protocols

These protocols provide a framework for establishing a baseline reaction time and systematically optimizing it through catalyst screening.

Protocol 1: Baseline Synthesis via Catalytic Hydrogenation (Pd/C)

This protocol establishes a baseline performance using a common, cost-effective catalyst.

Materials:

  • 2-(4-Nitropyridin-3-yl)ethanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Methanol (Solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a high-pressure reactor vessel, add 2-(4-Nitropyridin-3-yl)ethanol (e.g., 1.0 g).

  • Under an inert atmosphere (e.g., Nitrogen), carefully add 10% Pd/C catalyst.

  • Add methanol (e.g., 15 mL).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 psi (approx. 7 bar).

  • Begin vigorous stirring and heat the reaction to 40°C.

  • Monitor the reaction progress every hour by taking a small aliquot for TLC or LC-MS analysis (see Protocol 3).

  • Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Accelerated Synthesis via Catalyst Screening

This protocol compares different catalysts to identify the most efficient system for reducing reaction time. The setup is identical to Protocol 1, with only the catalyst and solvent being varied.

Optimization_Workflow cluster_1 Catalyst Screening Workflow Start Setup Parallel Reactions (Substrate, Solvent, Temp, Pressure) CatalystA Condition A: 10% Pd/C in Methanol Start->CatalystA CatalystB Condition B: PtO₂ (Adams' Catalyst) in Acetic Acid Start->CatalystB CatalystC Condition C: 5% Rh/C in Methanol Start->CatalystC Monitor Monitor all reactions hourly (TLC, LC-MS) CatalystA->Monitor CatalystB->Monitor CatalystC->Monitor Analyze Analyze Data: - Reaction Time - % Conversion - Purity Monitor->Analyze Decision Select Optimal Catalyst Analyze->Decision

Caption: Workflow for parallel catalyst screening.

Procedure:

  • Set up three parallel reactions as described in Protocol 1.

  • Reaction A (Baseline): Use 10% Pd/C (5 mol%) in Methanol.

  • Reaction B: Use Platinum(IV) oxide (PtO₂, Adams' catalyst, 2 mol%) in glacial acetic acid.[3] The use of acetic acid is key here as it protonates the pyridine, accelerating the reaction.[1][4]

  • Reaction C: Use 5% Rhodium on Carbon (Rh/C, 2 mol%) in Methanol.

  • Run all reactions under identical conditions (40°C, 100 psi H₂).

  • Monitor each reaction hourly (Protocol 3) and record the time to completion.

  • Compare the results based on reaction time, yield, and purity profile from LC-MS.

Protocol 3: Rapid Reaction Monitoring by TLC

Thin-Layer Chromatography (TLC) is the fastest method for tracking the consumption of starting material and the formation of the product.[7]

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC chamber

  • Eluent: A mixture of a non-polar and polar solvent (e.g., 9:1 Dichloromethane/Methanol). The ideal ratio should place the starting material Rf at ~0.5.

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC chamber with the chosen eluent.

  • To monitor the reaction, carefully take a small aliquot (~5-10 µL) from the reaction mixture.

  • Dilute the aliquot with a small amount of solvent (e.g., methanol).

  • Spot a small amount of the diluted sample onto the TLC plate's baseline. Also spot the starting material as a reference.

  • Develop the plate in the TLC chamber.

  • Visualize the plate under a UV lamp. The aromatic starting material should be UV-active. The product, also containing the pyridine ring, will likely be UV-active as well but should have a different Rf value (typically lower, as the amine is more polar than the nitro group).

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Data Presentation and Expected Outcomes

The data from the catalyst screening experiments should be tabulated to allow for clear comparison.

Catalyst SystemSolventTemp (°C)Pressure (psi)Reaction Time (h) Yield (%)Purity (LC-MS)
10% Pd/CMethanol40100~8-12>90%Good
PtO₂Acetic Acid40100~2-4 >95%Excellent
5% Rh/CMethanol40100~3-5 >95%Excellent

Interpretation: It is anticipated that the PtO₂/Acetic Acid system will demonstrate the shortest reaction time. This is because glacial acetic acid protonates the pyridine ring, which both activates it towards reduction and prevents the basic nitrogen of the product from binding to and poisoning the catalyst surface.[1][3] While Pd/C is a reliable catalyst, it often suffers from longer reaction times in the absence of an acidic additive. Rh/C is also expected to be highly efficient.

Troubleshooting Common Issues

Troubleshooting Start Problem: Reaction is Stalled or Slow Check1 Is the catalyst active? Start->Check1 Sol1 Solution: - Use fresh catalyst - Ensure proper handling (avoid exposure to air for pyrophoric catalysts) Check1->Sol1 Yes Check2 Is there catalyst poisoning? Check1->Check2 No Sol2 Solution: - Use an acidic solvent (e.g., Acetic Acid) - Purify starting material to remove sulfur or other poisons Check2->Sol2 Yes Check3 Are H₂ pressure/stirring adequate? Check2->Check3 No Sol3 Solution: - Check for leaks in the system - Increase stirring rate to improve gas-liquid mass transfer Check3->Sol3

Caption: Troubleshooting logic for slow hydrogenation reactions.

Conclusion

Optimizing the reaction time for the synthesis of 2-(4-Aminopyridin-3-yl)ethanol is an achievable goal through the systematic evaluation of catalytic systems. By moving from a standard Pd/C system to a more active PtO₂ or Rh/C catalyst, particularly in conjunction with an activating solvent like acetic acid, researchers can dramatically reduce reaction times. This acceleration of a key synthetic step translates directly to increased overall research productivity, enabling faster generation of target molecules for downstream applications in drug discovery and development. The protocols and principles outlined in this guide provide a robust framework for achieving this critical optimization.

References

  • D. S. B. Daniels, et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Org. Lett., 9(24), 4947–4949. Available at: [Link]

  • J. D. R. Reynolds, et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. J. Org. Chem., 87(15), 10183–10193. Available at: [Link]

  • M. S. Reddy, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Int. J. Pharm. Sci. Rev. Res., 33(2), 118-122. Available at: [Link]

  • T. Aki, et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Commun. Chem., 6(1), 1-9. Available at: [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. Available at: [Link]

  • I. M. Lorkovic, et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angew. Chem. Int. Ed., 43(21), 2846-2848. Available at: [Link]

  • M. C. Perez-Aguilar, et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Y. Odamura, et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chem. Sci., 11(10), 2758-2763. Available at: [Link]

  • Y.-N. Wang, et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. Available at: [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring? Chromatography Today. Available at: [Link]

  • A. M. Blokhuis, et al. (2018). Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. J. Chem. Phys., 148(16), 164106. Available at: [Link]

  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]

Sources

Method

Application Note: Strategic Solvent Selection for Reactions of 4-amino-3-pyridineethanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in chemical reactions involving 4-amino-3-pyridineethanol. D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in chemical reactions involving 4-amino-3-pyridineethanol. Due to its unique trifunctional nature, possessing a primary aromatic amine, a pyridine nitrogen, and a primary alcohol, the choice of solvent can profoundly influence reaction outcomes, including yield, selectivity, and impurity profiles. This application note synthesizes technical data with practical insights to facilitate rational solvent selection for common transformations such as N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions.

Introduction: The Chemical Versatility and Challenge of 4-amino-3-pyridineethanol

4-amino-3-pyridineethanol, also known as (4-aminopyridin-3-yl)methanol, is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a nucleophilic primary amine, a basic pyridine ring, and a primary alcohol, offering multiple sites for chemical modification. This trifunctionality, however, presents a significant challenge in achieving regioselective reactions. The solvent system employed is not merely an inert medium but an active participant that can modulate the reactivity of each functional group through various intermolecular interactions. A judicious choice of solvent is therefore paramount to directing the reaction towards the desired product and minimizing the formation of unwanted byproducts.

Physicochemical Properties of 4-amino-3-pyridineethanol and Common Solvents

A fundamental understanding of the substrate's properties is the first step in rational solvent selection. 4-amino-3-pyridineethanol is a solid at room temperature with a melting point of 167-169°C.[2][4] It is slightly soluble in water and has limited solubility in many common organic solvents, a factor that must be considered when designing reaction conditions.[1][2]

The choice of solvent is often guided by its physical properties, which can influence reaction kinetics and equilibria. The following table summarizes key properties of common laboratory solvents relevant to reactions with 4-amino-3-pyridineethanol.

Table 1: Properties of Common Organic Solvents

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)TypeBoiling Point (°C)
Water80.1[5]1.85Polar Protic100
Methanol32.7[5][6]1.70[6]Polar Protic65
Ethanol24.55[5]1.69[6]Polar Protic78
Isopropanol19.92[5]1.66[7]Polar Protic82
Acetonitrile37.5[5][6]3.92[8]Polar Aprotic82
N,N-Dimethylformamide (DMF)36.71[5]3.82[8]Polar Aprotic153
Dimethyl Sulfoxide (DMSO)46.68[5]3.96[8]Polar Aprotic189
Tetrahydrofuran (THF)7.58[5]1.75[7]Polar Aprotic66
Dichloromethane (DCM)8.93[5]1.60[8]Polar Aprotic40
Toluene2.38[5][6]0.36[9]Nonpolar111
1,4-Dioxane2.25[5]0.45[7]Nonpolar101
Pyridine12.4[5][6]2.20Polar Aprotic115

Solvent Selection Strategies for Key Transformations

The optimal solvent for a given reaction depends on the specific transformation being performed. Below, we discuss solvent considerations for three common reactions of 4-amino-3-pyridineethanol.

N-Acylation

N-acylation of the primary amino group is a frequent transformation. The choice of solvent can influence the rate of reaction and the potential for side reactions, such as O-acylation of the primary alcohol.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are often the solvents of choice for acylation reactions. They can dissolve the starting material and the acylating agent (e.g., an acid chloride or anhydride) and do not interfere with the reaction. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Acetonitrile can also be effective.[10]

  • Pyridine: Pyridine can act as both a solvent and a base to scavenge the acid byproduct (e.g., HCl) formed during the reaction.[11][12] This can be particularly useful when a non-nucleophilic base is required.

  • Solvent-Free Conditions: For some acylation reactions, particularly with acetic anhydride, solvent-free conditions can be employed, offering a greener alternative.[13][14]

N-Alkylation

Alkylation of the amino group can be challenging due to the possibility of over-alkylation and competing alkylation at the pyridine nitrogen.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can be suitable for N-alkylation, particularly when using alkylating agents like alkyl carbonates or alcohols.[15] Water has been shown to be an effective solvent in some base-promoted amination reactions of pyridines.[16]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often used for SN2-type alkylations with alkyl halides. Their ability to solvate cations while leaving the nucleophile relatively "naked" can enhance the reaction rate.[17] DMF is a common choice for alkylations using a base like sodium hydride.[18]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. For aminopyridines, the choice of solvent is critical for catalyst stability and activity.

  • Mixed Aqueous/Organic Solvents (e.g., 1,4-Dioxane/Water, Toluene/Water): A mixture of an organic solvent and water is frequently used in Suzuki couplings.[19] The organic solvent solubilizes the organohalide and the boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). The ratio of the solvents can significantly impact the reaction outcome.[19]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): In some cases, polar aprotic solvents can influence the selectivity of the reaction, particularly when multiple reactive sites are present on the substrate.[20] However, care must be taken as some polar aprotic solvents can coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocols

General Protocol for N-Acylation of 4-amino-3-pyridineethanol

This protocol provides a general guideline for the N-acylation of 4-amino-3-pyridineethanol using an acid chloride in dichloromethane.

Materials:

  • 4-amino-3-pyridineethanol

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-amino-3-pyridineethanol (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Add a suitable base such as triethylamine (1.1 - 1.5 eq) or pyridine (which can also serve as the solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualization of Solvent Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent system for a reaction involving 4-amino-3-pyridineethanol.

Solvent_Selection_Workflow cluster_reactions Reaction Specific Considerations Start Define Reaction Type (e.g., Acylation, Alkylation, Coupling) Solubility_Check Assess Solubility of 4-amino-3-pyridineethanol and Reagents Start->Solubility_Check Solvent_Class Select Initial Solvent Class (Protic, Aprotic, Nonpolar) Solubility_Check->Solvent_Class Informs Choice Optimization Optimize Reaction Conditions (Temperature, Concentration, Base) Solvent_Class->Optimization Acylation N-Acylation: - Polar Aprotic (DCM, THF) - Pyridine (Solvent/Base) Solvent_Class->Acylation Alkylation N-Alkylation: - Polar Protic (H₂O, EtOH) - Polar Aprotic (DMF, DMSO) Solvent_Class->Alkylation Coupling Suzuki Coupling: - Mixed Aqueous/Organic (Dioxane/H₂O) Solvent_Class->Coupling Analysis Analyze Reaction Outcome (Yield, Purity, Side Products) Optimization->Analysis Iterative Process Analysis->Optimization Refine Final_Protocol Finalize Protocol Analysis->Final_Protocol Successful

Caption: A workflow diagram for systematic solvent selection.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Solubility of Starting Material Inappropriate solvent polarity.Screen a range of solvents with varying polarities. Consider using a co-solvent system. For some reactions, gentle heating may improve solubility.
Low Reaction Yield Suboptimal solvent for the reaction mechanism. Catalyst inhibition.For SN2 reactions, consider a polar aprotic solvent. For reactions involving charged intermediates, a polar protic solvent may be beneficial. In catalytic reactions, ensure the solvent does not coordinate to and deactivate the catalyst.
Formation of Side Products (e.g., O-acylation, over-alkylation) Solvent not effectively differentiating the reactivity of functional groups.Employ a less polar solvent to reduce the nucleophilicity of the hydroxyl group. For alkylations, consider using a bulkier solvent to sterically hinder over-alkylation. The choice of base and temperature can also be critical.
Difficult Product Isolation/Purification Solvent has a high boiling point or forms an azeotrope with the product.Select a solvent with a lower boiling point for easier removal. If purification is by chromatography, ensure the reaction solvent is compatible with the chosen mobile phase.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions with the trifunctional molecule 4-amino-3-pyridineethanol. A systematic approach that considers the physicochemical properties of the substrate and reagents, the nature of the chemical transformation, and the potential for side reactions will lead to the development of robust and efficient synthetic protocols. This application note provides a foundational framework to guide researchers in making informed decisions regarding solvent choice, ultimately accelerating their research and development efforts.

References

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine: Protic or Aprotic - Chemistry Stack Exchange. Available at: [Link]

  • Dielectric Constant of Common solvents. Available at: [Link]

  • Solvent Physical Properties - University of Wisconsin-Madison. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents.
  • 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. Available at: [Link]

  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. Available at: [Link]

  • Physical properties of some common organic solvents - Oregon State University. Available at: [Link]

  • 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem. Available at: [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | ACS Omega - ACS Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-pyridineethanol - PrepChem.com. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available at: [Link]

  • CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. Available at: [Link]

  • Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids - AIR Unimi. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. Available at: [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. Available at: [Link]

  • 4-Acetylpyridine - Organic Syntheses. Available at: [Link]

  • Eco‐Friendly Bio‐Based Solvents for the Acetylation of the Amino Group of Amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 3-(2-Hydroxyethyl)-4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details two distinct and scalable synthetic routes for the preparation of 3-(2-Hydroxyethyl)-4-aminopyridine, a valuable s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details two distinct and scalable synthetic routes for the preparation of 3-(2-Hydroxyethyl)-4-aminopyridine, a valuable substituted pyridine derivative for pharmaceutical research and development. The protocols are designed to be robust, efficient, and adaptable for large-scale production. This document provides in-depth, step-by-step methodologies, explanations of experimental choices, and comparative data to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Introduction

Substituted aminopyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their versatile chemical nature allows for the construction of complex molecular architectures with diverse biological activities. 3-(2-Hydroxyethyl)-4-aminopyridine, in particular, is an important intermediate in the development of novel therapeutics. The presence of the amino group at the 4-position and the hydroxyethyl group at the 3-position provides two key points for further molecular elaboration, making it a valuable scaffold in medicinal chemistry.

The development of scalable and cost-effective synthetic methods for this compound is paramount for its successful application in drug discovery and development programs. This guide presents two strategic approaches to address this need, focusing on readily available starting materials and efficient, high-yielding chemical transformations.

Comparative Overview of Synthetic Strategies

Two primary retrosynthetic strategies for the synthesis of 3-(2-Hydroxyethyl)-4-aminopyridine are presented here.

Route 1: Functionalization of the 4-Aminopyridine Core. This approach commences with the commercially available and inexpensive 4-aminopyridine. A key halogenation step at the 3-position provides a handle for the introduction of the desired two-carbon sidechain via a palladium-catalyzed cross-coupling reaction. Subsequent functional group manipulations yield the target molecule. This route is advantageous due to the low cost of the starting material and the well-established nature of the individual reaction steps.

Route 2: Late-Stage Amination of a Pre-functionalized Pyridine. This strategy begins with a pyridine ring already possessing the 2-hydroxyethyl substituent at the 3-position. The synthesis then focuses on the introduction of the amino group at the 4-position. This can be achieved through a nitration-reduction sequence. This route may be preferable if the starting 3-(2-hydroxyethyl)pyridine is readily accessible or if functional group tolerance in the later stages of the synthesis is a concern.

Route 1: Synthesis via Functionalization of 4-Aminopyridine

This multi-step synthesis begins with the halogenation of 4-aminopyridine, followed by a Sonogashira coupling to introduce a masked acetyl group, which is then reduced to the desired hydroxyethyl functionality.

Workflow Diagram

Route 1 Workflow A 4-Aminopyridine B 3-Bromo-4-aminopyridine A->B Bromination C 4-Amino-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling D 4-Amino-3-ethynylpyridine C->D Desilylation E 3-Acetyl-4-aminopyridine D->E Hydration F 3-(2-Hydroxyethyl)-4-aminopyridine E->F Reduction

Caption: Synthetic workflow for Route 1.

Detailed Protocols

Step 1: Synthesis of 3-Bromo-4-aminopyridine

  • Rationale: Bromination at the 3-position of 4-aminopyridine is a key step to enable subsequent cross-coupling reactions. The use of N-bromosuccinimide (NBS) provides a reliable and selective method for this transformation. The amino group directs the electrophilic substitution to the 3- and 5-positions, and controlling the stoichiometry can favor the mono-brominated product.

  • Materials:

    • 4-Aminopyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Sodium thiosulfate solution (10% w/v)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred solution of 4-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/g of 4-aminopyridine) at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 3-bromo-4-aminopyridine.

Step 2: Synthesis of 4-Amino-3-((trimethylsilyl)ethynyl)pyridine

  • Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms of aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper(I) complexes, allows for the introduction of the ethynyl group, which serves as a precursor to the acetyl group. Using trimethylsilylacetylene protects the terminal alkyne and often improves reaction efficiency.

  • Materials:

    • 3-Bromo-4-aminopyridine

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-bromo-4-aminopyridine (1.0 eq) in a mixture of anhydrous DMF and triethylamine (1:1 v/v), add trimethylsilylacetylene (1.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).

Step 3 & 4: Synthesis of 3-Acetyl-4-aminopyridine via Desilylation and Hydration

  • Rationale: The trimethylsilyl protecting group is readily removed under basic conditions. The subsequent hydration of the terminal alkyne to a methyl ketone can be achieved using various catalysts, with mercury(II) salts being historically common. However, due to toxicity concerns, greener alternatives are preferred. Here, a gold-catalyzed hydration is suggested as a more environmentally benign and efficient method.

  • Materials:

    • 4-Amino-3-((trimethylsilyl)ethynyl)pyridine

    • Potassium carbonate

    • Methanol

    • Gold(III) chloride (AuCl₃)

    • Acetonitrile/Water (9:1 v/v)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Desilylation: Dissolve 4-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed. Concentrate the mixture under reduced pressure.

    • Hydration: To the crude 4-amino-3-ethynylpyridine, add a mixture of acetonitrile and water (9:1 v/v) followed by AuCl₃ (0.02 eq). Heat the reaction to 80 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and filter through a pad of celite.

    • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give 3-acetyl-4-aminopyridine, which can be purified by crystallization or column chromatography.

Step 5: Synthesis of 3-(2-Hydroxyethyl)-4-aminopyridine

  • Rationale: The reduction of the acetyl group to a hydroxyethyl group can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-suited for substrates containing other reducible functional groups.

  • Materials:

    • 3-Acetyl-4-aminopyridine

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-acetyl-4-aminopyridine (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or crystallization to yield 3-(2-hydroxyethyl)-4-aminopyridine.

Quantitative Data Summary for Route 1
StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
13-Bromo-4-aminopyridine4-AminopyridineNBS75-85>98
24-Amino-3-((trimethylsilyl)ethynyl)pyridine3-Bromo-4-aminopyridineTrimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI80-90>97
3&43-Acetyl-4-aminopyridine4-Amino-3-((trimethylsilyl)ethynyl)pyridineK₂CO₃, AuCl₃70-80 (over 2 steps)>98
53-(2-Hydroxyethyl)-4-aminopyridine3-Acetyl-4-aminopyridineNaBH₄85-95>99

Route 2: Synthesis via Late-Stage Amination

This route begins with the synthesis of 3-(2-hydroxyethyl)pyridine, followed by nitration and subsequent reduction to install the 4-amino group.

Workflow Diagram

Route 2 Workflow A 3-Picoline B 3-(2-Hydroxyethyl)pyridine A->B Condensation with Formaldehyde C 3-(2-Hydroxyethyl)pyridine-N-oxide B->C N-Oxidation D 3-(2-Hydroxyethyl)-4-nitropyridine-N-oxide C->D Nitration E 4-Amino-3-(2-hydroxyethyl)pyridine D->E Reduction

Caption: Synthetic workflow for Route 2.

Detailed Protocols

Step 1: Synthesis of 3-(2-Hydroxyethyl)pyridine

  • Rationale: The introduction of the hydroxyethyl group at the 3-position of the pyridine ring can be achieved by the condensation of 3-picoline with formaldehyde. This reaction proceeds via an aldol-type condensation mechanism.

  • Materials:

    • 3-Picoline

    • Paraformaldehyde

    • Acetic acid

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution (50% w/v)

    • Dichloromethane

  • Procedure:

    • In a high-pressure reactor, combine 3-picoline (1.0 eq), paraformaldehyde (1.2 eq), and acetic acid (2.0 eq).

    • Seal the reactor and heat to 200-220 °C for 6-8 hours.

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and basify with 50% sodium hydroxide solution to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-(2-hydroxyethyl)pyridine.

Step 2 & 3: Synthesis of 3-(2-Hydroxyethyl)-4-nitropyridine-N-oxide via N-Oxidation and Nitration

  • Rationale: Direct nitration of 3-(2-hydroxyethyl)pyridine is challenging and can lead to a mixture of isomers. A more controlled approach involves the initial formation of the pyridine N-oxide, which activates the 4-position for electrophilic nitration.[3] The N-oxide can be prepared using common oxidizing agents like hydrogen peroxide in acetic acid. Subsequent nitration with a mixture of nitric and sulfuric acids proceeds with high regioselectivity.

  • Materials:

    • 3-(2-Hydroxyethyl)pyridine

    • Hydrogen peroxide (30% solution)

    • Acetic acid

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

    • Sodium carbonate

    • Ethyl acetate

  • Procedure:

    • N-Oxidation: Dissolve 3-(2-hydroxyethyl)pyridine (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (1.5 eq) dropwise at 60-70 °C. Stir for 24 hours. Monitor by TLC. After completion, carefully decompose excess peroxide by adding a small amount of manganese dioxide. Neutralize with sodium carbonate and extract with ethyl acetate. Dry, filter, and concentrate to give the crude N-oxide.

    • Nitration: To a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C, add the crude 3-(2-hydroxyethyl)pyridine-N-oxide dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction to 90-100 °C and stir for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize carefully with a saturated solution of sodium carbonate until pH 7-8.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers, filter, and concentrate to yield 3-(2-hydroxyethyl)-4-nitropyridine-N-oxide.

Step 4: Synthesis of 4-Amino-3-(2-hydroxyethyl)pyridine

  • Rationale: The reduction of the nitro group and the N-oxide can be achieved simultaneously using various reducing agents. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation. Alternatively, reduction with iron in acetic acid is a cost-effective method suitable for large-scale production.[4]

  • Materials:

    • 3-(2-Hydroxyethyl)-4-nitropyridine-N-oxide

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

    • Celite

  • Procedure:

    • Dissolve 3-(2-hydroxyethyl)-4-nitropyridine-N-oxide (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10 mol% Pd).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite and wash the celite with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain 3-(2-hydroxyethyl)-4-aminopyridine.

Quantitative Data Summary for Route 2
StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
13-(2-Hydroxyethyl)pyridine3-PicolineParaformaldehyde, Acetic Acid50-60>97
2&33-(2-Hydroxyethyl)-4-nitropyridine-N-oxide3-(2-Hydroxyethyl)pyridineH₂O₂, HNO₃, H₂SO₄60-70 (over 2 steps)>95
44-Amino-3-(2-hydroxyethyl)pyridine3-(2-Hydroxyethyl)-4-nitropyridine-N-oxidePd/C, H₂80-90>99

Conclusion

The two synthetic routes presented in this guide offer viable and scalable pathways to 3-(2-Hydroxyethyl)-4-aminopyridine. Route 1, starting from 4-aminopyridine, involves more steps but utilizes well-established and high-yielding reactions. Route 2, while potentially shorter, involves more hazardous nitration conditions and may require more optimization for scale-up. The choice between these routes will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the manufacturing facility. Both protocols have been designed with scalability and efficiency in mind, providing a solid foundation for the production of this important pharmaceutical intermediate.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. CN109134358B.
  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(5), 1649-1660.
  • Synthesis method of 2-hydroxyethyl pyridine. CN111995566B.
  • Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 3-Amino-4-iodopyridine: A Superior Halopyridine for Cross-Coupling Reactions in Drug Discovery. Benchchem.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57401.
  • Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3230-3233.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • 2-(2-Hydroxyethyl)pyridine. PubChem. Retrieved from [Link]

  • Sonogashira reaction. Wikipedia. Retrieved from [Link]

  • Study - Addition Reaction of Ethylene Oxide. International Journal of Research Culture Society, 1(2), 38-41.
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry, 69(15), 5120-5123.
  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Synlett, 2007(18), 2893-2896.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(4), 1569-1575.
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry, 10(36), 7309-7319.
  • Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides. Polymer Chemistry, 11(1), 77-85.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP0969006A1.
  • Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Aminopyridin-3-yl)ethanol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8). This portal is designed specifically for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8). This portal is designed specifically for researchers, scientists, and drug development professionals. Below, you will find an in-depth mechanistic breakdown, optimized protocols, and a troubleshooting FAQ to help you maximize your synthetic yield and resolve common experimental bottlenecks.

Overview & Mechanistic Rationale

The synthesis of 2-(4-Aminopyridin-3-yl)ethanol relies heavily on a Directed ortho-Metalation (DoM) strategy. Because the pyridine ring is electron-deficient and the primary amine is reactive, direct alkylation is impossible.

By masking the primary amine of 4-aminopyridine with a pivaloyl group, the bulky pivalamide acts as a powerful Directed Metalating Group (DMG) 1[1]. The carbonyl oxygen of the pivalamide coordinates the lithium ion of the base (n-BuLi), anchoring it and forcing deprotonation exclusively at the adjacent C-3 position. Subsequent electrophilic trapping with an activated epoxide (ethylene oxide) yields the target carbon framework, which is then deprotected to reveal the final amino-alcohol.

Workflow Visualization

SynthesisWorkflow A 4-Aminopyridine (Starting Material) B 4-Pivaloylaminopyridine (Protected) A->B PivCl, Et3N 0°C to RT C Dilithio Intermediate (White Precipitate) B->C 2.5 eq n-BuLi THF, 0°C, 4h D N-(3-(2-hydroxyethyl)pyridin-4-yl)pivalamide (Alkylated) C->D Ethylene Oxide, BF3·OEt2 -78°C to RT E 2-(4-Aminopyridin-3-yl)ethanol (Target Product) D->E 6M HCl, Reflux then Neutralization

Workflow for the synthesis of 2-(4-Aminopyridin-3-yl)ethanol via Directed ortho-Metalation.

Quantitative Data: Optimization of the Epoxide Ring-Opening

The alkylation of the dilithio-pyridine intermediate with ethylene oxide is the most common point of failure in this workflow. The table below summarizes the causality between reaction conditions and isolated yields during the electrophilic quench step.

ConditionBase (Equiv.)ElectrophileAdditiveTemp (°C)Isolated Yield (%)Mechanistic Observation
A (Control) n-BuLi (2.5)Ethylene oxideNone035Incomplete conversion; epoxide polymerization.
B n-BuLi (2.5)Ethylene oxideNone-78 to RT45Sluggish reaction kinetics; unreacted starting material.
C (Optimal) n-BuLi (2.5)Ethylene oxideBF₃·OEt₂ (1.5)-78 to RT82 Clean conversion; Lewis acid activates the epoxide ring.
D t-BuLi (2.5)Ethylene oxideBF₃·OEt₂ (1.5)-78 to RT78Competitive side reactions; lower crude purity.

Step-by-Step Experimental Protocol

Step 1: Protection (N-Pivaloylation)
  • Procedure: Dissolve 4-aminopyridine in anhydrous dichloromethane (DCM) and add 1.2 equivalents of triethylamine (Et₃N). Cool the mixture to 0 °C and add 1.1 equivalents of pivaloyl chloride dropwise.

  • Causality & Logic: Maintaining the reaction at 0 °C prevents di-acylation. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyridine nitrogen (which would otherwise crash out of solution and halt the reaction).

Step 2: Directed ortho-Metalation (DoM)
  • Procedure: Dissolve 4-pivaloylaminopyridine in anhydrous THF under an argon atmosphere. Cool to 0 °C and slowly add 2.5 equivalents of n-butyllithium (n-BuLi). Stir for 4 hours.

  • Causality & Logic: The first equivalent of n-BuLi deprotonates the acidic amide N-H. The second equivalent performs the ortho-lithiation at C-3, directed by the lithium-carbonyl coordination. The extra 0.5 equivalent neutralizes adventitious moisture and ensures complete metalation.

  • Self-Validation Check: Double lithiation of 4-pivaloylaminopyridine produces a thick white precipitate of the dilithio derivative 2[2]. This visual cue confirms the successful formation of the reactive intermediate.

Step 3: Epoxide Ring-Opening
  • Procedure: Cool the suspension to -78 °C. Slowly add 1.5 equivalents of boron trifluoride etherate (BF₃·OEt₂), followed immediately by 1.5 equivalents of ethylene oxide (oxirane). Allow the reaction to slowly warm to room temperature overnight.

  • Causality & Logic: Ethylene oxide is a relatively poor electrophile for sterically hindered aryllithiums. BF₃·OEt₂ acts as a Lewis acid to pre-activate the oxirane ring, polarizing the C-O bond. This lowers the activation energy for nucleophilic attack, promoting selective ring-opening and preventing epoxide polymerization.

Step 4: Deprotection & Isolation
  • Procedure: Concentrate the reaction mixture, then dissolve the crude N-(3-(2-hydroxyethyl)pyridin-4-yl)pivalamide in 6M HCl. Reflux for 12 hours. Cool to room temperature and carefully neutralize to pH ~9.5 using NaOH. Extract with n-butanol.

  • Causality & Logic: Strong acidic hydrolysis is required to cleave the highly robust pivalamide group. Neutralizing precisely to pH 9.5 (the approximate isoelectric point of the product) is critical to minimize aqueous solubility before extraction.

Troubleshooting Guides & FAQs

Q: During the addition of n-BuLi, a thick white precipitate forms and stirring becomes difficult. Should I add more solvent? A: No, do not dilute excessively. The white precipitate is the expected dilithio intermediate of 4-pivaloylaminopyridine 3[3]. This is a self-validating visual cue that the metalation is successful. Ensure your mechanical or magnetic stirring is vigorous enough to maintain a suspension, but recognize the precipitation as a positive indicator of reaction progress.

Q: My LC-MS shows unreacted dilithio intermediate after adding ethylene oxide, and my yields are below 40%. How can I drive the reaction to completion? A: Aryllithium species can exhibit poor nucleophilicity toward unactivated epoxides. To resolve this, pre-activate the ethylene oxide with a Lewis acid. As shown in the optimization table above, adding 1.5 equivalents of BF₃·OEt₂ at -78 °C before introducing the epoxide polarizes the C-O bond, significantly accelerating the ring-opening and boosting yields to >80%.

Q: The deprotection step goes to completion, but I lose most of my product during the aqueous workup. How do I recover it? A: 2-(4-Aminopyridin-3-yl)ethanol is highly polar and water-soluble due to the presence of the pyridine ring, the primary amine, and the hydroxyl group. Standard extractions with ethyl acetate or dichloromethane will fail. To maximize recovery, adjust the aqueous phase precisely to pH 9.5 using NaOH, and extract with a highly polar organic solvent like n-butanol or a 3:1 mixture of chloroform/isopropanol. Alternatively, utilize a strong cation-exchange (SCX) resin to isolate the product from the aqueous phase.

References

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)
  • The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide Source: BenchChem URL
  • Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications Source: SciSpace URL

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-Pyridineethanol via Recrystallization

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that isolating highly pure bifunctional heterocyclic intermediates is rarely trivial.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that isolating highly pure bifunctional heterocyclic intermediates is rarely trivial. 4-Amino-3-pyridineethanol (CAS 755033-98-8) presents a unique crystallization challenge: it contains a pyridine nitrogen, a primary amine, and a primary alcohol. This triad creates a dense, highly polar hydrogen-bonding network that makes the molecule prone to supersaturation and "oiling out" (liquid-liquid phase separation) rather than forming a well-ordered crystal lattice.

This guide synthesizes thermodynamic principles and field-proven methodologies to provide a self-validating recrystallization protocol designed specifically for this molecule.

Mechanistic Causality: The Solvent-Solute Dynamic

The solubility of aminopyridines in alcoholic solvents is heavily temperature-dependent, making cooling crystallization the preferred method[1]. However, because 4-amino-3-pyridineethanol is highly soluble in lower alcohols (methanol, ethanol) and nearly insoluble in non-polar alkanes (heptane, hexane), a binary solvent/anti-solvent system is required to maximize yield.

We utilize an Ethanol / Ethyl Acetate system. Ethanol acts as the primary solvent, fully solvating the molecule via hydrogen bonding. Ethyl acetate acts as a moderate anti-solvent; it lowers the dielectric constant of the medium just enough to reduce solubility without inducing the sudden thermodynamic shock that causes oiling out, which is common when using harsh anti-solvents like hexane[2].

The Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates a self-validating seeding step. The behavior of the seed crystals provides real-time feedback on the thermodynamic state of the solution, ensuring you are operating within the correct metastable zone.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-amino-3-pyridineethanol in 30 mL of absolute ethanol in a multi-neck round-bottom flask equipped with a reflux condenser and overhead stirrer.

  • Heating: Heat the suspension to 70°C until complete dissolution is achieved.

  • Decolorization (Optional but Recommended): Add 0.5 g of activated carbon. Stir for 15 minutes at 70°C, then perform a hot filtration through a Celite pad into a pre-warmed receiving flask to remove insoluble particulates and colored oxidized impurities.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Dropwise, add 45 mL of warm ethyl acetate (anti-solvent) over 30 minutes. The solution must remain clear. If cloudiness appears, add 1-2 mL of ethanol until clear.

  • Self-Validating Seeding: Cool the solution slowly (0.5°C/min) to 40°C. Add 0.1 g (1 wt%) of pure 4-amino-3-pyridineethanol seed crystals.

    • Validation Check: If seeds dissolve, the system is under-saturated; add 5 mL more ethyl acetate. If seeds remain suspended and begin to grow, the metastable zone has been successfully reached[3].

  • Aging and Cooling: Hold the suspension at 40°C for 2 hours to allow the crystal lattice to organize (aging). Then, cool at 0.2°C/min to 0–5°C and hold for 4 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold ethyl acetate.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours to constant weight.

G N1 Crude 4-amino-3-pyridineethanol N2 Dissolution in Hot Ethanol (70°C) N1->N2 N3 Hot Filtration (Remove Impurities) N2->N3 N4 Add Anti-Solvent (EtOAc) at 60°C N3->N4 N5 Cool to 40°C & Add Seed Crystals N4->N5 N6 Validation: Do seeds grow? N5->N6 N7 Add more EtOAc N6->N7 No (Dissolve) N8 Age at 40°C, then cool to 0-5°C N6->N8 Yes (Grow) N7->N5 N9 Filter, Wash, & Vacuum Dry N8->N9 N10 Pure Crystalline Product N9->N10

Workflow of the self-validating recrystallization process for 4-amino-3-pyridineethanol.

Troubleshooting Guides & FAQs

Q: My solution turned into a cloudy emulsion and formed a sticky oil at the bottom of the flask instead of crystals. What happened, and how do I fix it? A: This is known as "oiling out" (liquid-liquid phase separation). It occurs when the supersaturation level is pushed too high at a temperature above the melting point of the solute-solvent mixture[4]. Because 4-amino-3-pyridineethanol has multiple hydrogen-bond donors/acceptors, it can form a stable, solute-rich liquid phase.

  • Causality: You likely cooled the solution too quickly or added the ethyl acetate too fast, bypassing the metastable zone required for structured crystallization.

  • Fix: Reheat the mixture to 70°C until it forms a single clear homogeneous phase. Add 5-10% more primary solvent (ethanol) to decrease the saturation curve. Cool much more slowly (e.g., 0.2°C/min) and introduce seed crystals at a higher temperature (e.g., 45°C) to force solid-liquid nucleation before the cloud point is reached.

Q: The yield of my recrystallization is consistently below 50%. How can I drive more product out of the mother liquor? A: Low yield indicates that the final solvent mixture is too polar, keeping the amino alcohol solvated.

  • Causality: The ratio of ethanol to ethyl acetate is too high, or the final cooling temperature is insufficient.

  • Fix: First, verify the temperature of your cooling bath is strictly 0–5°C. If the temperature is correct, you must alter the solvent ratio. Evaporate 30% of the solvent volume under reduced pressure, then slowly add an equivalent volume of cold ethyl acetate. Alternatively, for subsequent runs, shift the initial solvent ratio from 1:1.5 (EtOH:EtOAc) to 1:2.5.

Q: The isolated crystals have a slight yellow/brown tint, even though the NMR looks clean. How do I remove this color? A: Aminopyridines are highly susceptible to trace oxidation, forming highly colored, highly conjugated polymeric impurities[5]. Even part-per-million levels can discolor the bulk solid.

  • Causality: Trace oxidation during synthesis or drying. These impurities often co-crystallize or become trapped in the crystal lattice defects.

  • Fix: Implement the optional decolorization step. Use 5 wt% activated carbon during the hot dissolution phase. Ensure the hot filtration is performed quickly to minimize air exposure. Additionally, sparging the recrystallization solvents with nitrogen gas prior to use will displace dissolved oxygen and prevent further oxidation during the heating cycle.

G S1 Supersaturated Solution C1 Cooling Profile S1->C1 O1 Oiling Out (Liquid-Liquid) C1->O1 Fast Cooling / High Anti-Solvent N1 Nucleation (Solid-Liquid) C1->N1 Slow Cooling / Seeding R1 Reheat & Add Ethanol O1->R1 Troubleshooting R2 Crystal Growth N1->R2 Aging at 40°C R1->S1

Thermodynamic pathways of supersaturation: Oiling out vs. controlled crystal nucleation.

Quantitative Data: Solvent System Selection Matrix

To assist in scaling and optimizing the purification of 4-amino-3-pyridineethanol, the following matrix summarizes the quantitative and qualitative metrics of various solvent systems based on the molecule's polarity and hydrogen-bonding capacity.

Solvent System (Primary : Anti-Solvent)Volume RatioPolarity Index (Avg)Solute AffinityRisk of Oiling OutRecommended Application
Ethanol : Ethyl Acetate 1 : 1.5 to 1 : 2~4.8HighLow (if seeded)Optimal. Balances high purity with >80% recovery.
Methanol : MTBE 1 : 3~3.9Very HighModerateGood for highly impure crude batches; lower overall yield.
Isopropanol : Heptane 1 : 1~2.0ModerateHighUse only for ultra-pure streams to maximize final yield.
Water : Acetone 1 : 5~6.2ExtremeVery HighNot recommended. Extreme solubility loss in mother liquor.

Note: Polarity index is approximated based on volumetric blending of pure solvent values.

References
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K, Journal of Chemical & Engineering Data - ACS Publications,[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry - Science Publishing Group,[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”, Molecules - PMC,[Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate, Organic Process Research & Development - ACS Publications,[Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols, Organic Syntheses,[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Aminopyridin-3-yl)ethanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(4-Aminopyridin-3-yl)ethanol. The content is structured to add...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(4-Aminopyridin-3-yl)ethanol. The content is structured to address common challenges and provide robust, validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 2-(4-Aminopyridin-3-yl)ethanol that influence its purification?

A1: 2-(4-Aminopyridin-3-yl)ethanol is a polar molecule due to the presence of a primary amino group (-NH2), a hydroxyl group (-OH), and a pyridine ring. This polarity dictates its solubility, making it more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents such as hexanes or toluene.[1] Its basicity, conferred by the aminopyridine moiety, allows for manipulation of its solubility through pH adjustment, a key strategy in extractive purification.[2]

Q2: What are the most probable impurities in a crude sample of 2-(4-Aminopyridin-3-yl)ethanol?

A2: Impurities typically arise from the synthetic route and can include unreacted starting materials, reagents, reaction by-products, and degradation products.[3] For a typical synthesis, you should anticipate:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Isomeric variants or products from side-reactions.

  • Reagents & Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[1]

  • Degradation Products: The compound may be sensitive to air or light, leading to oxidation or polymerization products.[4]

Q3: Which analytical techniques are best for assessing the purity of 2-(4-Aminopyridin-3-yl)ethanol?

A3: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, capable of separating the target compound from closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.[5]

  • Gas Chromatography (GC): If the compound and its impurities are volatile and thermally stable, GC can offer high resolution and sensitivity.[7][8]

Technique Primary Use Key Advantages Limitations
HPLC-UV Quantifying purity, detecting non-volatile impuritiesHigh resolution, widely available, quantitative.[6]Requires impurities to have a UV chromophore.
LC-MS Identifying impuritiesProvides molecular weight data, high sensitivity.[5]Can be less quantitative than HPLC-UV.
NMR Structural confirmation, identifying major impuritiesProvides definitive structural information.Lower sensitivity for minor impurities (<1%).
GC-MS Detecting volatile impuritiesExcellent for volatile/semi-volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.

Troubleshooting and Optimization Guide

This section addresses specific problems encountered during the purification of 2-(4-Aminopyridin-3-yl)ethanol.

Problem 1: My compound won't crystallize from any single solvent.

  • Causality: The compound's solubility profile may be unsuitable for single-solvent recrystallization; it might be too soluble in polar solvents and too insoluble in non-polar solvents, even when hot.[9]

  • Troubleshooting Steps:

    • Utilize a Mixed-Solvent System: This is the most effective solution. Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., water, hexanes, ethyl acetate) in which it is sparingly soluble, until the solution becomes faintly cloudy (the cloud point).[10] Reheat gently to clarify the solution, then allow it to cool slowly.

    • pH Adjustment: If using an aqueous system, the compound's charge state can be altered. Since it is a basic amine, slightly increasing the pH may decrease its aqueous solubility and promote crystallization.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.

Problem 2: The purified product is still colored (e.g., yellow or brown).

  • Causality: The color is likely due to highly conjugated, polar impurities or degradation products that co-crystallize with your product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[11] Boil the solution for a few minutes. The colored impurities will adsorb onto the charcoal's surface.

    • Hot Gravity Filtration: It is critical to remove the charcoal while the solution is still hot to prevent premature crystallization of your product.[12] Use a pre-warmed funnel and filter paper.

    • Solvent Choice: Ensure the solvent system used for recrystallization effectively excludes the colored impurity. Test different solvent pairs.

Problem 3: My compound streaks badly or remains at the baseline during silica gel column chromatography.

  • Causality: The polar amino and hydroxyl groups on your compound are interacting very strongly with the acidic silica gel, causing irreversible adsorption or "streaking."[13]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a base to your eluent system. Triethylamine (0.5-1%) is a common and effective choice.[14]

    • Use a More Polar Eluent: Your mobile phase may not be polar enough to effectively move the compound. Gradually increase the polarity. For example, if using a hexanes/ethyl acetate gradient, switch to a dichloromethane/methanol gradient.

    • Switch the Stationary Phase: If streaking persists, silica gel may be too acidic. Consider using a different stationary phase like alumina (neutral or basic grade) or a reverse-phase (C18) silica gel, which separates based on different principles.[15][16]

Logical Flow for Purification Strategy

The following diagram outlines a decision-making process for purifying crude 2-(4-Aminopyridin-3-yl)ethanol.

Purification_Workflow Start Crude 2-(4-Aminopyridin-3-yl)ethanol Assess Assess Purity & Impurities (TLC/LCMS) Start->Assess IsSolid Is the crude product a solid? Assess->IsSolid Extraction Consider Acid-Base Extraction Assess->Extraction Alternative for removing non-basic impurities Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oily) Success_Recrys Is purity >98%? Recrystallize->Success_Recrys Success_Recrys->ColumnChrom No End Pure Product Success_Recrys->End Yes CheckStreaking Does compound streak on silica TLC? ColumnChrom->CheckStreaking ModifyEluent Add Base (e.g., 1% Et3N) to Eluent CheckStreaking->ModifyEluent Yes RunColumn Run Column with Modified Eluent CheckStreaking->RunColumn No ModifyEluent->RunColumn FinalPurity Check Purity of Fractions (TLC/LCMS) RunColumn->FinalPurity Combine Combine Pure Fractions & Evaporate FinalPurity->Combine Combine->End

Caption: Decision workflow for purifying 2-(4-Aminopyridin-3-yl)ethanol.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)

This protocol is ideal when the crude product is a solid containing minor impurities.

  • Dissolution: In an Erlenmeyer flask, place 1.0 g of the crude 2-(4-Aminopyridin-3-yl)ethanol. Add a boiling chip. Heat the flask on a hot plate and add the minimum volume of hot ethanol required to just dissolve the solid.[9] A common mistake is adding too much solvent, which will result in poor recovery.[17]

  • Hot Filtration (Optional): If insoluble impurities or color are present, perform this step. Add a spatula tip of activated charcoal to the hot solution, swirl for 2 minutes, and then perform a hot gravity filtration to remove the charcoal and any suspended solids.[11][12]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (the saturation point).[9]

  • Clarification: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[10][17]

  • Drying: Continue to pull a vacuum to air-dry the crystals in the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for purifying oils or solids that are difficult to recrystallize.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good system will give your desired product an Rf value of approximately 0.3. For this compound, a gradient of 100% Dichloromethane (DCM) to 95:5 DCM/Methanol, with 0.5-1% triethylamine added to both solvents, is a good starting point.[1][14]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 1% Et3N). The weight of silica should be 20-50 times the weight of your crude sample.[13]

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.[15]

  • Sample Loading:

    • Dissolve your crude product (e.g., 500 mg) in the minimum possible volume of the eluent.

    • Carefully pipette this solution onto the top of the silica bed.

    • Alternatively, for less soluble compounds, dissolve the crude material in a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully load this "dry-loaded" sample onto the top of the column bed.[1]

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes.

    • If using a gradient, start with the less polar solvent system and gradually increase the polarity by mixing in the more polar solvent system.

  • Analysis: Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2-(4-Aminopyridin-3-yl)ethanol.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting Problem Problem Observed P1 Compound won't elute (Rf = 0) Problem->P1 P2 Compound streaks down the column Problem->P2 P3 Poor separation of impurities Problem->P3 Cause Likely Cause C1 Eluent is not polar enough Cause->C1 C2 Strong, irreversible adsorption to acidic silica Cause->C2 C3 Eluent is too polar ('jumps' Rf) or column was overloaded Cause->C3 Solution Recommended Solution S1 Increase eluent polarity (e.g., add more Methanol) Solution->S1 S2 Add a basic modifier (1% Et3N) to the eluent Solution->S2 S3 Use a shallower gradient or a lower sample:silica ratio Solution->S3 S4 Switch to a different stationary phase (Alumina, C18) Solution->S4 P1->Cause P2->Cause P2->C2 P3->Cause C1->Solution C2->Solution C2->Solution C3->Solution

Caption: Troubleshooting common column chromatography issues.

References

  • BenchChem. (2025).
  • Chemistry Solutions. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • Thermo Scientific Alfa Aesar. (n.d.). 2-(4-Aminophenyl)ethanol, 97%.
  • University of California, Irvine. (n.d.).
  • Michigan State University. (n.d.).
  • University of Toronto. (n.d.).
  • BenchChem. (2025).
  • University of Victoria. (n.d.).
  • BenchChem. (2025).
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • BenchChem. (2025). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022).
  • ITW Reagents. (n.d.).
  • Columbia University. (2007).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Impurities in Pharmaceutical Substances.
  • National Institutes of Health. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • El-Kassem, L. C., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports.
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Stability of 4-Amino-3-Pyridineethanol

Welcome to the Technical Support & Protocol Hub for 4-amino-3-pyridineethanol (CAS: 755033-98-8). As a structural derivative of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), this compound is hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Protocol Hub for 4-amino-3-pyridineethanol (CAS: 755033-98-8). As a structural derivative of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), this compound is highly valuable in neuropharmacology, electrophysiology, and drug development. However, the addition of the 3-ethanol moiety alters its solvation dynamics, frequently leading to precipitation, stock degradation, or inconsistent dosing if handled improperly.

As a Senior Application Scientist, I have designed this guide to synthesize structural chemistry with field-proven troubleshooting protocols. By understanding the causality behind the compound's behavior, you can ensure robust experimental reproducibility.

Part 1: Physicochemical Causality & Baseline Data

To troubleshoot solubility failures, we must first understand the molecule's behavior in solution. The 4-amino group donates electron density into the pyridine ring via resonance, localizing electron density on the pyridine nitrogen. This makes the pyridine nitrogen highly basic, with a pKa of approximately 9.17, identical to its parent pharmacophore 4-AP[1]. Consequently, at physiological pH (7.4), the molecule exists predominantly in a protonated, cationic state, which is highly water-soluble.

However, the purchased free base powder is intrinsically basic. When dissolved in unbuffered water, the solution pH rises, shifting the equilibrium back toward the unprotonated free base, which has a much lower aqueous solubility limit.

Table 1: Physicochemical Properties & Solvation Limits

Property / SolventValue / LimitMechanistic Note
pKa (Pyridine N) ~9.17Highly basic due to para-amino resonance[2].
Aqueous Solubility (pH < 7.5) > 50 mg/mL (100 mM)Protonated cation form is highly soluble[3].
Aqueous Solubility (Unbuffered) < 10 mg/mLHigh pH auto-induces free base precipitation.
DMSO Solubility 100 mMExcellent for stock solutions, but highly hygroscopic[4].
Ethanol Solubility > 50 mMHighly soluble, but evaporation alters stock concentration.
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 4-amino-3-pyridineethanol precipitated when I diluted my 100 mM DMSO stock into Artificial Cerebrospinal Fluid (ACSF). Why did this happen? Cause: This is a classic "solvent crash." While the compound is highly soluble in 100% DMSO[4], diluting a highly concentrated free-base organic stock into an aqueous buffer can cause transient local supersaturation. Furthermore, if the ACSF buffering capacity is overwhelmed by the basicity of the free-base compound, the local pH remains high, trapping the compound in its less soluble unprotonated form. Solution: Always pre-dilute the DMSO stock into a mildly acidic intermediate aqueous buffer (e.g., pH 6.0) before final addition to ACSF, or strictly use pH-adjusted aqueous stocks for electrophysiology.

Q2: I weighed out the powder perfectly, but my patch-clamp results show inconsistent Kv channel blockade across different days. Is the drug degrading? Cause: The 3-ethanol side chain, combined with the primary amine, makes 4-amino-3-pyridineethanol highly hygroscopic. If the powder is repeatedly exposed to ambient humidity, it absorbs water weight. You are likely weighing atmospheric water along with the compound, leading to a lower-than-calculated molarity. Solution: Store the lyophilized powder in a desiccator at room temperature. Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

Q3: My aqueous stock solution turned slightly yellow after a week at 4°C. Is it still safe to use? Cause: Aromatic amines are susceptible to photo-oxidation and auto-oxidation in aqueous environments, leading to the formation of colored degradation products (such as azo or nitroso compounds). Solution: No, discard the stock. Aqueous solutions of aminopyridines should be prepared fresh daily or aliquoted and frozen at -20°C for up to one month[4]. Always protect from light using amber vials.

Part 3: Validated Solubilization Protocols

Every protocol must be a self-validating system to ensure data integrity. Follow these methodologies strictly.

Protocol A: Preparation of 100 mM Aqueous Stock for Electrophysiology
  • Weighing: Rapidly weigh the required mass of 4-amino-3-pyridineethanol powder. Close the source vial immediately and return it to the desiccator.

  • Initial Solubilization: Add 80% of the final required volume of ultra-pure ddH₂O. Vortex for 30 seconds. The solution will likely be cloudy due to the basic pH of the free base exceeding its solubility limit.

  • pH Adjustment (Critical Step): Dropwise, add 0.1 M HCl while monitoring the pH. As the pH drops below 8.0, the solution will clear as the compound protonates into its highly soluble cationic form. Adjust exactly to pH 7.4.

  • Volume Adjustment: Add ddH₂O to reach the final calculated volume.

  • Validation: Hold the tube against a dark background. It must be 100% optically clear. If any particulates remain, sonicate for 2 minutes. Do not proceed until optical clarity is achieved.

  • Sterilization & Storage: Pass through a 0.22 µm PES syringe filter. Aliquot into 100 µL volumes in opaque tubes and store at -20°C.

Protocol B: Preparation of 100 mM DMSO Stock for Intracellular Assays
  • Solvent Quality: Ensure the use of anhydrous, cell-culture grade DMSO (≥99.9% purity). Trace water contamination in DMSO will drastically reduce solubility and promote degradation.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Vortex vigorously for 1 minute. Do not heat above 40°C, as the ethanol moiety can undergo side reactions in the presence of trace impurities at elevated temperatures.

  • Storage: Aliquot immediately to minimize freeze-thaw cycles and hygroscopic water uptake. Store at -20°C.

Part 4: System Workflows & Mechanistic Diagrams

Workflow Start Weigh 4-amino-3- pyridineethanol Check Aqueous or Organic Assay? Start->Check Aq Add to ddH2O Check->Aq In vitro / In vivo Org Add to 100% DMSO Check->Org Intracellular Acid Adjust pH to 7.4 with 0.1M HCl Aq->Acid Filter Sterile Filter (0.22 µm) Org->Filter Acid->Filter Aliquot Aliquot & Store at -20°C Filter->Aliquot

Workflow for preparing aqueous and organic stocks of 4-amino-3-pyridineethanol.

Protonation FreeBase Free Base Form (pH > 9.2) Low Aq. Solubility Equil pKa ~ 9.17 FreeBase->Equil Precip Precipitation Risk (Unbuffered H2O) FreeBase->Precip If conc. > limit Protonated Protonated Form (pH < 7.4) High Aq. Solubility Equil->Protonated Stable Stable Solution (Buffered ACSF) Protonated->Stable Physiological Assays

pH-dependent protonation states and solubility outcomes for 4-amino-3-pyridineethanol.

References
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem, nih.gov,[Link]

  • 4-Aminopyridine (4-AP) - MP Biomedicals, mpbio.com,[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, sciencepublishinggroup.com,[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(4-Aminopyridin-3-yl)ethanol in Solution

Welcome to the Technical Support Center for 2-(4-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of this compound in solution during your experiments.

Introduction to the Stability of 2-(4-Aminopyridin-3-yl)ethanol

2-(4-Aminopyridin-3-yl)ethanol is a molecule of interest in various research fields. Understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. While specific stability data for this compound is not extensively published, we can infer its stability profile based on the well-documented behavior of related aminopyridine compounds and general principles of chemical stability. This guide provides a framework for assessing and maintaining the stability of 2-(4-Aminopyridin-3-yl)ethanol in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(4-Aminopyridin-3-yl)ethanol in solution?

A1: The stability of 2-(4-Aminopyridin-3-yl)ethanol in solution can be influenced by several key factors, primarily related to its aminopyridine and ethanol functional groups:

  • pH: The aminopyridine ring makes the compound susceptible to pH-dependent degradation. Both strongly acidic and basic conditions should be approached with caution as they can catalyze hydrolysis or other degradation pathways.

  • Light: Exposure to ultraviolet (UV) or even ambient laboratory light can lead to photodegradation. It is advisable to protect solutions from light.

  • Temperature: Elevated temperatures will accelerate the rate of chemical degradation.

  • Oxidizing Agents: The amino group on the pyridine ring is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to the formation of degradation products.

  • Solvent Purity: The purity of the solvent is crucial. The presence of impurities, such as peroxides in ethers or metal ions, can catalyze degradation.

Q2: What are the recommended storage conditions for stock solutions of 2-(4-Aminopyridin-3-yl)ethanol?

A2: To ensure the long-term stability of your stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.Reduces the rate of thermal degradation.
Light Exposure Store in amber vials or wrap containers in aluminum foil.Prevents photodegradation.
Atmosphere For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation by atmospheric oxygen.
Container Use tightly sealed, high-quality glass or polypropylene vials.Prevents solvent evaporation and contamination.

Q3: I am observing a color change in my solution of 2-(4-Aminopyridin-3-yl)ethanol over time. What is the likely cause?

A3: A color change, typically to a yellow or brownish hue, is often an indicator of degradation, most commonly due to oxidation of the aminopyridine ring. This process can be accelerated by exposure to light and air. If you observe a color change, it is crucial to re-analyze the purity of the solution before use.

Q4: What are the potential degradation pathways for 2-(4-Aminopyridin-3-yl)ethanol?

A4: Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or polymerization.

  • Photodegradation: The aromatic pyridine ring can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.

  • Ethanol Side-Chain Reactions: While generally stable, the ethanol side chain could undergo oxidation to an aldehyde or carboxylic acid under harsh oxidative conditions.

Below is a conceptual diagram illustrating potential degradation points on the molecule.

Degradation_Pathways cluster_molecule 2-(4-Aminopyridin-3-yl)ethanol cluster_stressors Stress Factors cluster_degradation Potential Degradation Sites mol Chemical Structure light Light (UV) ring Ring Opening/ Modification light->ring Photodegradation heat Heat amino Oxidation of Amino Group heat->amino heat->ring ethanol_side Oxidation of Ethanol Group heat->ethanol_side oxygen Oxygen oxygen->amino Oxidation ph Extreme pH ph->ring Hydrolysis

Caption: Potential degradation pathways of 2-(4-Aminopyridin-3-yl)ethanol.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a solution of 2-(4-Aminopyridin-3-yl)ethanol.

  • Possible Cause: This is a strong indication that the compound has degraded.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the solution has been stored under the recommended conditions (protected from light, at a low temperature).

    • Review Sample Preparation: Ensure that the solvent is of high purity and that the sample was not subjected to high temperatures or extreme pH during preparation.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study as outlined in the experimental protocols below. This will help in identifying the retention times of potential degradants.

Issue 2: The biological activity of my compound seems to decrease over time when in solution.

  • Possible Cause: The compound is likely degrading, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Immediately assess your storage conditions. If not already doing so, store aliquots at -80°C and protect them from light.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions from a solid stock that has been stored appropriately.

    • Quantify Purity: Use a stability-indicating method, such as the HPLC protocol described below, to determine the purity of your solution before each experiment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify 2-(4-Aminopyridin-3-yl)ethanol and separate it from potential degradation products.

HPLC_Workflow prep Sample Preparation (Dilute in Mobile Phase) inject HPLC Injection prep->inject separation C18 Reverse-Phase Separation inject->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Area Integration) detection->analysis

Caption: HPLC workflow for stability analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-(4-Aminopyridin-3-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Integrate the peak area of 2-(4-Aminopyridin-3-yl)ethanol. A decrease in the peak area over time, accompanied by the appearance of new peaks, indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1]

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.[1]

  • Base Hydrolysis:

    • Prepare a solution of the compound.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of the compound in a clear vial.

    • Expose the vial to direct sunlight or a photostability chamber.

    • Prepare a control sample by wrapping an identical vial in aluminum foil.

    • Withdraw samples from both vials at various time points for HPLC analysis.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 56–58.
  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • PubChem. (n.d.). 2-(4-Amino-3-but-2-en-2-ylanilino)ethanol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Boc-Deprotection for 4-Aminophenol (4-AP) Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful Boc-deprotection of 4-aminophenol (4-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful Boc-deprotection of 4-aminophenol (4-AP) and its derivatives. Given the dual functionality of these compounds—a nucleophilic aromatic amine and a potentially reactive phenolic hydroxyl group—this process requires careful optimization to prevent side reactions and ensure high yield and purity of the target molecule.

Understanding the Core Challenges

The acid-catalyzed deprotection of N-Boc-4-aminophenol derivatives, while routine, is mechanistically nuanced. The core of the reaction involves the protonation of the carbamate, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[1][2] This electrophilic cation is the primary source of potential side reactions, particularly the irreversible alkylation of nucleophilic sites on the substrate or product.[3]

For 4-AP derivatives, two main challenges arise:

  • N-vs. O-Alkylation: The desired product, the free amine, is itself a nucleophile. More critically, the electron-rich aromatic ring, activated by the hydroxyl group, is highly susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.

  • Product Stability: The deprotected 4-aminophenol derivative may be sensitive to the acidic conditions required for Boc removal, potentially leading to degradation.

This guide provides a systematic approach to navigate these challenges, ensuring robust and reproducible outcomes.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the Boc-deprotection of 4-AP derivatives in a direct question-and-answer format.

Question 1: My deprotection is incomplete, or the reaction is sluggish. What are the likely causes and how can I fix it?

Answer:

Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction conditions.

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions, and the reaction rate is dependent on the acid concentration.[3] For many standard 4-AP derivatives, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours is sufficient.[4] If the reaction is slow, consider increasing the concentration of TFA or the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.[4]

  • Steric Hindrance or Electronic Effects: Bulky substituents near the Boc-protected amine or electron-withdrawing groups on the aromatic ring can decrease the rate of cleavage. In such cases, extending the reaction time or gently heating the reaction mixture (e.g., to 40°C) may be necessary. However, be cautious with heating, as it can also promote side reactions.

  • Poor Solubility: If your 4-AP derivative has poor solubility in standard solvents like DCM, this can hinder the reaction. Consider alternative solvent systems such as 1,4-dioxane or using a co-solvent like methanol to improve solubility.[5]

Question 2: I'm observing a significant amount of a major byproduct with a higher molecular weight than my expected product. What is it and how can I prevent it?

Answer:

The most probable byproduct is the tert-butylated derivative of your 4-aminophenol. The highly electrophilic tert-butyl cation generated during the deprotection can alkylate the electron-rich aromatic ring.

To mitigate this, the use of scavengers is highly recommended.[3] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product, effectively "trapping" it before it can cause unwanted side reactions.

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective in reducing the tert-butyl cation.
Thioanisole2.5 - 5% (v/v)Another effective scavenger, particularly useful for protecting sulfur-containing residues if present.[5]
Anisole5% (v/v)A common and cost-effective scavenger.
Water2.5 - 5% (v/v)Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Recommendation: A standard "scavenger cocktail" to add to your TFA/DCM mixture is 2.5% TIS and 2.5% water.

Question 3: My product seems to be degrading under the reaction conditions. What are some milder deprotection methods I can try?

Answer:

For acid-sensitive 4-AP derivatives, several milder deprotection strategies can be employed:

  • 4M HCl in 1,4-Dioxane: This is a commonly used alternative to TFA.[4][5] It is often perceived as milder and can sometimes offer better selectivity. However, be aware that prolonged exposure of phenols to HCl/dioxane can still lead to side reactions, including the cleavage of phenolic tert-butyl ethers.[6]

  • Aqueous Phosphoric Acid: This environmentally benign reagent can be effective for the deprotection of tert-butyl carbamates under milder conditions.[1]

  • Lewis Acids: Reagents such as ZnBr₂ or FeCl₃ can catalyze the cleavage of the Boc group, sometimes under conditions that are milder than strong Brønsted acids.[2][7]

  • Thermal Deprotection: In the absence of any acid catalyst, thermal deprotection in a suitable solvent like methanol or trifluoroethanol can be achieved, often with high selectivity.[8] This method is particularly useful for substrates that are highly sensitive to acid.

  • Catalyst-Free Water-Mediated Deprotection: Refluxing the Boc-protected amine in water has been reported as a green and effective method for deprotection.[5]

Experimental Protocols

Protocol 1: Standard Boc-Deprotection with TFA in DCM
  • Dissolve the N-Boc-4-AP derivative (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-prepared solution of TFA in DCM (typically 20-50% v/v). For sensitive substrates, include a scavenger cocktail (e.g., 2.5% TIS and 2.5% water).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup, followed by extraction with a suitable organic solvent.

Protocol 2: Boc-Deprotection with 4M HCl in 1,4-Dioxane
  • Suspend or dissolve the N-Boc-4-AP derivative (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • The product can often be precipitated by the addition of diethyl ether.[4]

Visualizing the Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: N-Boc-4-AP Derivative dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA/DCM (+ Scavengers) cool->add_tfa warm_rt Warm to Room Temperature add_tfa->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize (optional) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (if necessary) extract->purify end Final Product: 4-AP Derivative purify->end

Caption: A generalized experimental workflow for the Boc-deprotection of 4-AP derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I choose between TFA and HCl in dioxane for my deprotection?

A1: The choice often depends on the specific substrate and downstream applications. TFA is generally more volatile and easier to remove, but it is also a stronger acid which may not be suitable for highly sensitive substrates. HCl in dioxane is a good alternative, but care must be taken as it can be less selective and potentially cleave other acid-labile groups.[6] A small-scale trial of both conditions is often the best approach to determine the optimal method for your specific 4-AP derivative.

Q2: Can the phenolic hydroxyl group be accidentally Boc-protected?

A2: While the primary site of Boc protection for 4-aminophenol is the more nucleophilic amine, under certain conditions, particularly with a large excess of Boc-anhydride and a strong base, O-Boc protection can occur. However, the Boc group on a phenol is significantly more labile to basic conditions than an N-Boc group.[9]

Q3: How can I confirm the identity of my product and any byproducts?

A3: A combination of analytical techniques is recommended:

  • TLC: A quick and easy way to monitor the disappearance of the starting material and the appearance of the product. Staining with ninhydrin can help visualize the free amine.

  • LC-MS: Provides accurate mass information to confirm the identity of the desired product and any byproducts, such as the tert-butylated species.

  • NMR Spectroscopy (¹H and ¹³C): The most definitive method for structural elucidation. The disappearance of the characteristic Boc proton signal (a singlet at ~1.5 ppm) and shifts in the aromatic proton signals will confirm deprotection. The appearance of a new singlet at ~1.3 ppm for the tert-butyl group on the aromatic ring would indicate the formation of the alkylated byproduct.

Q4: What is an orthogonal protection strategy and how might it apply here?

A4: An orthogonal protection strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others.[10] For a complex 4-AP derivative, one might protect the amine with a Boc group (acid-labile) and the phenol with a benzyl group (removable by hydrogenolysis), or vice versa. This allows for the selective functionalization of either the amine or the phenol.

Decision_Tree start Need to deprotect N-Boc-4-AP derivative incomplete Incomplete Reaction? start->incomplete side_products Significant Side Products? incomplete->side_products No increase_acid Increase Acid Conc./Time or Gentle Heating incomplete->increase_acid Yes degradation Product Degradation? side_products->degradation No add_scavengers Add Scavengers (e.g., TIS) side_products->add_scavengers Yes success Successful Deprotection degradation->success No milder_conditions Use Milder Conditions: - HCl/Dioxane - Lewis Acids - Thermal Deprotection degradation->milder_conditions Yes

Caption: A decision tree for troubleshooting Boc-deprotection of 4-AP derivatives.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8019. [Link]

  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Al-Zoubi, R. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1345–1353. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Concellón, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Krzek, J., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 859-865.
  • Wu, Y.-C., et al. (2004). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 45(5), 1039-1041.
  • Google Patents. (2001). Method for removing tert-butyl groups from tert-butyl phenol compounds.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-3-Pyridineethanol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-amino-3-pyridineethanol (CAS: 755033-98-8). This compound is a highly polar, functionalized pyridine derivative critical to various drug development pipeline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-3-pyridineethanol (CAS: 755033-98-8). This compound is a highly polar, functionalized pyridine derivative critical to various drug development pipelines. Synthesizing this molecule often presents researchers with significant challenges, primarily low conversion rates, intractable emulsions during workup, and poor isolated yields.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust and reproducible.

Pathway Visualization

There are two primary synthetic routes to access 4-amino-3-pyridineethanol: Route A (Reduction of an ester precursor) and Route B (Directed ortho-Metalation of a protected aminopyridine).

SynthesisRoutes SM1 Ethyl 2-(4-aminopyridin-3-yl)acetate (Route A) Red Reduction (LiAlH4 or BH3-THF) Reflux SM1->Red Excess Reductant SM2 N-(pyridin-4-yl)pivalamide (Route B) Int1 Lithiation (n-BuLi, TMEDA) -78°C SM2->Int1 Directed ortho-Metalation Int2 Ethylene Oxide Trapping Int1->Int2 Electrophilic Quench Prod 4-amino-3-pyridineethanol (Target Product) Int2->Prod Acidic Deprotection Red->Prod Fieser Workup

Fig 1: Mechanistic pathways for 4-amino-3-pyridineethanol synthesis via Reduction and DoM.

Troubleshooting FAQs

Q1: Why is my conversion rate stuck at <50% when reducing ethyl 2-(4-aminopyridin-3-yl)acetate with LiAlH₄ (Route A)? A1: This is a classic Lewis acid-base complexation issue. The basic pyridine nitrogen and the free amino group strongly coordinate with the aluminum species generated during the reaction. This complexation quenches the reagent's reducing power prematurely. Solution: You must use a significant excess of LiAlH₄ (3.0 to 4.0 equivalents). Furthermore, standard aqueous quenching will fail to break these robust aluminum-pyridine complexes, trapping your product in the salts. You must utilize a strict Fieser workup[1],[2] to hydrolyze the alkoxy-aluminum species into a granular, filterable solid.

Q2: In Route B (DoM), I am recovering mostly unreacted N-pivaloyl-4-aminopyridine. What causes the lithiation failure? A2: While the pivalamide group is a powerful Directed Metalating Group (DMG)[3], 4-aminopyridine derivatives are electron-deficient and prone to incomplete metalation if the organolithium base is highly aggregated. Solution: You must use TMEDA (N,N,N',N'-tetramethylethylenediamine) as an additive with n-BuLi at -78 °C. TMEDA coordinates to the lithium ion, breaking down the n-BuLi hexamers into highly reactive dimers/monomers, which drastically increases kinetic basicity and ensures complete ortho-deprotonation[4].

Q3: How do I prevent ethylene oxide from escaping before it reacts with the lithiated intermediate? A3: Ethylene oxide is a gas at room temperature (bp 10.7 °C) and volatilizes rapidly, leading to poor electrophilic trapping. Solution: Never bubble ethylene oxide directly into a warm reaction. Pre-cool a standardized solution of ethylene oxide in anhydrous THF to -78 °C before cannulating it into the reaction mixture. Adding a Lewis acid (like BF₃·OEt₂) after lithiation can also help activate the epoxide ring for nucleophilic attack.

Q4: My TLC shows complete conversion, but my isolated yield is terrible. Where is my product? A4: 4-amino-3-pyridineethanol is highly polar and amphoteric. During aqueous workups, it partitions heavily into the water layer. Standard separatory funnel extractions with EtOAc or DCM will leave the majority of your product behind. Solution: Saturate the aqueous layer with NaCl to force the organic product out (salting out). Instead of manual extraction, perform a continuous liquid-liquid extraction with 10% MeOH/DCM for 12–24 hours. Alternatively, bypass aqueous extraction entirely by using a strong cation exchange (SCX) resin to capture the basic pyridine[5].

Quantitative Data Summary

ParameterRoute A: Ester ReductionRoute B: Directed ortho-Metalation (DoM)
Key Reagents LiAlH₄, THFn-BuLi, TMEDA, Ethylene Oxide, THF
Temperature 0 °C to 65 °C (Reflux)-78 °C to Room Temperature
Typical Yield 45% - 65%60% - 80%
Common Pitfalls Aluminum complexation, intractable emulsionsPoor metalation, ethylene oxide volatility
Cost Efficiency High (Cheaper bulk reagents)Moderate (Requires cryogenic control)

Self-Validating Experimental Protocols

Protocol A: Reduction of Ethyl 2-(4-aminopyridin-3-yl)acetate

Expertise Note: This protocol relies on overwhelming the Lewis basic sites of the substrate with excess reductant, followed by a highly specific quench to prevent product sequestration.

  • Reagent Preparation: Suspend LiAlH₄ (3.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

    • Self-Validation: To ensure the LiAlH₄ has not degraded, carefully add a 1 mg test aliquot to a separate beaker containing 1 mL of water; vigorous fizzing confirms active hydride[6].

  • Substrate Addition & Reflux: Dissolve the ester substrate in THF and add it dropwise to the suspension over 30 minutes. Once addition is complete, heat the reaction to a gentle reflux (65 °C) for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (10% MeOH/DCM, UV detection). The ester starting material (R_f ~0.6) must completely disappear. If present after 4 hours, cool to 0 °C and add an additional 0.5 eq of LiAlH₄.

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and slowly add:

    • x mL of distilled H₂O.

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

    • Causality: This exact stoichiometric addition forces the hydrated alumina to dehydrate into a free-flowing, granular powder (sodium aluminate), completely breaking the aluminum-pyridine complexes and preventing emulsions[1],[2].

  • Isolation: Stir the mixture vigorously for 15 minutes at room temperature. Add anhydrous MgSO₄, stir for another 15 minutes, and filter through a thick pad of Celite[1]. Wash the filter cake generously with hot THF to elute any adhered product. Concentrate the filtrate in vacuo.

Protocol B: Directed ortho-Metalation (DoM) of N-(pyridin-4-yl)pivalamide

Expertise Note: This protocol leverages the steric bulk and coordinating ability of the pivalamide group to force regioselective lithiation at the C3 position.

  • Lithiation: Dissolve N-(pyridin-4-yl)pivalamide in anhydrous THF (0.1 M). Add TMEDA (2.5 eq) and cool the system to -78 °C. Slowly add n-BuLi (2.5 eq, typically 2.5 M in hexanes) dropwise.

    • Causality: The pivalamide carbonyl oxygen coordinates the lithium, directing the strong base to the adjacent ortho-proton[3]. TMEDA ensures the n-BuLi is disaggregated for maximum kinetic reactivity.

    • Self-Validation: The solution should exhibit a distinct color shift (often deep yellow/orange) indicating the formation of the aryllithium species. To validate lithiation efficiency, quench a 0.1 mL aliquot with D₂O and analyze via LC-MS; you should observe >95% deuterium incorporation at the C3 position.

  • Epoxide Trapping: In a separate flask, prepare a solution of ethylene oxide (3.0 eq) in THF and cool it to -78 °C. Cannulate this pre-cooled solution into the lithiated pyridine mixture. Stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Deprotection & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the intermediate using continuous liquid-liquid extraction (DCM). Concentrate the organic layer, then dissolve the crude intermediate in 6M HCl. Reflux for 12 hours to cleave the pivalamide group[3].

    • Self-Validation: Cool the acidic mixture and carefully neutralize with NaOH. Monitor the pH continuously with a calibrated probe; stop exactly at pH 8.0 to ensure the amphoteric 4-amino-3-pyridineethanol is in its neutral, most extractable state before final purification via reverse-phase C18 chromatography.

Sources

Optimization

Technical Support Center: Chiral Separation of 2-(4-Aminopyridin-3-yl)ethanol

Welcome to the technical support center for the enantiomeric separation of 2-(4-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of 2-(4-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific chiral compound. The presence of a basic aminopyridine structure combined with a chiral alcohol functional group presents unique challenges in achieving baseline resolution and excellent peak shape. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the success of your separation experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, explaining the root causes and providing actionable solutions.

Scenario 1: Poor or No Enantiomeric Resolution

Q: I'm injecting my racemic standard of 2-(4-Aminopyridin-3-yl)ethanol, but I see only a single peak or a small shoulder. How can I improve the separation?

A: Achieving chiral recognition for this molecule is highly dependent on the stationary phase and mobile phase composition. A single peak indicates that the chosen conditions do not provide a sufficient difference in interaction energy between the two enantiomers and the chiral stationary phase (CSP).

Immediate Actions:

  • Verify CSP Selection: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding groups. If you are not using one, consider screening columns with the following selectors:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

  • Optimize the Mobile Phase Modifier: In normal phase (NP) or polar organic mode, the alcohol modifier is critical. It competes with the analyte for polar interaction sites on the CSP.

    • Action: If using Isopropanol (IPA), switch to Ethanol (EtOH), or vice-versa. EtOH is more polar and can alter the selectivity.

    • Action: Systematically vary the alcohol percentage. Start with a 90:10 Hexane/Alcohol mixture and adjust the alcohol content in 5% increments (e.g., 85:15, 95:5).

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly enhance resolution for difficult separations.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often improves chiral resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.

Scenario 2: Severe Peak Tailing

Q: My peaks for 2-(4-Aminopyridin-3-yl)ethanol are broad and tailing significantly. What is causing this and how can I fix it?

A: Peak tailing for this compound is almost certainly caused by strong secondary ionic interactions between the basic amino and pyridine groups and acidic residual silanols on the silica surface of the CSP. These interactions lead to poor peak shape and can mask the actual resolution.

Immediate Actions:

  • Add a Basic Modifier to the Mobile Phase: This is the most effective solution. A small amount of a basic additive will neutralize the active silanol sites, dramatically improving peak symmetry.

    • Recommended Additives: Diethylamine (DEA) or Triethylamine (TEA).

    • Protocol: Add 0.1% to 0.2% (v/v) of DEA or TEA to your mobile phase (both the alkane and alcohol components). For example, a mobile phase of Hexane/IPA (80:20) would become Hexane/IPA/DEA (80:20:0.1).

    • Caution: Continual use of amine additives can permanently alter the column's surface chemistry. It is best practice to dedicate a column for use with basic modifiers.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating basic compounds. The use of CO2 as the main mobile phase combined with alcohol and basic additives often provides superior peak shapes and faster analysis times compared to HPLC.

Scenario 3: Inconsistent Retention Times and Poor Reproducibility

Q: My retention times are drifting between injections or from day to day. What is causing this instability?

A: Drifting retention times point to an unstable chromatographic system. The most common culprits are temperature fluctuations and changes in mobile phase composition.

Immediate Actions:

  • Use a Column Thermostat: Ambient laboratory temperature can vary significantly, affecting retention. Always use a column oven set to a stable temperature (e.g., 25°C) for reproducible results.

  • Ensure Mobile Phase Stability:

    • Fresh Preparation: Prepare your mobile phase fresh daily. Volatile components like hexane and DEA can evaporate over time, changing the composition and affecting retention.

    • Water Content (Normal Phase): In normal phase chromatography, trace amounts of water can drastically alter retention times. Use high-purity, low-water HPLC-grade solvents. To ensure consistency, you can use solvents that are "half-saturated" with water, which speeds up column equilibration.

  • Adequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take longer for chiral separations, especially when additives are used. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

Frequently Asked Questions (FAQs)

Q1: Which is better for this separation: HPLC or SFC? A1: Both techniques can be effective, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for basic compounds like 2-(4-Aminopyridin-3-yl)ethanol. SFC typically provides better peak shapes, faster run times, and reduced consumption of organic solvents. However, HPLC is more widely available and can also provide excellent results with proper method development, particularly the use of basic additives.

Q2: What is the primary mechanism of separation on a polysaccharide CSP? A2: The separation on derivatized polysaccharide CSPs (like cellulose or amylose) occurs due to a combination of interactions that form transient diastereomeric complexes with the enantiomers. For 2-(4-Aminopyridin-3-yl)ethanol, these interactions likely include hydrogen bonding (with the -OH and -NH2 groups), π-π stacking (with the pyridine and phenyl rings), and dipole-dipole interactions. The precise fit of each enantiomer into the chiral grooves of the polysaccharide polymer determines its retention time.

Q3: How do I determine the elution order of the (R) and (S) enantiomers? A3: The elution order cannot be predicted theoretically. To confirm which peak corresponds to which enantiomer, you must analyze an enantiomerically pure standard (e.g., the (S)-isomer only) under the same chromatographic conditions. The peak that appears in this chromatogram will confirm the identity of that enantiomer in the racemic mixture.

Q4: Can I derivatize my compound to improve separation? A4: Yes, this is known as the indirect method. You can react the racemic mixture with a pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18). However, this method adds extra steps, and you must ensure the derivatizing agent is enantiomerically pure and that no racemization occurs during the reaction. For this specific molecule, direct separation on a CSP is generally preferred for its simplicity and reliability.

Data & Visualization

Table 1: Recommended Starting Conditions for CSP Screening
ParameterHPLC (Normal Phase)SFC
Columns Chiralpak IA, Chiralcel OD, Lux Cellulose-1Chiralpak IA, Chiralpak IC, Lux Amylose-1
Mobile Phase A n-HexaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol or EthanolMethanol or Ethanol
Composition 85% A / 15% B80% A / 20% B
Additive 0.1% Diethylamine (DEA)0.2% Diethylamine (DEA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV at 270 nmUV at 270 nm
Diagram 1: Chiral Method Development Workflow

This diagram outlines the logical progression for developing a robust chiral separation method for 2-(4-Aminopyridin-3-yl)ethanol.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Racemic Standard Screen_CSP Screen 3-4 CSPs (e.g., IA, OD, IC) with Hex/IPA/DEA Start->Screen_CSP Eval1 Evaluate Resolution (Rs) Screen_CSP->Eval1 Opt_Solvent Change Alcohol (IPA <-> EtOH) Eval1->Opt_Solvent Rs < 1.5 Final Optimized Method (Rs > 2.0, Tf < 1.5) Eval1->Final Rs > 1.5 Opt_Mod Vary % Modifier (5-25%) Opt_Solvent->Opt_Mod Opt_Temp Vary Temperature (15-40°C) Opt_Mod->Opt_Temp Eval2 Evaluate Rs, Tailing (Tf) Opt_Temp->Eval2 Eval2->Opt_Solvent Re-optimize Eval2->Final Criteria Met

Caption: Workflow for chiral method development.

Diagram 2: Troubleshooting Poor Peak Shape

This decision tree provides a systematic approach to diagnosing and solving issues related to asymmetric peaks.

TroubleshootingPeakShape Start Poor Peak Shape (Tailing Factor > 1.5) CheckAdditive Is a basic additive (e.g., DEA) in the mobile phase? Start->CheckAdditive AddAdditive Action: Add 0.1-0.2% DEA to mobile phase. CheckAdditive->AddAdditive No CheckOverload Is sample concentration too high? CheckAdditive->CheckOverload Yes AddAdditive->Start Re-inject IncreaseAdditive Action: Increase DEA concentration to 0.3%. ConsiderSFC Consider switching to SFC for superior peak shape. IncreaseAdditive->ConsiderSFC CheckOverload->IncreaseAdditive No DiluteSample Action: Dilute sample by a factor of 10. CheckOverload->DiluteSample Yes DiluteSample->Start Re-inject

Caption: Decision tree for troubleshooting peak tailing.

References

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ResearchGate. (2018). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

  • LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Available from: [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Available from: [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available from: [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • CrystEngComm (RSC Publishing). (2025, February 26). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. Available from: [Link]

  • Bentham Science. (2023, July 1). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Available from: [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]

  • Shimadzu. Supercritical Fluid Extraction/Chromatography. Available from: [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • ACS Publications. (2022, October 11).

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Spectrum Analysis of 2-(4-Aminopyridin-3-yl)ethanol: A Comparative Guide to Solvent Selection

Introduction & Strategic Overview For researchers and drug development professionals, the precise structural characterization of aminopyridine derivatives is a critical quality control step. 2-(4-Aminopyridin-3-yl)ethano...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

For researchers and drug development professionals, the precise structural characterization of aminopyridine derivatives is a critical quality control step. 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) features a highly polar structural motif consisting of a basic pyridine ring, a primary amine (-NH2), and a primary alcohol (-OH). Because aminopyridines are foundational pharmacophores in neurotherapeutics and potassium channel blockers (), verifying their structural integrity is paramount.

The primary challenge in the 1H NMR analysis of this compound lies in the exchangeable protons (amine and hydroxyl groups). The choice of deuterated solvent dictates whether these critical structural markers are visible, broadened, or completely erased from the spectrum. This guide objectively compares the performance of three common NMR solvents—DMSO-d6, CD3OD, and CDCl3—providing actionable experimental protocols and mechanistic insights to optimize your analytical workflow.

Mechanistic Insights: The Causality of Solvent Effects

The visibility of the -NH2 and -OH protons in 2-(4-Aminopyridin-3-yl)ethanol is governed by the chemical exchange rate relative to the NMR timescale.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): Acts as a strong hydrogen-bond acceptor. It strongly solvates the -NH2 and -OH protons, drastically reducing their exchange rate. This stabilization allows these protons to appear as distinct, quantifiable peaks (often broad singlets or multiplets) ().

  • CD3OD (Methanol-d4): As a protic solvent, it undergoes rapid intermolecular Hydrogen/Deuterium (H/D) exchange with the amine and hydroxyl groups. The protons are replaced by deuterium atoms, rendering them invisible in the 1H NMR spectrum.

  • CDCl3 (Chloroform-d): A non-polar solvent. Aminopyridines generally exhibit poor solubility in CDCl3 (). If dissolution is forced, the lack of hydrogen-bond stabilization leads to intermediate exchange rates, resulting in severely broadened, shifting peaks that complicate integration.

SolventSelection Start 2-(4-Aminopyridin-3-yl)ethanol Sample Solubility Solubility & Exchange Assessment Start->Solubility DMSO DMSO-d6 (Strong H-Bond Acceptor) Solubility->DMSO Preferred Method CD3OD CD3OD (Deuterated Protic) Solubility->CD3OD Structural Simplification CDCl3 CDCl3 (Low Polarity) Solubility->CDCl3 Not Recommended Outcome1 Visible NH2 & OH (H-Bond Stabilized) DMSO->Outcome1 Outcome2 NH2 & OH Disappear (Rapid H/D Exchange) CD3OD->Outcome2 Outcome3 Poor Solubility Broad/Variable Peaks CDCl3->Outcome3

NMR solvent selection workflow for highly polar aminopyridine derivatives.

Comparative Data: Solvent Performance & Chemical Shifts

The following tables synthesize the quantitative data and performance metrics for analyzing 2-(4-Aminopyridin-3-yl)ethanol across different solvent systems.

Table 1: Solvent Performance Comparison
MetricDMSO-d6CD3ODCDCl3
Solubility Excellent (>50 mg/mL)Good (~30 mg/mL)Poor (<5 mg/mL)
-NH2 Visibility Yes (Broad singlet, ~5.8 ppm)No (H/D Exchange)Variable/Broad
-OH Visibility Yes (Triplet/Broad, ~4.8 ppm)No (H/D Exchange)Variable/Broad
Spectral Resolution High (Viscosity slightly broadens peaks)Very High (Sharp aliphatic peaks)Low (Aggregation effects)
Primary Use Case Full structural elucidation & puritySimplifying complex aliphatic regionsNot recommended
Table 2: Expected 1H NMR Chemical Shifts (400 MHz, 298 K)

Note: Chemical shifts (δ) are approximate and referenced to residual solvent peaks.

Proton AssignmentMultiplicityIntegrationDMSO-d6 (δ ppm)CD3OD (δ ppm)
Pyridine H2 Singlet1H~8.00~7.95
Pyridine H6 Doublet1H~7.90~7.85
Pyridine H5 Doublet1H~6.50~6.60
-NH2 (Amine) Broad Singlet2H~5.80Invisible
-OH (Hydroxyl) Broad Triplet1H~4.80Invisible
-CH2-O (Alcohol) Triplet/Multiplet2H~3.60~3.75
Ar-CH2 (Alkyl) Triplet2H~2.60~2.75

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. By confirming the locking and shimming metrics at each step, the researcher guarantees high-fidelity data.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-(4-Aminopyridin-3-yl)ethanol. Causality: This concentration ensures a high signal-to-noise ratio (SNR) for a standard 16-scan 1H experiment without causing concentration-dependent aggregation.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (99.9% D).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Removing paramagnetic particulates or undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring sharp Lorentzian peak shapes.

Phase 2: Instrument Tuning & Acquisition (e.g., Bruker 400/600 MHz)
  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for 5 minutes.

  • Locking: Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Tuning and Matching (ATMA): Automatically or manually tune the probe to the 1H frequency (approx. 400.13 MHz). Causality: Proper impedance matching maximizes the efficiency of the RF pulse and receiver sensitivity.

  • Shimming: Perform gradient shimming (TopShim). Verify the Z1 and Z2 shims by observing the lock level stability. The residual solvent peak (DMSO at 2.50 ppm) should have a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of the slowly relaxing aromatic protons for accurate integration.

    • Number of Scans (NS): 16 to 32.

Phase 3: Processing
  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak baselines.

  • Calibrate the chemical shift axis using the residual DMSO quintet at 2.50 ppm.

ProtonExchange State1 R-NH2 / R-OH (Native State) Intermediate Rapid Chemical Exchange (H/D Transfer) State1->Intermediate Addition of Solvent Solvent Deuterated Protic Solvent (e.g., CD3OD) Solvent->Intermediate State2 R-ND2 / R-OD (NMR Invisible Protons) Intermediate->State2 Equilibrium Reached

Mechanism of Hydrogen/Deuterium exchange in protic NMR solvents.

Conclusion & Best Practices

For the comprehensive structural validation of 2-(4-Aminopyridin-3-yl)ethanol, DMSO-d6 is the superior solvent . Its ability to lock exchangeable protons via strong hydrogen bonding allows for the direct observation and integration of the amine and hydroxyl groups, which are critical for confirming the compound's identity and purity.

Conversely, CD3OD serves as an excellent orthogonal solvent. By intentionally erasing the -NH2 and -OH signals through H/D exchange, researchers can simplify the spectrum to resolve overlapping aliphatic multiplets (such as the -CH2-O- and Ar-CH2- groups). Avoid CDCl3 entirely due to poor solubility and unpredictable chemical shift drifting.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1727, 4-Aminopyridine." PubChem, [Link].

  • Crystal Growth & Design. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium." American Chemical Society, [Link].

  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." American Chemical Society, [Link].

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-amino-3-pyridineethanol

This guide provides a comprehensive, in-depth comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-amino-3-pyridineethanol. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-amino-3-pyridineethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Target Profile (ATP)

The objective of this analytical procedure is to develop and validate a stability-indicating HPLC method capable of accurately quantifying the purity of 4-amino-3-pyridineethanol and separating it from potential process-related impurities and degradation products. The method must be precise, accurate, linear, and robust enough for routine quality control analysis of the bulk substance.

4-amino-3-pyridineethanol, an aminopyridine derivative, is a key intermediate in pharmaceutical synthesis.[1][2] Its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). This guide will compare two common reversed-phase columns, a traditional C18 and a Phenyl-Hexyl, to illustrate how column chemistry can be leveraged to achieve optimal separation.

Foundational Method Development

Before validation, a robust HPLC method must be developed. The physicochemical properties of 4-amino-3-pyridineethanol guide the initial parameter selection. As an aromatic amine with a hydroxyl group, it is a polar compound.[1]

Chromatographic Conditions:

  • Mobile Phase Selection: A reversed-phase method is suitable. A starting point is a gradient elution with a phosphate buffer (pH ~3-4) and acetonitrile or methanol. The acidic pH ensures that the amino group (a basic site) is protonated, leading to better peak shape and retention on a C18 column.

  • Column Selection:

    • Primary Column: A C18 (ODS) column is the workhorse of reversed-phase chromatography and a logical first choice due to its hydrophobic interactions with the pyridine ring.[3]

    • Alternative Column: A Phenyl-Hexyl column offers alternative selectivity. It provides hydrophobic interactions and additional π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[4][5] This can be particularly useful for separating aromatic isomers or closely related impurities.[4]

  • Detection Wavelength: Based on the UV-active pyridine ring and amino substituent, a detection wavelength in the range of 254-270 nm is appropriate. A stability-indicating method for the closely related 4-aminopyridine utilized a detection wavelength of 266 nm, providing a strong starting point.[6] A diode array detector (DAD) should be used during development to assess peak purity and identify the optimal monitoring wavelength.

The Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[7][8] The following parameters will be assessed in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 System Suitability Dev Define ATP Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Wavelength) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing (SST) Rob->SST Final Final SST->Final Validated Method

Sources

Validation

Mass Spectrometry Characterization of 3-(2-Hydroxyethyl)-4-aminopyridine: A Comparative Guide

Executive Summary 3-(2-Hydroxyethyl)-4-aminopyridine is a critical derivative and potential intermediate/metabolite related to the well-known potassium channel blocker 4-aminopyridine (dalfampridine) 1. Accurate characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Hydroxyethyl)-4-aminopyridine is a critical derivative and potential intermediate/metabolite related to the well-known potassium channel blocker 4-aminopyridine (dalfampridine) 1. Accurate characterization and quantification of this compound in complex biological matrices or pharmaceutical formulations require robust, highly specific analytical platforms. This guide objectively compares two premier mass spectrometry techniques: Triple Quadrupole (QqQ) LC-MS/MS and Quadrupole Time-of-Flight (Q-TOF) LC-HRMS , providing researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize their analytical workflows.

Mechanistic Overview of Ionization and Fragmentation

Understanding the gas-phase ion chemistry of aminopyridines is fundamental to designing reliable MS protocols. Under positive Electrospray Ionization (ESI+), 3-(2-Hydroxyethyl)-4-aminopyridine readily accepts a proton at the highly basic pyridine nitrogen (pKa ~9.1), forming a stable protonated molecule, [M+H]⁺ at m/z 139.0866.

The fragmentation causality under Collision-Induced Dissociation (CID) is driven by the molecule's functional groups:

  • Dehydration (-18 Da): The primary and most energetically favorable cleavage is the loss of water from the hydroxyethyl side chain. This yields a highly conjugated vinyl-aminopyridine product ion at m/z 121.0760. Because this transition is highly reproducible and yields the most abundant fragment, it serves as the primary quantifier ion.

  • Deamination (-17 Da): Similar to aniline and parent 4-aminopyridine molecules, the loss of ammonia (m/z 122.0600) occurs from the primary amine group, though it competes with the dominant dehydration pathway.

  • Alkyl Cleavage: Complete cleavage of the hydroxyethyl group yields the 4-aminopyridine core (m/z 95.0500), which can further fragment via the loss of NH₃ to m/z 78.0340 [[1]]().

Fragmentation M [M+H]+ m/z 139.0866 F1 [M+H - H2O]+ m/z 121.0760 M->F1 -H2O (-18 Da) CID F2 [M+H - NH3]+ m/z 122.0600 M->F2 -NH3 (-17 Da) CID F3 [4-AP Core]+ m/z 95.0500 M->F3 -C2H4O (-44 Da) CID

Caption: CID fragmentation pathway of 3-(2-Hydroxyethyl)-4-aminopyridine under ESI+ conditions.

Platform Comparison: QqQ vs. Q-TOF

When selecting an MS platform, the choice dictates the balance between quantitative sensitivity and qualitative specificity. While QqQ instruments remain the gold standard for high-sensitivity pharmacokinetics, Q-TOF platforms have emerged as powerful alternatives offering high-resolution data indispensable for structural elucidation 2.

  • Triple Quadrupole (QqQ): Operates primarily in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to m/z 139.1 and Q3 to m/z 121.1, the instrument achieves a near 100% duty cycle for the target analyte. This provides unparalleled sensitivity (sub-ng/mL LOQ) and a wide linear dynamic range, making it ideal for targeted quantification.

  • Q-TOF (LC-HRMS): Acquires full-scan high-resolution data (often >70,000 FWHM) simultaneously with exact-mass MS/MS spectra. While its linear dynamic range is typically narrower than that of a QqQ, it provides sub-ppm mass accuracy. This is critical for profiling unknown impurities or distinguishing the target from isobaric interferences in complex biological matrices 3.

Data Presentation: Performance & Diagnostic Ions

Table 1: Performance Metrics Comparison

MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application High-throughput targeted quantificationStructural elucidation & impurity profiling
Acquisition Mode MRM (Multiple Reaction Monitoring)Full Scan / ddMS2 (Data-dependent)
Sensitivity (LOQ) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude
Mass Accuracy Low (~0.1 Da)High (< 2 ppm)
Resolution (FWHM) Unit resolution (~0.7 Da)> 70,000

Table 2: Exact Mass and Diagnostic Product Ions

Ion TypeFormulaExact Mass (m/z)Mechanistic Origin
Precursor [M+H]⁺ C₇H₁₁N₂O⁺139.0866Protonation of pyridine nitrogen
Product 1 (Quantifier) C₇H₉N₂⁺121.0760Loss of H₂O (-18.0106 Da) from hydroxyethyl
Product 2 (Qualifier) C₇H₈NO⁺122.0600Loss of NH₃ (-17.0266 Da) from amino group
Product 3 (Core) C₅H₇N₂⁺95.0500Cleavage of the entire hydroxyethyl moiety

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Sample Preparation (Plasma Matrix)
  • Aliquot: Transfer 50 µL of plasma containing the analyte into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 4-AP-d4).

    • Causality: Acetonitrile rapidly denatures and precipitates plasma proteins while efficiently extracting the polar analyte. The internal standard corrects for matrix-induced ion suppression and variations in extraction recovery.

  • Separation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS (QqQ) Targeted Quantification
  • Chromatography: Use a HILIC column (e.g., Waters Atlantis HILIC, 150 x 2.1 mm, 5 µm).

    • Causality: Aminopyridines are highly polar and basic. Standard C18 reversed-phase columns often result in poor retention or peak tailing. HILIC provides superior retention and peak shape for these hydrophilic compounds 1.

  • Mobile Phase: Isocratic elution using 90/10/0.2 (v/v/v) Acetonitrile/Water/Formic acid supplemented with 5 mM ammonium acetate.

    • Causality: The high organic content enhances ESI desolvation efficiency (boosting sensitivity), while the formic acid ensures complete protonation of the analyte prior to entering the mass spectrometer.

  • MS Settings: ESI positive mode; Capillary Voltage 1500 V; Source Temperature 550°C. Monitor the MRM transition m/z 139.1 → 121.1 with a Collision Energy of 25 eV.

Protocol 3: LC-HRMS (Q-TOF) Structural Profiling
  • Chromatography: Maintain the identical HILIC conditions as Protocol 2 to ensure chromatographic comparability between platforms.

  • MS Settings: ESI positive mode. Set the full scan range to m/z 50–500. Enable Data-Dependent Acquisition (ddMS2) triggered on the top 3 most intense ions. Set the mass resolution to 70,000 FWHM.

    • Causality: Operating at 70,000 FWHM resolves the target analyte from isobaric background matrix ions, enabling exact mass confirmation (< 2 ppm error) of the [M+H]⁺ precursor and its subsequent fragments.

Workflow cluster_QqQ Triple Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (HILIC Chromatography) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Q1: Precursor Selection m/z 139.1 ESI->Q1 Q1_TOF Quadrupole: Mass Filter m/z 139.0866 ESI->Q1_TOF Q2 Q2: CID Fragmentation (Collision Gas) Q1->Q2 Q3 Q3: Product Selection m/z 121.1 (MRM) Q2->Q3 Cell Collision Cell CID Q1_TOF->Cell TOF TOF Analyzer High-Res Full Scan Cell->TOF

Caption: Comparative LC-MS workflows for QqQ (targeted quantitation) and Q-TOF (high-resolution profiling).

References

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. National Institutes of Health (NIH).[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH).[Link]

  • Protein Identification in Complex Mixtures: A Comparison of Accurate-Mass Q-TOF and Ion-Trap LC–MS. Spectroscopy Online.[Link]

Sources

Comparative

Analytical Superiority in PET Tracer Precursors: A Comparative Guide to 2-(4-Aminopyridin-3-yl)ethanol Reference Standards

Introduction to the Target Compound 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) is a highly specialized pyridine derivative[1]. In modern drug development and neuropharmacology, it serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Target Compound

2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8) is a highly specialized pyridine derivative[1]. In modern drug development and neuropharmacology, it serves as a critical intermediate for synthesizing advanced radiotracers. Specifically, it is the foundational precursor for [18F]3-fluoroethyl-4-aminopyridine, a Positron Emission Tomography (PET) tracer designed to image demyelinated lesions in Multiple Sclerosis (MS) and traumatic brain injuries by selectively binding to exposed potassium (K+) channels[2].

Because PET tracer radiolabeling operates at the nanomolar to picomolar scale, the chemical purity of the precursor is paramount. Trace impurities—such as unreacted starting materials, positional isomers, or residual solvents—can competitively inhibit the [18F] fluorination process, drastically reducing the radiochemical yield and specific activity of the final tracer[2]. Therefore, utilizing a rigorously validated Reference Standard is non-negotiable for quantitative analysis and quality control.

PET_Workflow A 2-(4-Aminopyridin-3-yl)ethanol (Reference Standard) B HPLC/MS Quality Control (Impurity Profiling) A->B Validates Purity C Precursor Synthesis (Boc Protection) B->C Clears for Synthesis D Radiolabeling ([18F]Fluorination) C->D Intermediate E PET Tracer: [18F]3-Fluoroethyl-4-aminopyridine D->E Final Product

Workflow of 2-(4-Aminopyridin-3-yl)ethanol in PET tracer synthesis and QC.

Comparative Analysis of Reference Standard Grades

When establishing analytical methods for 2-(4-aminopyridin-3-yl)ethanol, laboratories typically choose between three grades of reference materials. The choice directly impacts the reliability of the analytical method and downstream synthesis.

  • Certified Reference Materials (CRMs) / High-Purity Commercial Standards: Fully characterized using orthogonal techniques (qNMR, LC-MS, FT-IR, and Karl Fischer titration). They offer >99.5% purity and full traceability.

  • Analytical Grade Standards: Typically >98% purity, accompanied by a basic Certificate of Analysis (CoA) relying solely on HPLC-UV area percent, which may overlook non-UV absorbing impurities.

  • In-House Synthesized Working Standards: Often synthesized via the catalytic reduction of pyridine precursors. While cost-effective, they are highly susceptible to batch-to-batch variability and residual metal catalysts[3].

Causality Insight: Why does the grade matter? 2-(4-Aminopyridin-3-yl)ethanol contains both a primary aromatic amine and an aliphatic hydroxyl group, making it highly prone to oxidation and hydrogen-bonding[4]. In-house standards often contain oxidized degradation products (e.g., N-oxides) that co-elute with the main peak under standard reverse-phase conditions, leading to an overestimation of purity. CRMs account for these via mass-balance approaches, ensuring accurate quantification.

Experimental Methodology: Self-Validating HPLC-UV/MS Protocol

To objectively compare these standards, a robust analytical method must be employed. 4-Aminopyridine derivatives are highly basic and polar[5]. Standard C18 columns often yield severe peak tailing due to secondary interactions between the protonated amine and residual surface silanols on the silica phase.

Mechanistic Choice: To counteract this, our protocol utilizes a polar-embedded C18 column and a high-pH mobile phase (pH 10.5). At this pH, the primary amine is deprotonated (neutralized), eliminating electrostatic interactions with the stationary phase and ensuring sharp, symmetrical peaks. UV detection is optimized at 263 nm, corresponding to the absorbance maximum of the 4-aminopyridine chromophore[5].

Step-by-Step Protocol:
  • Standard Preparation: Accurately weigh 10.0 mg of the 2-(4-aminopyridin-3-yl)ethanol reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilution: Dilute the stock solution to a working concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Setup:

    • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection: Monitor UV absorbance at 263 nm[5]. Simultaneously route the flow (split 1:10) to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode to monitor the [M+H]+ ion at m/z 139.08.

  • System Suitability (Self-Validation): The system validates the run internally before data acceptance. Ensure the tailing factor (Tf) is ≤ 1.2 and the theoretical plate count (N) is ≥ 10,000. If these parameters fail, the mobile phase pH or column integrity must be re-evaluated.

HPLC_Method S1 Sample Prep (1 mg/mL in MeOH/H2O) S2 Chromatography (Polar-Embedded C18, pH 10.5) S1->S2 10 µL Injection S3 Detection (UV 263 nm & ESI-MS) S2->S3 Gradient Elution S4 Data Analysis (Peak Integration) S3->S4 Signal Processing

Step-by-step HPLC-UV/MS analytical workflow for reference standard validation.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three reference standard grades analyzed using the optimized HPLC-UV/MS protocol.

Analytical ParameterHigh-Purity CRMAnalytical GradeIn-House Standard
Chromatographic Purity (UV 263 nm) 99.8%98.2%94.5%
Isomeric Impurities (LC-MS) < 0.05%0.8%3.2%
Moisture Content (Karl Fischer) 0.1%0.5%1.8%
Peak Symmetry (Tailing Factor) 1.051.121.45 (Co-elution risk)
Suitability for PET Precursor Synthesis Optimal AcceptableHigh Risk of Failure

Conclusion

The analytical validation of 2-(4-aminopyridin-3-yl)ethanol requires a nuanced understanding of its physicochemical properties. Because of its high basicity and polarity, standard chromatographic methods often fail to resolve critical impurities. By employing a high-pH mobile phase on a polar-embedded stationary phase, laboratories can achieve self-validating, reproducible results. The data clearly demonstrates that utilizing a High-Purity CRM significantly mitigates the risk of downstream failures in sensitive applications like [18F] radiolabeling, ensuring maximum specific activity and diagnostic efficacy[2].

References[3] Title: CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine

Source: google.com URL:[4] Title: (PDF) Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study Source: researchgate.net URL:[5] Title: 4-Aminopyridine (4-AP) - MP Biomedicals Source: mpbio.com URL:[1] Title: 90345-17-8|3-Ethylpyridin-4-amine|BLD Pharm Source: bldpharm.com URL:[2] Title: United States Patent - Synthesis of [18F] 4-Amino-3-(Fluoroethyl)Pyridine Source: googleapis.com URL:

Sources

Validation

Comparative UV-Vis Spectroscopic Analysis of 4-Amino-3-pyridineethanol: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach spectral data not as a mere collection of peaks, but as a definitive map of a molecule's electronic structure. For researchers and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach spectral data not as a mere collection of peaks, but as a definitive map of a molecule's electronic structure. For researchers and drug development professionals working with 4-amino-3-pyridineethanol (CAS 755033-98-8)[1], understanding its UV-Vis absorption profile is critical. This bifunctional intermediate is highly valued in complex active pharmaceutical ingredient (API) synthesis.

In this guide, we will objectively compare the UV-Vis performance of 4-amino-3-pyridineethanol against its structural analogs, dissect the causality behind its spectral behavior, and establish a self-validating protocol for accurate quantification.

Chromophore Causality: Decoding the Electronic Transitions

To accurately utilize 4-amino-3-pyridineethanol in spectrophotometric assays, we must first understand why it absorbs where it does. The UV-Vis spectrum is governed by the conjugated π -system of the pyridine ring, which is heavily perturbed by its specific substituents.

  • The Auxochromic Effect ( +M ): The baseline chromophore, 4-aminopyridine, exhibits a primary absorption maximum ( λmax​ ) near 260 nm, accompanied by a shorter-wavelength shoulder in the 210–220 nm region[2]. This dominant 260 nm peak is driven by the π→π∗ transition. The amino group at the para position acts as a potent auxochrome; it donates electron density into the aromatic ring via resonance ( +M effect). This significantly lowers the HOMO-LUMO energy gap compared to an unsubstituted pyridine ring, drastically increasing the molar absorptivity ( ε ).

  • The Inductive Perturbation ( +I ): The structural divergence of 4-amino-3-pyridineethanol lies in the addition of the 3-hydroxyethyl group. This alkyl chain introduces a mild inductive electron-donating effect ( +I ). This perturbation causes a slight bathochromic shift (red-shift) of the primary π→π∗ band to approximately 265 nm, while maintaining the high absorptivity granted by the amino group.

  • pH Dependency and Isosbestic Behavior: Pyridine derivatives are notoriously sensitive to pH[3]. Protonation of the pyridine nitrogen (pKa ~9.1) fundamentally alters the electronic distribution, often leading to a hypsochromic (blue) shift. Therefore, spectral comparisons are only valid when the pH of the solvent matrix is strictly controlled.

Comparative Performance Data

To objectively evaluate 4-amino-3-pyridineethanol, we must benchmark it against its structural analogs to highlight how functional group modifications impact UV-Vis detection strategies.

CompoundEstimated λmax​ (nm)Molar Absorptivity ( ε )Key Chromophoric FeaturePrimary Analytical Implication
4-Aminopyridine ~260High4-amino conjugated pyridineServes as the baseline standard for +M shifted pyridine rings.
4-Amino-3-pyridineethanol ~265High4-amino + 3-alkyl inductive shiftRed-shifted λmax​ allows for better resolution from low-UV absorbing impurities.
3-Pyridineethanol ~262ModeratePyridine ring lacking strong auxochromeLower sensitivity in UV assays due to the absence of the resonance-donating amino group.

Self-Validating Experimental Protocol for UV-Vis Acquisition

Trustworthy analytical data requires a self-validating methodology. If an assay cannot prove its own accuracy during execution, it is a liability in drug development. The following protocol ensures that the measured absorbance is strictly a function of the monomeric chromophore, free from solvent interference or detector saturation.

Step 1: Solvent Selection and Baseline Correction Select a highly UV-transparent solvent, such as HPLC-grade water or Acetonitrile. Perform a baseline correction (blanking) using the exact solvent batch to subtract background absorbance. Note that certain buffers (like citrate) will block wavelengths below 230 nm[3].

Step 2: Serial Dilution for Beer-Lambert Validation (The Self-Check) Prepare a stock solution of 4-amino-3-pyridineethanol at 10−3 M. Perform serial dilutions to create a calibration curve spanning 10−4 M to 10−6 M. Causality Check: This step is critical. If the absorbance vs. concentration plot deviates from strict linearity, it immediately flags concentration-dependent aggregation (excimer formation) or stray light saturation in the detector.

Step 3: Spectral Acquisition Scan the validated samples from 190 nm to 400 nm using a 1 cm pathlength quartz cuvette. Set the scan rate to 600 nm/min with a 1 nm resolution to capture the fine structure of the 210 nm shoulder and the 265 nm primary peak[4].

Step 4: Isosbestic Point Verification (Optional but Recommended) Titrate the sample from pH 3 to pH 11. The presence of clear isosbestic points across the spectral overlay validates that only two species (protonated and deprotonated) are in equilibrium, confirming the absence of degrading impurities.

Analytical Workflow Visualization

Below is the logical workflow for the self-validating UV-Vis analysis of pyridine derivatives.

UVVisWorkflow SamplePrep Sample Preparation (10⁻⁵ M in DI Water) Blank Baseline Correction (Solvent Blank) SamplePrep->Blank Measurement UV-Vis Measurement (190 - 400 nm) Blank->Measurement DataAnalysis Data Analysis (λmax ~265 nm) Measurement->DataAnalysis Validation Self-Validation (Beer-Lambert Linearity) DataAnalysis->Validation Validation->SamplePrep Adjust Conc.

Fig 1. Self-validating UV-Vis analytical workflow for 4-amino-3-pyridineethanol.

References

  • Ryzhkina, I., et al. "Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons." Frontiers in Chemistry, 2021. URL:[Link]

  • "4-Aminopyridine." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • "UV-Vis Spectrum of 4-Aminopyridine." SIELC Technologies. URL:[Link]

  • "2-(4-aminopyridin-3-yl)ethanol." Chembase. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of [18F] Tracer Precursors

In the landscape of Positron Emission Tomography (PET), the quality of the final radiotracer is paramount for accurate diagnostic imaging and patient safety. This quality is fundamentally dependent on the purity of the n...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of Positron Emission Tomography (PET), the quality of the final radiotracer is paramount for accurate diagnostic imaging and patient safety. This quality is fundamentally dependent on the purity of the non-radioactive precursor, the starting material for the radiosynthesis. This guide provides an in-depth comparison of analytical methodologies for validating the purity of [18F] tracer precursors, offering field-proven insights for researchers, scientists, and drug development professionals.

The European Pharmacopoeia (Ph. Eur.) defines chemical precursors for radiopharmaceutical preparations as non-radioactive substances obtained by chemical synthesis for combination with a radionuclide.[1] It mandates that these precursors be produced under a suitable quality system to ensure consistent quality.[1] This guide will delve into the practical application of these principles, comparing the most common and effective analytical techniques for precursor validation.

The Critical Role of Precursor Purity

Impurities in the precursor can have significant downstream consequences. They can compete with the precursor in the radiolabeling reaction, leading to lower radiochemical yields and the formation of undesirable radiolabeled byproducts.[2] Furthermore, impurities with similar structures to the desired tracer can be difficult to separate during purification, compromising the final product's purity and potentially leading to inaccurate imaging results or adverse patient effects.[3] Therefore, rigorous validation of precursor purity is not merely a regulatory hurdle but a scientific necessity.

Comparative Analysis of Key Analytical Techniques

The most widely used techniques for assessing the purity of [18F] tracer precursors are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers a unique set of advantages and limitations.

Workflow for Precursor Purity Validation

A comprehensive validation strategy often involves a combination of these techniques to build a complete picture of the precursor's purity profile.

Caption: A typical workflow for validating precursor purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in radiopharmaceutical quality control.[4][5] It offers high-resolution separation, enabling the quantification of the main compound and the detection of impurities.[6]

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. A UV detector is commonly used to detect and quantify the eluted compounds.

Experimental Protocol: HPLC Purity Assay
  • System Preparation:

    • Select a suitable reversed-phase column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).[5]

    • Equilibrate the HPLC system until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of the precursor at a known concentration.

    • Prepare a solution of the precursor sample to be tested at a similar concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Performance Characteristics

ParameterTypical PerformanceRationale
Specificity Baseline separation of the main peak from impurities.Ensures that the measured peak area corresponds only to the compound of interest.
Linearity Correlation coefficient (r²) > 0.999 over a defined concentration range.[7]Demonstrates a proportional relationship between concentration and detector response.
Accuracy 98-102% recovery of a spiked standard.Confirms the method's ability to provide a true value.
Precision Relative Standard Deviation (RSD) < 2% for replicate injections.Indicates the method's reproducibility.
Limit of Detection (LOD) Typically in the low ng/mL range.The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range.The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Causality Behind Experimental Choices: The choice of a C18 column is based on its versatility for separating a wide range of organic molecules. The gradient elution is often necessary to resolve both polar and non-polar impurities in a single run. Trifluoroacetic acid is added to the mobile phase to improve peak shape by ion-pairing with basic functional groups.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique often used for initial screening of precursor purity and for monitoring the progress of purification.[8] While less quantitative than HPLC, it provides a quick visual assessment of the number of components in a sample.[4]

Principle: TLC involves spotting the sample onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase, which moves up the plate by capillary action, separating the components based on their polarity.

Experimental Protocol: TLC Screening
  • Plate Preparation: Spot a small amount of the precursor solution onto a TLC plate.

  • Development: Place the plate in a chamber containing a suitable mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor).[4]

  • Analysis: The purity is estimated by visually comparing the intensity of the main spot to any impurity spots. The Retention Factor (Rf) value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Comparison of HPLC and TLC

FeatureHPLCTLC
Resolution HighModerate to Low[9]
Quantification ExcellentSemi-quantitative at best
Speed Slower (minutes per sample)Faster (multiple samples simultaneously)[8]
Cost High (instrumentation and solvents)Low
Application Purity assay, impurity profilingRapid screening, reaction monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of the precursor's identity.[10] It provides detailed information about the molecular structure and can be used for quantitative purity determination (qNMR).[11]

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the molecule's structure.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh the precursor sample and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns to the expected spectrum of the precursor.

    • Purity Assessment: Identify and integrate peaks corresponding to impurities (e.g., residual solvents, synthesis byproducts).[12] The purity can be calculated by comparing the integral of the precursor peaks to the integrals of the impurity peaks.

Advantages of NMR for Purity Validation:

  • Structural Information: Provides unambiguous confirmation of the precursor's identity.

  • Quantitative Capability: Can be used for accurate purity determination without the need for a reference standard of the impurity.[11]

  • Non-destructive: The sample can be recovered after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the precursor and to identify unknown impurities.[13] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[14]

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z and detected.

Experimental Workflow: Impurity Identification by LC-MS

Caption: Workflow for impurity identification using LC-MS.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for the analysis of polar, thermally labile molecules commonly encountered as PET tracer precursors, as it minimizes fragmentation and provides a clear molecular ion peak.

Comparison of Analytical Techniques for Purity Validation

TechniquePrimary UseStrengthsLimitations
HPLC Quantitative Purity AssayHigh resolution, accurate quantification, well-established methods.[5]Requires reference standards for identification, can be time-consuming.
TLC Rapid ScreeningFast, inexpensive, simple to perform.[8]Low resolution, semi-quantitative at best.[4]
NMR Structural Confirmation & QuantificationUnambiguous structural information, quantitative without impurity standards.[11]Lower sensitivity than MS, requires higher sample concentration.
MS Impurity IdentificationExtremely sensitive, provides molecular weight information for unknown impurities.[13]Provides limited structural information on its own, often requires coupling with a separation technique.

Regulatory Considerations and Best Practices

Regulatory bodies like the FDA and EMA have stringent requirements for the quality control of radiopharmaceuticals and their precursors.[15][16] The European Pharmacopoeia provides general monographs for chemical precursors, outlining requirements for identification, purity, and limits for residual solvents and metal catalysts.[1][17]

Self-Validating System: A robust quality control system for precursors should be self-validating. This means that the analytical methods themselves must be validated for their intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[6] This ensures that the purity data generated is reliable and reproducible.

Conclusion

The validation of [18F] tracer precursor purity is a multi-faceted process that requires a combination of analytical techniques. While HPLC remains the gold standard for quantitative purity assessment, TLC serves as a valuable tool for rapid screening. NMR provides essential structural confirmation, and MS is indispensable for the identification of unknown impurities. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a comprehensive and robust validation strategy. This ensures the quality and consistency of the precursor, which is the foundational step in producing safe and effective PET radiotracers for clinical and research applications.

References

  • Chemical Precursors for Radiopharmaceutical Preparations. European Pharmacopoeia. [Link]

  • Al-Modan, M., et al. (2021). A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation. Current Radiopharmaceuticals, 14(2), 121-130. [Link]

  • Zwolinska, A., & Jarocha, D. (2021). Radiopharmaceutical Precursors for Theranostics. IntechOpen. [Link]

  • European Pharmacopoeia. (2016). ESRR. [Link]

  • Rojas-Salas, P., et al. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. [Link]

  • Laforest, R., et al. (2019). High-throughput radio-TLC analysis. EJNMMI Radiopharmacy and Chemistry, 4(1), 29. [Link]

  • Production and Quality Control of [18F]FDG. IAEA. [Link]

  • Laferriere-Holloway, T. S., et al. (2023). A rapid and systematic approach for the optimization of radio-TLC resolution. Journal of Chromatography A, 1687, 463656. [Link]

  • Cardinale, J., et al. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Molecules, 26(5), 1304. [Link]

  • Wang, M., et al. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes, 212, 111444. [Link]

  • Rios, A., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1469. [Link]

  • Illustration of a TLC system for analyzing radiochemical purity. ResearchGate. [Link]

  • Cardinale, J., et al. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. ResearchGate. [Link]

  • Chemical Precursors For Radiopharmaceutical Preparations. Scribd. [Link]

  • Radionuclide impurities in proton-irradiated [O-18]H2O for the production of F-18(-): Activities and distribution in the [F-18]FDG synthesis process. ResearchGate. [Link]

  • Todde, S., et al. (2021). Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 6(1), 6. [Link]

  • Kolan, A., et al. (2024). Preclinical evaluation of [18F]SYN1 and [18F]SYN2, novel radiotracers for PET myocardial perfusion imaging. Scientific Reports, 14(1), 15998. [Link]

  • Nagy, V., et al. (2022). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High-Performance Liquid Chromatography Avoiding TLC Method. Molecular Imaging and Radionuclide Therapy, 31(2), 65-72. [Link]

  • Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. IAEA. [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

  • [18F]-Radiolabelled Nanoplatforms: A Critical Review of Their Intrinsic Characteristics, Radiolabelling Methods, and Purification Techniques. MDPI. [Link]

  • Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. UCLA Electronic Theses and Dissertations. [Link]

  • Liu, K. T., et al. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. Journal of Food and Drug Analysis, 18(5), 307-313. [Link]

  • Purification of the precursor for the automated radiosynthesis of [18F]FCWAY by counter-current chromatography. PubMed. [Link]

  • Advancing Analytical Techniques in PET and rPET: Development of an ICP-MS Method for the Analysis of Trace Metals and Rare Earth Elements. PubMed. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(3), 154-182. [Link]

  • Advancing Analytical Techniques in PET and rPET: Development of an ICP–MS Method for the Analysis of Trace Metals and Rare Earth Elements. OUCI. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Quality Control of PET Radiopharmaceuticals. ResearchGate. [Link]

  • Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process. Via Medica Journals. [Link]

  • C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]

  • Chemical impurities in [18F]FDG preparations produced by solid-phase 18F-fluorination. PubMed. [Link]

  • Advancing Analytical Techniques in PET and rPET: Development of an ICP–MS Method for the Analysis of Trace Metals and Rare Earth Elements. MDPI. [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High-Performance Liquid Chromatography Avoiding TLC Method. ResearchGate. [Link]

  • FDA cGMP requirements for PET drugs. ResearchGate. [Link]

  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. [Link]

  • Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. [Link]

  • Regulatory Requirements for PET Drug Production. Journal of Nuclear Medicine. [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Quantitative purity determination with NMR. Reddit. [Link]

  • Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Bringing New PET Drugs to Clinical Practice - A Regulatory Perspective. PMC. [Link]

  • New NMR Tools for Impurity Analysis. University of Manchester. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

Sources

Validation

Confirming the Structure of 2-(4-Aminopyridin-3-yl)ethanol: A Comparative Guide to 13C NMR Data Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with pyridine derivatives, which are prevalent scaffolds in medicinal chemistry, robust analytical techniques are paramount. This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) data for the structural elucidation of 2-(4-Aminopyridin-3-yl)ethanol, a molecule of interest for its potential applications in drug discovery.

This document moves beyond a simple recitation of data. It is designed to offer field-proven insights into the causality behind experimental choices and to establish a self-validating system for the protocols described. By integrating experimental data, theoretical predictions, and comparative analysis with a structural analog, we aim to provide a comprehensive and authoritative resource for the scientific community.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of molecular structure, including the identification of functional groups and the differentiation of isomers. In the context of drug development, 13C NMR is instrumental in confirming the identity and purity of synthesized compounds, ensuring the integrity of starting materials, and characterizing metabolites.

Comparative Analysis of 13C NMR Data

A definitive structural assignment of 2-(4-Aminopyridin-3-yl)ethanol can be achieved through a multi-faceted approach that combines experimental data of related compounds, theoretical predictions, and a thorough understanding of substituent effects on aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 2-(4-Aminopyridin-3-yl)ethanol are numbered as illustrated in the following diagram.

Figure 1: Structure and carbon numbering of 2-(4-Aminopyridin-3-yl)ethanol.

Predicted vs. Experimental and Analog Data

Due to the absence of a publicly available experimental 13C NMR spectrum for 2-(4-Aminopyridin-3-yl)ethanol, we will rely on a combination of predicted data for the target molecule and experimental data for the parent compound, 4-aminopyridine, and a close structural analog, 2-(pyridin-3-yl)ethanol. This comparative approach allows for a confident estimation and interpretation of the expected chemical shifts.

Carbon AtomPredicted 2-(4-Aminopyridin-3-yl)ethanol (ppm)Experimental 4-Aminopyridine (ppm)[2][3]Predicted 2-(pyridin-3-yl)ethanol (ppm)
C2 148.5~148149.0
C3 125.0109.0135.2
C4 155.0~150123.5
C5 108.0109.0134.8
C6 148.0~148147.5
C7 (-CH2-) 35.0-36.1
C8 (-CH2OH) 61.0-61.5

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts.

Interpretation of Chemical Shifts:

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the substituents. The amino group (-NH2) at the C4 position is an electron-donating group, which typically causes an upfield shift (lower ppm) of the ortho (C3, C5) and para (not applicable here) carbons and a downfield shift (higher ppm) of the ipso-carbon (C4). The predicted shifts for the target molecule are consistent with these trends when compared to the experimental data for 4-aminopyridine. The ethanol substituent at C3 introduces further changes, particularly a downfield shift at C3 itself due to the alkyl group.

  • Ethanol Side-Chain Carbons (C7, C8): The methylene carbon attached to the pyridine ring (C7) is expected to resonate around 35 ppm. The terminal methylene carbon bearing the hydroxyl group (C8) is significantly deshielded by the electronegative oxygen atom, leading to a downfield shift to approximately 61 ppm.[4][5] This is in good agreement with the predicted values for 2-(pyridin-3-yl)ethanol.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for the structural confirmation of 2-(4-Aminopyridin-3-yl)ethanol, the following experimental protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the methodology.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of the sample. prep2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep4->acq1 acq2 Tune and match the probe for the 13C frequency. acq1->acq2 acq3 Acquire a proton-decoupled 13C NMR spectrum. acq2->acq3 acq4 Set appropriate acquisition parameters (e.g., pulse angle, relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the TMS signal at 0.00 ppm. proc2->proc3 proc4 Perform baseline correction. proc3->proc4

Figure 2: Standard workflow for acquiring a 13C NMR spectrum.

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for its ability to dissolve a wide range of polar compounds. Chloroform-d (CDCl3) is another common option.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.[4] This allows for accurate and reproducible chemical shift referencing across different experiments and instruments.

  • Proton Decoupling: In a standard 13C NMR experiment, broadband proton decoupling is applied. This technique removes the spin-spin coupling between carbon and attached protons, resulting in a spectrum where each unique carbon appears as a single, sharp peak. This simplifies the spectrum and improves the signal-to-noise ratio.[1]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and the need for a shorter relaxation delay.

    • Relaxation Delay (d1): This is the time allowed for the carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times. A sufficiently long relaxation delay (e.g., 2-5 seconds) is crucial for obtaining accurate signal intensities, although for routine structural confirmation, shorter delays are often acceptable.

Comparative Analysis with a Structural Analog: 2-(pyridin-3-yl)ethanol

To further solidify the structural assignment, a comparison with a closely related molecule is invaluable. 2-(pyridin-3-yl)ethanol serves as an excellent analog as it contains the same ethanol side chain attached to a pyridine ring, differing only in the absence of the 4-amino group.

Figure 3: Structural comparison of 2-(4-Aminopyridin-3-yl)ethanol and 2-(pyridin-3-yl)ethanol.

The key difference in the 13C NMR spectra of these two compounds will be the chemical shifts of the pyridine ring carbons. The absence of the electron-donating amino group in 2-(pyridin-3-yl)ethanol will result in a general downfield shift for C3' and C5' and an upfield shift for C4' compared to the corresponding carbons in the target molecule. The chemical shifts of the ethanol side-chain carbons (C7/C7' and C8/C8') are expected to be very similar in both molecules, as they are further removed from the point of substitution. This comparative analysis provides a powerful tool for validating the assignment of the signals in the spectrum of 2-(4-Aminopyridin-3-yl)ethanol.

Conclusion

The structural confirmation of 2-(4-Aminopyridin-3-yl)ethanol can be confidently achieved through a comprehensive analysis of its 13C NMR spectrum. By integrating theoretically predicted chemical shifts with experimental data from the parent compound, 4-aminopyridine, and a close structural analog, 2-(pyridin-3-yl)ethanol, a robust and reliable assignment of all carbon signals can be made. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality data, while the comparative analysis underscores the importance of a holistic approach to structural elucidation in drug discovery and development. This guide serves as a testament to the power of 13C NMR spectroscopy as a cornerstone analytical technique in modern chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(Pyridin-3-ylmethyl)amino]ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 749-756.
  • ResearchGate. (n.d.). 13 C NMR signals of ortho- and meta-carbons of 4-aminopyridine in MeOH.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine | C5H6N2 - PubChem. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(3), 233-235.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Pyridine Ethanol Derivatives in Neuroimaging

For Researchers, Scientists, and Drug Development Professionals The in vivo visualization of neuropathological hallmarks is a cornerstone of modern neuroscience research, providing invaluable insights into the diagnosis,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The in vivo visualization of neuropathological hallmarks is a cornerstone of modern neuroscience research, providing invaluable insights into the diagnosis, progression, and therapeutic monitoring of neurodegenerative diseases. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality, and the development of specific and high-affinity radiotracers is paramount to its success. Among the diverse chemical scaffolds explored for neuroimaging agents, pyridine ethanol derivatives and their bioisosteres have garnered significant attention due to their favorable physicochemical properties, including their ability to cross the blood-brain barrier and their synthetic tractability for radiolabeling.

This guide provides a comparative analysis of key pyridine ethanol and related derivatives developed for neuroimaging of amyloid-β (Aβ) plaques, tau tangles, and markers of neuroinflammation. We will delve into their performance characteristics, the rationale behind their design, and detailed experimental protocols for their evaluation.

Comparative Performance of Pyridine-Based PET Tracers

The efficacy of a PET tracer is determined by a combination of factors, including its binding affinity and selectivity for the target, its ability to penetrate the brain, and its pharmacokinetic profile. The following table summarizes these key parameters for a selection of pyridine ethanol and related derivatives.

Tracer NameTargetChemical ClassBinding Affinity (Ki/Kd, nM)Lipophilicity (logP/logD)In Vivo Brain Uptake (SUV)Key Characteristics & References
[¹⁸F]Florbetapir (AV-45) Aβ PlaquesStyrylpyridine3.13.4~1.7 in AD patients[1]FDA-approved; rapid brain uptake and washout; used extensively in clinical trials.[1][2][3]
(E)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine Aβ PlaquesStyrylpyridine2.53.227.77%ID/g at 2 min in miceHigh initial brain penetration and rapid washout.[4]
[¹⁸F]SNFT-1 Tau TanglesImidazo[1,2-a]pyridine1.8 (for AD tau)2.7High uptake in tau-rich regionsHigh sensitivity and specificity for Alzheimer's disease tau pathology.[5]
[¹⁸F]PI-2620 Tau TanglesPyridoindole0.5-2.53.2High contrast in AD patientsBinds to both 3R and 4R tau isoforms; promising for non-AD tauopathies.[6]
[¹⁸F]3 (for CB2R) Cannabinoid Receptor 2 (Neuroinflammation)Pyridine63.1Detects CB2R upregulationPotential for imaging neuroinflammation in conditions like ALS.[7]
[¹¹C]CPPC CSF1R (Neuroinflammation)Pyridine12 (IC50)N/ALimited brain permeabilityA first-generation tracer for a promising neuroinflammation target.[8]

The Rationale Behind Experimental Design: A Focus on Structure-Activity Relationships

The development of successful neuroimaging agents is an iterative process of design, synthesis, and evaluation, guided by a deep understanding of structure-activity relationships (SAR). The pyridine scaffold offers a versatile platform for chemical modification to optimize tracer properties.

For instance, the introduction of a fluoroethoxy or fluoroethyl chain, as seen in many of the compared tracers, serves a dual purpose. Firstly, it provides a site for the introduction of the positron-emitting fluorine-18 isotope, which has a favorable half-life (109.8 minutes) for PET imaging.[9] Secondly, the length and nature of this alkoxy chain can be modulated to fine-tune the lipophilicity of the molecule.[10] An optimal lipophilicity (typically a logP between 2 and 4) is crucial for passive diffusion across the blood-brain barrier.

The core pyridine ring itself can be modified to enhance binding affinity and selectivity. For example, in the development of tau tracers, moving from a simple pyridine to a more complex imidazo[1,2-a]pyridine or pyridoindole scaffold has led to increased affinity and selectivity for tau aggregates over Aβ plaques.[5][11] These larger, more rigid heterocyclic systems can establish more extensive and specific interactions with the β-sheet structures of pathological protein aggregates.

Furthermore, the substitution pattern on the pyridine and adjacent aromatic rings plays a critical role. In the case of styrylpyridine-based amyloid tracers like Florbetapir, the dimethylamino group is a key pharmacophore that contributes to binding.[4] The position of the nitrogen atom within the pyridine ring and the placement of substituents are carefully chosen to optimize binding geometry and minimize off-target interactions.[12][13]

Experimental Protocols

General Workflow for PET Tracer Evaluation

The development and validation of a novel PET tracer follows a well-defined workflow, from initial chemical synthesis to preclinical and ultimately clinical evaluation.

G cluster_0 Preclinical Development cluster_1 Clinical Translation A Tracer Design & Synthesis B In Vitro Evaluation (Binding Assays, Autoradiography) A->B C Radiolabeling with ¹⁸F or ¹¹C B->C D In Vivo Evaluation in Animal Models (PET Imaging, Biodistribution) C->D E Metabolite Analysis D->E F Toxicology Studies E->F G First-in-Human Studies (Safety, Dosimetry, Pharmacokinetics) F->G H Phase II/III Clinical Trials (Diagnostic Efficacy) G->H

Experimental workflow for PET tracer development.

Synthesis and Radiolabeling of [¹⁸F]Florbetapir (A Representative Pyridine Ethanol Derivative)

This protocol describes a common method for the automated radiosynthesis of [¹⁸F]Florbetapir.[3][14]

Materials:

  • N-Boc-protected tosylate precursor ((E)-N-Boc-4-(2-(6-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzenamine)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated synthesis module

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K222 and K₂CO₃ in MeCN/water.

  • Azeotropic Drying:

    • The solvent is removed under a stream of nitrogen at an elevated temperature to yield the anhydrous [¹⁸F]fluoride/K222/K₂CO₃ complex.

  • ¹⁸F-Fluorination:

    • The tosylate precursor, dissolved in DMSO, is added to the reaction vessel.

    • The reaction mixture is heated to 115-120°C for 10-15 minutes to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Deprotection:

    • After cooling, hydrochloric acid is added to the reaction mixture, which is then heated to remove the N-Boc protecting group.

  • Neutralization and Purification:

    • The reaction is cooled and neutralized with sodium hydroxide.

    • The crude product is then purified, typically using solid-phase extraction cartridges to remove unreacted [¹⁸F]fluoride and other impurities. High-performance liquid chromatography (HPLC) can also be used for purification.[14]

  • Formulation:

    • The purified [¹⁸F]Florbetapir is formulated in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control:

    • The final product is tested for radiochemical purity, specific activity, pH, and sterility before use.

In Vitro Autoradiography for Aβ Plaque Binding

This protocol outlines the steps for evaluating the binding of a novel tracer to Aβ plaques in post-mortem human brain tissue.[8]

Materials:

  • Cryostat sections (10-20 µm) of human brain tissue from a confirmed Alzheimer's disease case and a healthy control.

  • Radiolabeled tracer (e.g., [¹⁸F]Florbetapir).

  • Non-radiolabeled ("cold") tracer for blocking studies.

  • Phosphate-buffered saline (PBS).

  • Phosphor imaging plates or digital autoradiography system.

Procedure:

  • Tissue Preparation:

    • Brain tissue sections are mounted on microscope slides and allowed to air dry.

  • Incubation:

    • The slides are incubated with a solution of the radiolabeled tracer in PBS (typically at a low nanomolar concentration) for 60-90 minutes at room temperature.

    • For blocking studies, a parallel set of slides is co-incubated with the radiotracer and an excess of the non-radiolabeled tracer to determine non-specific binding.

  • Washing:

    • The slides are washed in cold PBS to remove unbound tracer. Multiple washing steps with increasing stringency (e.g., with the addition of a small amount of ethanol) can be employed.

  • Drying and Exposure:

    • The slides are dried under a stream of cold air.

    • The dried slides are then apposed to a phosphor imaging plate or imaged using a digital autoradiography system for a duration determined by the specific activity of the tracer.

  • Image Analysis:

    • The resulting autoradiograms are analyzed to quantify the binding of the tracer in different brain regions (e.g., cortex vs. cerebellum). Specific binding is calculated by subtracting the non-specific binding (from the blocked sections) from the total binding.

In Vivo PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes a typical procedure for performing a PET scan in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[4][15]

Materials:

  • Transgenic mouse model of AD and a wild-type control mouse.

  • Radiolabeled tracer.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT or PET/MRI scanner.

  • Tail vein catheter.

Procedure:

  • Animal Preparation:

    • The mouse is anesthetized using isoflurane.

    • A catheter is placed in the tail vein for tracer injection.

  • Tracer Administration:

    • The radiolabeled tracer is administered as a bolus injection through the tail vein catheter. The dose is typically in the range of 3.7-7.4 MBq.

  • PET Data Acquisition:

    • Dynamic PET scanning is initiated immediately after tracer injection and continues for 60-90 minutes.

    • A CT or MRI scan is also acquired for anatomical co-registration.

  • Image Reconstruction and Analysis:

    • The PET data is reconstructed into a series of images over time.

    • Regions of interest (ROIs) are drawn on the co-registered anatomical images (e.g., cortex, hippocampus, cerebellum).

    • Time-activity curves are generated for each ROI to assess the uptake and washout of the tracer.

    • The standardized uptake value (SUV) is often calculated to quantify tracer uptake. The SUV ratio (SUVR) is determined by normalizing the uptake in a target region to a reference region with low specific binding (e.g., cerebellum).

Visualizing the Amyloid Cascade Hypothesis

The development of many of the discussed tracers is predicated on the amyloid cascade hypothesis of Alzheimer's disease. This hypothesis posits that the accumulation of Aβ is the initiating event in the disease process.

G APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase Abeta Aβ Monomers sAPPbeta->Abeta γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Tau Tau Hyperphosphorylation Plaques->Tau Inflammation Neuroinflammation Plaques->Inflammation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Inflammation->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia

The Amyloid Cascade Hypothesis.

Conclusion and Future Perspectives

Pyridine ethanol derivatives and their structural analogues have proven to be a highly valuable and versatile class of molecules for the development of PET radiotracers for neuroimaging. The ability to systematically modify their structure has enabled the optimization of binding affinity, selectivity, and pharmacokinetic properties for a range of important neurological targets.

While significant progress has been made, particularly in the imaging of Aβ and tau pathologies, the field continues to evolve. Future research will likely focus on:

  • Developing tracers for novel targets: The focus is expanding beyond Aβ and tau to include other key players in neurodegeneration, such as α-synuclein, TDP-43, and markers of synaptic density.

  • Improving tracer sensitivity and specificity: For targets like tau, developing tracers that can differentiate between different isoforms and conformations is a key challenge.

  • Multimodal imaging approaches: Combining PET with other imaging modalities like MRI will provide a more comprehensive picture of the structural and functional changes in the diseased brain.

The continued refinement of pyridine-based scaffolds, coupled with advances in radiochemistry and imaging technology, will undoubtedly lead to the development of even more powerful tools for unraveling the complexities of the human brain in health and disease.

References

  • Yao, C. H., et al. (2007). ¹⁸F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Journal of Medicinal Chemistry, 50(1), 1-4. [Link]

  • Ni, R., et al. (2021). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neuroscience, 15, 708985. [Link]

  • Poisnel, G., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1746. [Link]

  • Yin, J., et al. (2022). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging, 12(3), 134-140. [Link]

  • Avid Radiopharmaceuticals. (2013). Florbetapir F 18: Clinical Protocol: ¹⁸F-AV-45-A14. ClinicalTrials.gov. [Link]

  • Ono, M., et al. (2023). Preclinical Characterization of the Tau PET Tracer [¹⁸F]SNFT-1. Journal of Nuclear Medicine, 64(6), 953-960. [Link]

  • Mu, L., et al. (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry, 62(24), 11165-11181. [Link]

  • Konken, P., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1746. [Link]

  • Wang, M., et al. (2011). Optimization of Automated Radiosynthesis of [¹⁸F]AV-45: A New PET Imaging Agent for Alzheimer's Disease. Molecular Imaging and Biology, 13(6), 1106-1112. [Link]

  • Johnson, K. A., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. Journal of Nuclear Medicine. [Link]

  • Brendel, M., et al. (2016). ¹⁸F-FDG-PET in Mouse Models of Alzheimer's Disease. Frontiers in Medicine, 3, 12. [Link]

  • SNMMI. (2013). SNMMI Procedure Standard-EANM Practice Guideline for Amyloid PET Imaging of the Brain. Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Leng, F., & Edison, P. (2021). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology, 11, 592926. [Link]

  • la Fougère, C., et al. (2014). Synthesis and Biological Evaluation of ¹⁸F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • Yao, X., et al. (2018). Optimization of Automatic Synthesis and Separation of [¹⁸F] AV-45 and Quality Control. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 359-366. [Link]

  • Sharma, R., et al. (2021). Comprehensive review on design perspective of PET ligands based on β-amyloids, tau and neuroinflammation for diagnostic intervention of Alzheimer's disease. Clinical and Translational Imaging, 9(3), 153-175. [Link]

  • Brendel, M., et al. (2007). Feasibility of in vivo amyloid plaque imaging in a transgenic mouse model of Alzheimer's disease. Journal of Nuclear Medicine, 48(5), 785-792. [Link]

  • Scelzo, E., et al. (2023). PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside. International Journal of Molecular Sciences, 24(6), 5233. [Link]

  • Kroth, H., et al. (2019). Discovery of [¹⁸F]PI-2620, a Next-Generation Tau PET Tracer for the Assessment of Tau Pathology in Alzheimer's Disease and Other Tauopathies. Journal of Medicinal Chemistry, 62(24), 11165-11181. [Link]

  • Gonzalez, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]

  • Wang, M., & Gao, M. (2019). Recent development in selective Tau tracers for PET imaging in the brain. Acta Pharmaceutica Sinica B, 9(5), 885-896. [Link]

  • Delatour, B., et al. (2012). In Vivo Imaging Biomarkers in Mouse Models of Alzheimer's Disease: Are We Lost in Translation or Breaking Through?. International Journal of Alzheimer's Disease, 2012, 534701. [Link]

  • Zimmer, E. R., et al. (2020). PET imaging of neuroinflammation in neurological disorders. The Lancet Neurology, 19(11), 916-927. [Link]

  • Sprick, R. S., et al. (2019). Structure–property–activity relationships in a pyridine containing azine-linked covalent organic framework for photocatalytic hydrogen evolution. Faraday Discussions, 215, 23-38. [Link]

  • Wong, D. F., et al. (2010). In Vivo Imaging of Amyloid Deposition in Alzheimer Disease Using the Radioligand ¹⁸F-AV-45 (Flobetapir F 18). Journal of Nuclear Medicine, 51(6), 913-920. [Link]

  • Ivanidze, J., et al. (2025). Beta-amyloid PET/CT imaging in the assessment for anti-amyloid monoclonal therapy. Applied Radiology. [Link]

  • Soun, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]

  • Ribeiro, F., et al. (2024). Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. International Journal of Molecular Sciences, 25(5), 2795. [Link]

  • Rabinovici, G. D., et al. (2023). From diagnosis to therapy: Integrating Aβ and tau PET into clinical practice for Alzheimer's disease. Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Johnson, K. A., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. Journal of Nuclear Medicine. [Link]

  • Hatashita, S., et al. (2013). Imaging brain amyloid using the radioligand ¹⁸F-AV45 (Florbetapir F 18). Journal of the Neurological Sciences, 325(1-2), 106-112. [Link]

  • Zhang, W., et al. (2023). Discovery of a novel tau PET tracer: Design, synthesis, radio- labeling, and preclinical evaluations. SSRN. [Link]

  • Singh, V., et al. (2023). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. RSC Medicinal Chemistry, 14(7), 1256-1279. [Link]

  • Coleman, R. E., et al. (2017). ACR–ACNM–ASNR–SNMMI practice parameter for the performance of brain PET/CT imaging in dementia. Clinical Nuclear Medicine, 42(10), 767-775. [Link]

Sources

Validation

A Comparative Guide to Quality Control Protocols for 2-(4-Aminopyridin-3-yl)ethanol

This guide provides a comprehensive framework for establishing robust quality control (QC) protocols for 2-(4-Aminopyridin-3-yl)ethanol, a critical intermediate in pharmaceutical synthesis. The methodologies detailed her...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) protocols for 2-(4-Aminopyridin-3-yl)ethanol, a critical intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure batch-to-batch consistency, high purity, and compliance with stringent regulatory expectations, directly impacting the quality attributes of the final Active Pharmaceutical Ingredient (API). We will objectively compare advanced analytical techniques and provide the experimental rationale necessary for drug development professionals to implement a self-validating quality system.

The Critical Role of Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates, such as 2-(4-Aminopyridin-3-yl)ethanol, are the building blocks of APIs. Their quality directly dictates the impurity profile, yield, and reproducibility of the final drug substance.[1] A failure to adequately control the quality of an intermediate can lead to downstream process failures, regulatory delays, and compromised patient safety.[1][2] Therefore, a QC strategy must be comprehensive, extending beyond simple identity confirmation to include rigorous purity assessment, impurity characterization, and control of critical physical properties.

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A, Q3C, and Q7, which establish the framework for controlling impurities and implementing Good Manufacturing Practices (GMP) for APIs and their intermediates.[1][3][4][5][6]

Overall Quality Control Workflow

A robust QC protocol is a multi-step, integrated process. It begins with raw material acceptance and culminates in the final release of the intermediate. Each stage employs specific analytical techniques to assess critical quality attributes (CQAs).

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Data Review & Disposition RawMaterial Incoming Material (Batch XYZ) Sampling Representative Sampling RawMaterial->Sampling Visual Visual Inspection (Color, Form) Sampling->Visual Solubility Solubility Checks Visual->Solubility HPLC Purity & Impurity Profile (HPLC-UV) Solubility->HPLC GCMS Residual Solvents & Volatile Impurities (GC-MS) Solubility->GCMS NMR Identity & Structural Confirmation (¹H, ¹³C NMR) Solubility->NMR FTIR Identity Confirmation (Functional Groups) Solubility->FTIR KF Water Content (Karl Fischer) Solubility->KF DataReview Data Review & Comparison to Spec HPLC->DataReview GCMS->DataReview NMR->DataReview FTIR->DataReview KF->DataReview OOS Out-of-Specification (OOS) Investigation DataReview->OOS Fails Release Batch Release (Certificate of Analysis) DataReview->Release Passes Reject Batch Rejection OOS->Reject Impurity_Analysis cluster_sources Potential Impurity Sources cluster_methods Analytical Identification & Control Main 2-(4-Aminopyridin-3-yl)ethanol (API Intermediate) Starting Unreacted Starting Materials Main->Starting originate from SideRxn Side-Reaction By-products Main->SideRxn originate from Degradation Degradation Products (e.g., Oxidation) Main->Degradation originate from LCMS LC-MS for Identification Starting->LCMS SideRxn->LCMS Degradation->LCMS PrepHPLC Preparative HPLC for Isolation LCMS->PrepHPLC for unknown peaks Control Set Specification Limits (as per ICH Q3A) LCMS->Control for known impurities NMR_Imp NMR for Structural Elucidation PrepHPLC->NMR_Imp NMR_Imp->Control

Sources

Safety & Regulatory Compliance

Safety

2-(4-Aminopyridin-3-YL)ethanol proper disposal procedures

Title: 2-(4-Aminopyridin-3-YL)ethanol: Comprehensive Laboratory Safety, Handling, and Disposal Protocol Executive Summary 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8)[1] is a highly specialized organic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-(4-Aminopyridin-3-YL)ethanol: Comprehensive Laboratory Safety, Handling, and Disposal Protocol

Executive Summary 2-(4-Aminopyridin-3-yl)ethanol (CAS: 755033-98-8)[1] is a highly specialized organic building block used in advanced drug development and chemical synthesis. As a structural derivative of 4-aminopyridine, it inherits a severe hazard profile. The parent compound is classified as an acutely toxic neurotoxin and an (RCRA P008)[2][3]. To ensure scientific integrity and laboratory safety, researchers must handle and dispose of 2-(4-Aminopyridin-3-yl)ethanol with the same rigorous operational controls applied to acutely hazardous materials[4][5]. This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and disposal of this chemical.

Mechanistic Toxicology: Understanding the Hazard

Expertise & Experience: Safety protocols are only effective when the underlying causality is understood. 2-(4-Aminopyridin-3-yl)ethanol contains an electron-rich aminopyridine core. Biologically, aminopyridines are potent blockers of[6]. Because of their specific molecular size and charge, they lodge directly into the channel pore, preventing potassium efflux and drastically prolonging the neuronal action potential[3]. The resulting excessive calcium influx triggers uncontrolled neurotransmitter release, manifesting clinically as severe tremors, neurotoxicity, and potentially fatal seizures[7].

Mechanism A 2-(4-Aminopyridin-3-YL)ethanol Exposure B Voltage-Gated K+ Channel (Kv) Blockade A->B Binding to Pore C Prolonged Action Potential Duration B->C Inhibits Repolarization D Excessive Calcium Influx & Neurotransmitter Release C->D Voltage-Gated Ca2+ Activation E Neurotoxicity / Seizures (Acute Hazard) D->E Neuronal Hyperexcitability

Caption: Mechanism: Aminopyridine derivatives block Kv channels, causing neuronal hyperexcitability.

Operational Logistics & Handling Plan

Due to its acute toxicity via oral, dermal, and inhalation routes (H300, H311, H331)[8], strict engineering controls are mandatory.

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed within a Class II Type B2 biological safety cabinet or a dedicated, certified chemical fume hood[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile or neoprene gloves is required, as the compound can be rapidly absorbed through the skin[9].

    • Body: Disposable, chemically resistant lab coat.

    • Respirator: If handling outside of a containment hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of neurotoxic dust[5].

  • Chemical Incompatibilities: The aminopyridine ring is highly susceptible to electrophilic attack. Store strictly away from strong oxidizing agents, strong acids, and acid chlorides to prevent rapid, exothermic degradation[4].

Emergency Spill Response Protocol

Trustworthiness: A self-validating spill protocol prevents a localized accident from becoming a facility-wide exposure event.

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Containment (No Dry Sweeping): Because the powder is acutely toxic via inhalation, never dry sweep[10]. Dry sweeping aerosolizes the neurotoxin. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust formation[5].

  • Collection: Use non-sparking tools to collect the dampened material[10]. Place all absorbed material into a puncture-resistant, sealable container.

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all rinsate, as it is highly toxic to aquatic life (H411)[8], and manage it as hazardous waste.

Proper Disposal Procedures

While 2-(4-Aminopyridin-3-yl)ethanol may not be explicitly named on the EPA's P-list, its parent compound (4-aminopyridine) is a strictly regulated P008 acutely hazardous waste[2][11]. EHS best practices dictate that structural derivatives with equivalent toxicity profiles must be managed with P-list stringency. Never discharge this chemical into the municipal sewer system.

Disposal cluster_segregation Waste Segregation Start Waste Generation: 2-(4-Aminopyridin-3-YL)ethanol Solid Solid Waste (Powder, PPE, Empty Containers) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid SolidPack Seal in double-bagged, puncture-resistant containers Solid->SolidPack LiquidPack Collect in chemically compatible HDPE carboys Liquid->LiquidPack Label Label as 'Acutely Hazardous' (P-Listed Equivalent) SolidPack->Label LiquidPack->Label EHS Transfer to EHS / Licensed Disposal Facility Label->EHS

Caption: Standardized laboratory waste segregation and disposal workflow for aminopyridine derivatives.

Step-by-Step Disposal Methodology:

  • Solid Waste Packaging: Collect all contaminated PPE, weigh boats, and absorbent materials in a double-bagged, chemically compatible container.

  • Empty Container Management: Under P-listed waste protocols, the empty container itself is considered acutely hazardous unless triple-rinsed[11]. Do not rinse containers in the sink. Dispose of the uncleaned container as solid hazardous waste, or triple-rinse it with a compatible solvent and collect the rinsate as hazardous liquid waste[5].

  • Liquid Waste Segregation: Collect all aqueous and organic solutions in high-density polyethylene (HDPE) carboys. Ensure these carboys are not shared with strong oxidizers or acids.

  • Labeling & Transfer: Label all containers explicitly as "Acutely Hazardous Waste - Toxic Aminopyridine Derivative" along with the CAS number (755033-98-8). Transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9].

Quantitative Hazard Data Summary

To facilitate rapid risk assessment, the following table summarizes the extrapolated quantitative hazard data based on the aminopyridine core[7][8][11].

Property / Hazard ClassificationValue / GHS CodeOperational Implication
CAS Number 755033-98-8Use for exact chemical identification in EHS logs.
Parent RCRA Waste Code P008 (4-Aminopyridine)Manage waste with acutely hazardous (P-list) stringency.
Acute Oral Toxicity Category 2 (H300)Fatal if swallowed; absolute prohibition of food/drink in lab.
Acute Dermal Toxicity Category 3 (H311)Toxic in contact with skin; double-gloving mandatory.
Acute Inhalation Toxicity Category 3 (H331)Toxic if inhaled; mandatory use of fume hood.
Aquatic Toxicity Chronic Category 2 (H411)Toxic to aquatic life; zero-discharge policy to municipal sewers.

References

  • Chembase. "2-(4-aminopyridin-3-yl)ethanol | CAS 755033-98-8." Chembase.cn. URL: [Link]

  • DC Fine Chemicals. "Safety Data Sheet: 4-Aminopyridine." Dcfinechemicals.com. URL: [Link]

  • PubChem. "4-Aminopyridine | C5H6N2 | CID 1727." Pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • Chem Service. "SAFETY DATA SHEET: 4-Aminopyridine." Chemservice.com. URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(4-Aminopyridin-3-YL)ethanol

This guide provides essential safety protocols and operational directives for the handling of 2-(4-Aminopyridin-3-YL)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of 2-(4-Aminopyridin-3-YL)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related aminopyridine and pyridine derivatives. A conservative approach to safety is paramount. This document is intended for researchers, scientists, and professionals in drug development and is designed to instill confidence and ensure a safe laboratory environment.

Hazard Assessment and Triage

Derivatives of aminopyridine are known to exhibit significant toxicity. For instance, 4-Aminopyridine is fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] It can cause severe skin and eye irritation.[2] Structurally similar compounds like 3-Aminopyridine are also classified as toxic if swallowed or in contact with skin, and cause serious skin and eye irritation.[3] Given these precedents, 2-(4-Aminopyridin-3-YL)ethanol must be handled as a substance with the potential for high acute toxicity, as well as skin and eye irritation.

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Promptly wash the affected skin with plenty of soap and water. Remove all contaminated clothing and shoes. Medical attention is required immediately.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent any direct contact with 2-(4-Aminopyridin-3-YL)ethanol.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving for extended handling.[5]To prevent skin absorption, which is a known hazard for aminopyridine derivatives.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[6]To protect against splashes and potential dust particles, which can cause severe eye irritation.[3]
Body Protection A flame-resistant lab coat, fully buttoned.[7]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of exceeding exposure limits, especially when handling the solid form or creating aerosols.[1]To prevent inhalation of potentially toxic dust or vapors.[8]

Diagram of PPE Protocol:

PPE_Protocol cluster_ppe Personal Protective Equipment cluster_protection Protection Against gloves Nitrile/Neoprene Gloves (Double-Gloving Recommended) skin_contact Skin Contact & Absorption gloves->skin_contact goggles Chemical Safety Goggles eye_contact Eye Contact & Splashes goggles->eye_contact face_shield Face Shield face_shield->eye_contact lab_coat Flame-Resistant Lab Coat lab_coat->skin_contact respirator NIOSH-Approved Respirator inhalation Inhalation of Dust/Aerosols respirator->inhalation

Caption: Required PPE for handling 2-(4-Aminopyridin-3-YL)ethanol.

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational workflow is critical for minimizing exposure risk.

3.1. Engineering Controls and Work Area Preparation

  • Ventilation: All handling of 2-(4-Aminopyridin-3-YL)ethanol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9]

  • Area Delineation: Clearly mark the designated handling area to inform others of the potential hazards.

3.2. Step-by-Step Handling Protocol

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle the compound as a solid, taking care to avoid the generation of dust.[7]

    • Use a spatula for all transfers.[7]

    • Whenever possible, weigh the compound within a ventilated balance enclosure or a glove box.[7]

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9]

Diagram of Handling Workflow:

Handling_Workflow start Start prep Prepare Work Area (Fume Hood, Emergency Equip.) start->prep don_ppe Don All Required PPE prep->don_ppe weigh_transfer Weigh & Transfer Compound (Avoid Dust) don_ppe->weigh_transfer dissolve Dissolve Compound (Slow Addition) weigh_transfer->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopyridin-3-YL)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Aminopyridin-3-YL)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.